Compstatin
Descripción
Propiedades
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRHBCZFDCUPW-KWICJJCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N23O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Compstatin mechanism of action on C3
An In-depth Technical Guide to the Mechanism of Action of Compstatin on Complement Component C3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The complement system is a critical component of innate immunity, but its dysregulation contributes to a wide range of inflammatory and autoimmune diseases. Complement component C3 holds a central position in the cascade, as it is the point of convergence for the classical, lectin, and alternative activation pathways. This makes C3 an attractive target for therapeutic intervention. This compound, a cyclic 13-residue peptide, has emerged as a highly potent and specific inhibitor of C3. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction with C3 and the complement cascade.
The Core Mechanism: Steric Hindrance and Allosteric Effects
This compound inhibits complement activation by directly binding to native C3 and its activation fragment, C3b.[1][2][3] The primary mechanism of action is the steric hindrance of C3's interaction with C3 convertases (C3bBb and C4b2b).[2] By binding to a specific site on the C3c region of the C3 β-chain, this compound physically blocks the access of the convertase enzyme to its substrate, preventing the proteolytic cleavage of C3 into C3a and C3b.[2][4][5] This action effectively halts the amplification loop of the alternative pathway and the generation of downstream effector molecules, including the anaphylatoxin C5a and the Membrane Attack Complex (MAC).[2][6]
The binding site for this compound is located in a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 of the C3c fragment.[2] While initial hypotheses suggested a simple steric blockade, biophysical data indicates a more complex interaction. Surface Plasmon Resonance (SPR) studies show a deviation from a simple 1:1 kinetic model, suggesting that a conformational change occurs in either this compound or C3 upon binding.[1][7] This induced fit may further contribute to the inhibitory activity by allosterically rendering C3 a poor substrate for the convertase.
Quantitative Analysis of this compound-C3 Interaction
The development of this compound has involved extensive structure-activity relationship (SAR) studies, leading to analogs with significantly improved affinity and potency. The binding kinetics and inhibitory activity have been quantified using various biophysical and immunological assays.
Table 1: Binding Affinity and Kinetics of this compound Analogs to C3/C3b
This table summarizes the dissociation constants (KD), association rates (kon), and dissociation rates (koff) for selected this compound analogs, primarily determined by Surface Plasmon Resonance (SPR). Lower KD values indicate higher binding affinity.
| Analog | Target | KD | kon (M-1s-1) | koff (s-1) | Reference |
| Original this compound | C3 | 60-130 nM | - | - | [1] |
| Original this compound | C3b | 1.6 µM | 2-10 x 105 | 1-37 x 10-2 | [8] |
| 4W9A (Cp01) | C3b | 61 nM | - | - | [4] |
| 4(1MeW)7W | C3 | 15 nM | - | - | [1] |
| Cp20 | C3b | 4.1 nM | - | - | [4] |
| Cp40 (AMY-101) | C3b | <1 nM | - | - | [4] |
Note: Kinetic rates can vary based on experimental conditions. The ranges provided reflect this variability.
Table 2: Inhibitory Concentration (IC50) of this compound Analogs
The IC50 value represents the concentration of an inhibitor required to block 50% of a biological process. For this compound, this is typically measured by its ability to inhibit the classical pathway (CP) or alternative pathway (AP) of complement activation.
| Analog | Pathway | IC50 | Reference |
| Original this compound | CP | 63-65 µM | [1] |
| Original this compound | AP | 12-19 µM | [1][3] |
| 4W9A (Cp01) | CP | 0.53 µM | [4] |
| Cp40 (AMY-101) | CP | 62 nM | [9] |
Signaling Pathway Visualization
This compound acts at the central hub of the complement cascade, preventing all downstream events.
Detailed Experimental Protocols
The characterization of this compound relies on several key experimental techniques. The following are generalized protocols based on methodologies cited in the literature.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding interaction between this compound and C3, providing kinetic data (kon, koff) and affinity (KD).[1][10]
Methodology:
-
Immobilization: A biotinylated version of the this compound analog is immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is prepared similarly but without the peptide to subtract non-specific binding.
-
Analyte Injection: Purified human C3 or C3b protein, at various concentrations, is flowed over the sensor chip surface at a constant rate.
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of C3 from the immobilized this compound is measured in real-time as a change in the refractive index at the sensor surface, recorded in Response Units (RU).
-
Regeneration: The sensor surface is washed with a regeneration buffer (e.g., low pH glycine) to remove all bound analyte, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model. While a simple 1:1 Langmuir model is used for C3b and C3c binding, the interaction with native C3 often requires a more complex two-step conformational change model for an accurate fit.[7]
ELISA for Complement Inhibition
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the inhibitory potency (IC50) of this compound analogs.[5][9]
Methodology:
-
Plate Coating: Microtiter plates are coated with an activator of the classical pathway, typically an antigen-antibody complex like IgM or aggregated IgG.
-
Incubation: Normal human serum, diluted to a concentration that provides a submaximal complement response, is pre-incubated with serial dilutions of the this compound analog.
-
Complement Activation: The serum-inhibitor mixtures are added to the coated wells and incubated at 37°C to allow complement activation and subsequent deposition of C3 fragments onto the plate surface.
-
Detection: The plates are washed to remove unbound components. A horseradish peroxidase (HRP)-conjugated polyclonal anti-human C3 antibody is added, which binds to the deposited C3b/iC3b/C3c fragments.
-
Substrate Addition: After another wash, a chromogenic HRP substrate (e.g., TMB) is added. The color development is proportional to the amount of C3 deposition.
-
Quantification: The reaction is stopped, and the absorbance is read using a spectrophotometer. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 is determined from the dose-response curve.
Hemolytic Assay for Functional Inhibition
Hemolytic assays measure the functional consequence of complement inhibition: the prevention of red blood cell (RBC) lysis.[5][11]
Methodology:
-
RBC Preparation: A standardized suspension of target erythrocytes (e.g., antibody-sensitized sheep RBCs for the classical pathway or rabbit RBCs for the alternative pathway) is prepared.
-
Incubation: Normal human serum is pre-incubated with various concentrations of the this compound analog.
-
Lysis Reaction: The prepared RBCs are added to the serum-inhibitor mixtures and incubated at 37°C. Active complement will form the MAC on the RBC surface, causing cell lysis and the release of hemoglobin.
-
Quantification: The reaction is stopped by adding a cold buffer. The tubes are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at 412-415 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (RBCs in water). The IC50 is determined as the this compound concentration that inhibits 50% of the hemolysis.
Conclusion
This compound and its advanced analogs represent a well-characterized class of complement inhibitors that act at the central C3 component. The primary mechanism is steric hindrance of the C3-convertase interaction, supported by potential allosteric effects that follow a conformational change upon binding. Extensive quantitative analysis has guided the development of next-generation analogs with sub-nanomolar affinity and high potency. The robust set of experimental protocols, including SPR, ELISA, and hemolytic assays, provides a reliable framework for the continued evaluation and development of C3-targeted therapeutics. This detailed understanding of its mechanism of action solidifies this compound's position as a leading candidate for treating a variety of complement-mediated diseases.
References
- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Compstatin: A Potent C3-Targeted Complement Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a cornerstone of innate immunity, plays a critical role in host defense but can also drive pathology in a wide range of inflammatory and autoimmune diseases when dysregulated. Central to all three activation pathways (classical, lectin, and alternative) is complement component C3. Its activation is a critical amplification point in the cascade, making it a prime target for therapeutic intervention. Compstatin, a cyclic 13-residue peptide, has emerged as a highly specific and potent inhibitor of C3.[1] This guide provides a detailed technical overview of this compound's mechanism of action, the evolution of its analogs, key experimental data, and the protocols used to assess its function.
The Central Role of C3 in the Complement Cascade
The complement system converges on the cleavage of C3 into its active fragments, C3a (an anaphylatoxin) and C3b (an opsonin). C3b is essential for forming the C3 and C5 convertases, which amplify the response and lead to the formation of the terminal membrane attack complex (MAC). By targeting C3, this compound effectively blocks the cascade at its core, preventing the generation of downstream inflammatory mediators and effector functions regardless of the initial trigger.[1]
References
The Indispensable Role of the Disulfide Bridge in Compstatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin, a 13-residue cyclic peptide, has emerged as a potent inhibitor of the complement system, a critical component of innate immunity.[1] Its therapeutic potential lies in its ability to bind to and inhibit the activation of complement component C3, the central protein where all three complement pathways converge.[2][3] The inappropriate activation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases, making C3 a prime target for therapeutic intervention.[2][4] The unique cyclic structure of this compound, maintained by a disulfide bridge between Cysteine residues at positions 2 and 12, is fundamental to its function.[5] This technical guide provides an in-depth analysis of the disulfide bridge's critical role in the structure, stability, and inhibitory activity of this compound.
The Structural Keystone: How the Disulfide Bridge Shapes this compound
The defining structural feature of this compound is its cyclic nature, which is conferred by the disulfide bond linking Cys2 and Cys12.[5] This cyclization is not merely a structural constraint but a prerequisite for its biological activity. Early studies unequivocally demonstrated that the reduction and alkylation of this disulfide bond, which results in a linear peptide, leads to a complete loss of inhibitory function.[2] Similarly, replacing the cysteine residues with alanine, thereby preventing cyclization, also abrogates its activity.[3]
The rigidity imposed by the disulfide bridge is crucial for stabilizing a specific and critical secondary structure: a type I β-turn involving residues Gln5-Asp6-Trp7-Gly8.[2][6] This β-turn is essential for the peptide's conformational stability and presents the key amino acid side chains in the correct orientation for interaction with C3.[1][5] The disulfide bond also contributes to the formation of a hydrophobic cluster around the termini of the peptide, further stabilizing its active conformation.[2][6] In essence, the disulfide bridge acts as a molecular scaffold, pre-organizing the peptide into a conformation that is primed for binding to its target.
Functional Implications: C3 Binding and Complement Inhibition
This compound exerts its inhibitory effect by binding to C3 and sterically hindering its cleavage into C3a and C3b by C3 convertases.[4][7][8] This action effectively halts the amplification of the complement cascade.[4][7] The crystal structure of a this compound analog in complex with a fragment of C3 (C3c) reveals that the peptide binds to a shallow groove between the macroglobulin (MG) domains 4 and 5 of the C3 β-chain.[8]
The precise positioning of this compound's binding residues, dictated by the cyclic structure maintained by the disulfide bridge, is paramount for this interaction. The β-turn and other residues within the cyclic loop make critical contacts with C3.[9] The loss of the cyclic structure in the linear form of the peptide results in a dramatic decrease in binding affinity for C3, rendering it unable to effectively compete with C3 convertase and inhibit complement activation.[5]
Data Presentation: Quantitative Analysis of this compound and its Analogs
The following tables summarize key quantitative data, highlighting the importance of the disulfide bridge for this compound's activity.
Table 1: Inhibitory Activity of Original this compound
| Complement Pathway | IC50 (μM) |
| Classical Pathway | 63[10] |
| Alternative Pathway | 12[3][10] |
Table 2: Comparison of Cyclic vs. Linear this compound Analogs
| This compound Analog | Structure | C3 Binding (KD) | Inhibitory Activity (IC50) |
| Cyclic this compound | Disulfide bridge (Cys2-Cys12) | 60–130 nM (for C3)[2] | 12 µM (Alternative Pathway)[3][10] |
| Linear this compound | Reduced & Alkylated | No binding detected[5] | > 250 µM[5] |
Table 3: Comparison of Disulfide vs. Thioether Bridge in this compound Analogs
| Bridge Type | Analog Example | C3b Binding (KD) | Inhibitory Activity (IC50) | Stability to Reduction |
| Disulfide | Parent Peptide 1 | Maintained | Maintained | Susceptible |
| Thioether | Analog 3 | Largely Maintained | Decreased by a factor of ~2 | Resistant[3] |
Experimental Protocols
Reduction and Alkylation of this compound's Disulfide Bridge
This protocol describes the chemical modification to break the disulfide bond, resulting in a linear peptide for comparative studies.
-
Dissolution: Dissolve the cyclic this compound peptide in a buffer such as 100 mM Tris/HCl or 100 mM Ammonium Bicarbonate (AMBIC), pH 8.3, containing 6-8 M Urea to ensure denaturation.
-
Reduction: Add Dithiothreitol (DTT) from a stock solution (e.g., 0.5 M) to a final concentration of 5 mM. Incubate the mixture at 56°C for 30-45 minutes to reduce the disulfide bond.[11]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide from a freshly prepared stock solution (e.g., 500 mM) to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the free sulfhydryl groups of the cysteine residues, preventing the reformation of the disulfide bond.[11]
-
Quenching: Quench any unreacted iodoacetamide by adding DTT to an additional final concentration of 5 mM and incubating for another 15 minutes at room temperature in the dark.
-
Purification: The resulting linear, alkylated peptide should be purified, for example, by reverse-phase HPLC, to remove excess reagents.
Surface Plasmon Resonance (SPR) for this compound-C3 Binding Analysis
This protocol outlines the steps to measure the binding kinetics and affinity between this compound and C3.
-
Chip Preparation: Immobilize purified human C3 onto a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 5000 resonance units (RU).[12]
-
Analyte Preparation: Prepare a series of dilutions of the this compound analog (both cyclic and linear forms) in a suitable running buffer (e.g., 10 mM PBS, pH 7.4, with 0.005% Tween-20).[12] Concentrations typically range from low nM to µM, depending on the expected affinity.
-
Binding Measurement: Inject the series of this compound concentrations over the C3-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[12] The association is typically monitored for 2 minutes, followed by a dissociation phase of several minutes.[9][12]
-
Regeneration: If necessary, regenerate the sensor surface between different analyte injections using a pulse of a mild regeneration solution (e.g., low pH glycine).
-
Data Analysis: Process the sensorgrams by subtracting the reference channel signal from the active channel signal. Analyze the resulting binding curves using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
Complement Activation Inhibition ELISA
This protocol is used to quantify the inhibitory effect of this compound on the classical or alternative complement pathway.
-
Plate Coating: Coat microtiter plate wells with an activator of the desired pathway (e.g., aggregated human IgM for the classical pathway).
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubation with Serum and Inhibitor: Prepare dilutions of the this compound analog (cyclic or linear) in a buffer. Add normal human serum (diluted appropriately) to the wells, followed immediately by the this compound dilutions.
-
Complement Activation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow complement activation to occur.
-
Washing: Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Detection of C3b Deposition: Add a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody to the wells and incubate.
-
Substrate Addition and Measurement: After washing, add a suitable HRP substrate (e.g., TMB or ABTS) and allow color development. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Mandatory Visualizations
Caption: this compound's mechanism of action in the complement cascade.
Caption: Experimental workflow for comparing cyclic and linear this compound.
Conclusion
The disulfide bridge between Cys2 and Cys12 of this compound is not a minor structural feature but the linchpin of its inhibitory function. It enforces a rigid, cyclic conformation that is essential for the stabilization of the C3-binding motif, particularly the type I β-turn. This pre-organized structure allows for high-affinity binding to complement component C3, leading to potent, sterically-driven inhibition of its cleavage by C3 convertases. The complete loss of activity upon linearization of the peptide underscores the indispensable nature of this disulfide bond. While the disulfide bond presents a potential liability to reducing environments, its critical role in maintaining the active conformation has driven the development of second-generation analogs, such as those with thioether bridges, which aim to enhance stability while preserving the essential cyclic structure. A thorough understanding of the structure-function relationships conferred by the disulfide bridge is fundamental for the ongoing development of this compound-based therapeutics.
References
- 1. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. lambris.com [lambris.com]
- 5. lambris.com [lambris.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 12. lambris.com [lambris.com]
- 13. researchgate.net [researchgate.net]
N-Acetylation of Compstatin: A Technical Guide to Enhancing Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compstatin, a cyclic peptide inhibitor of complement component C3, holds significant therapeutic promise for a variety of complement-mediated diseases. A critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to enzymatic degradation, leading to a short in vivo half-life. This technical guide provides an in-depth overview of N-acetylation as a key strategy to enhance the enzymatic stability of this compound. We will explore the underlying mechanism of this modification, present quantitative data on its impact on stability, and provide detailed experimental protocols for both the N-acetylation process and the subsequent stability assessment. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers in the field of drug development.
Introduction: The Role of this compound and the Challenge of Enzymatic Instability
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its inappropriate or excessive activation can lead to tissue damage and contribute to the pathophysiology of numerous inflammatory and autoimmune diseases. This compound is a 13-residue cyclic peptide that specifically binds to complement component C3, preventing its cleavage and thereby inhibiting all three pathways of complement activation (classical, lectin, and alternative).[1][2] This central role in complement inhibition makes this compound a highly attractive therapeutic candidate.
A significant hurdle in the clinical development of peptide drugs like this compound is their rapid in vivo clearance due to proteolytic degradation. The free N-terminus of a peptide is a primary site for attack by exopeptidases present in plasma and other biological fluids. To overcome this limitation, various chemical modifications have been explored, with N-terminal acetylation being a prominent and effective strategy.
N-acetylation involves the addition of an acetyl group to the N-terminal amino group of the peptide. This modification effectively "caps" the N-terminus, sterically hindering the approach of exopeptidases and thereby increasing the peptide's resistance to enzymatic degradation.[3] Early studies on this compound recognized the importance of its cyclic nature for plasma stability, and the addition of an acetyl group was found to further protect the N-terminus from proteolytic cleavage.[4]
Quantitative Impact of N-Acetylation on this compound Stability
The enhancement of enzymatic stability through N-acetylation is not merely a qualitative observation but has been quantified in in vitro studies. The primary degradation pathway for non-acetylated this compound in human blood is the removal of the N-terminal Isoleucine (Ile1).[3] N-acetylation effectively blocks this degradation route.
A key study by Sahu et al. (2000) in The Journal of Immunology provides crucial data on the stability of acetylated this compound. While a direct numerical comparison of the half-lives of acetylated versus non-acetylated this compound is not explicitly presented in a single table in the available literature, the study reports a very low inactivation rate for the acetylated form.
| This compound Analog | Modification | Inactivation Rate in Human Plasma (at 37°C) | Primary Degradation Pathway | Reference |
| This compound | None (Free N-terminus) | Not explicitly quantified, but susceptible to N-terminal degradation | Removal of N-terminal Isoleucine (Ile1) | [3] |
| Ac-Compstatin | N-terminal Acetylation | 0.03%/min | N-terminal degradation is blocked | [4][5] |
This low inactivation rate for acetylated this compound underscores the significant improvement in stability conferred by this simple modification, making it a critical step in the development of this compound-based therapeutics.
Experimental Protocols
N-Acetylation of this compound (Solid-Phase Synthesis)
This protocol describes the N-acetylation of this compound while it is still attached to the solid-phase resin after synthesis.
Materials:
-
This compound-on-resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Piperidine (for Fmoc removal if necessary)
-
Peptide synthesis vessel
-
Shaker or vortex mixer
Protocol:
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is protected with an Fmoc group, it must be removed first.
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 20 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Resin Washing: Wash the resin with DCM (3 x 1 min) to prepare for the acetylation reaction.
-
Acetylation Reaction:
-
Prepare the acetylation solution: a mixture of acetic anhydride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. A typical ratio is acetic anhydride:DIPEA:DMF of 1:1:8.
-
Add the acetylation solution to the resin in the reaction vessel, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: To confirm the completion of the acetylation, a small sample of the resin can be cleaved and analyzed by mass spectrometry to check for the addition of 42 Da to the peptide mass. A ninhydrin test can also be performed; a negative result (no color change) indicates the absence of free primary amines.
-
Final Washing:
-
Drain the acetylation solution.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Purification: The acetylated peptide can now be cleaved from the resin and purified using standard procedures (e.g., treatment with a cleavage cocktail followed by reverse-phase HPLC).
Enzymatic Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of N-acetylated this compound in human plasma in vitro.
Materials:
-
N-acetylated this compound (and non-acetylated this compound as a control)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid, or methanol)
-
Microcentrifuge
-
HPLC or LC-MS/MS system for analysis
Protocol:
-
Peptide Preparation: Prepare a stock solution of N-acetylated this compound in a suitable solvent (e.g., water or PBS) at a known concentration.
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with the this compound analog to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
The 0-minute time point represents the initial concentration and is processed immediately after adding the peptide to the plasma.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold protein precipitation solution.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and to stop all enzymatic activity.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the concentration of the intact this compound analog.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model. The half-life is the time it takes for the peptide concentration to decrease by 50%.
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound's Mechanism of Action in the Complement Cascade
Experimental Workflow for N-Acetylation and Stability Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a C3-Targeted Therapy: A Technical History of the Compstatin Family of Complement Inhibitors
For decades, the complement system, a pivotal component of innate immunity, has been a target for therapeutic intervention in a multitude of inflammatory and autoimmune diseases. At the heart of this complex cascade lies complement component C3, a protein whose central role makes it an attractive, albeit challenging, target. This technical guide delves into the history of the Compstatin family, a class of C3 inhibitors that has journeyed from a laboratory discovery to a clinically approved therapy, offering a new paradigm in the treatment of complement-mediated disorders.
The Genesis of this compound: Discovery and Mechanism of Action
The story of this compound begins in 1996 in the laboratory of Dr. John D. Lambris at the University of Pennsylvania.[1] Through phage display screening, a 13-amino acid cyclic peptide was identified for its ability to bind to complement C3 and inhibit its activation.[2] This initial peptide, known as this compound, laid the foundation for a new class of complement inhibitors.
The mechanism of action of this compound is elegantly precise. It binds to C3 and its cleavage product C3b, sterically hindering the access of C3 convertases.[3] This prevents the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b, thereby halting the amplification of the complement cascade, regardless of the initial activation pathway (classical, lectin, or alternative).[3]
Figure 1: this compound's Mechanism of Action.
The Evolution of Potency: Generations of this compound Analogs
The initial this compound peptide, while a groundbreaking discovery, had modest inhibitory activity. This prompted a multi-generational effort to enhance its potency, stability, and pharmacokinetic profile through medicinal chemistry and structure-activity relationship (SAR) studies.
First-Generation Analogs
Early modifications focused on amino acid substitutions within the cyclic core of the peptide. These efforts led to analogs with incremental improvements in activity.
Second-Generation Analogs: A Leap in Potency
A significant breakthrough came with the introduction of non-natural amino acids and backbone modifications. A key second-generation analog, Cp20, incorporated N-methylation, which resulted in a profound increase in both inhibitory potency and binding affinity for C3b.[3]
Third-Generation Analogs: Cp40 (AMY-101)
Further refinements, including modifications at the N-terminus, led to the development of Cp40 (also known as AMY-101). This analog exhibited sub-nanomolar binding affinity to C3 and a significantly improved pharmacokinetic profile in non-human primates, making it a viable clinical candidate.[4][5] AMY-101 is a 14-amino acid cyclic peptide with the sequence H-DTyr-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH₂.[6]
Fourth-Generation and Pegylated Analogs: Pegcetacoplan
To further enhance the therapeutic potential, particularly for systemic administration, strategies such as PEGylation were employed. Pegcetacoplan (marketed as Empaveli® and Aspaveli®) is a PEGylated derivative of a second-generation this compound analog. It consists of two identical pentadecapeptides covalently bound to the ends of a linear 40-kDa polyethylene glycol (PEG) molecule.[7] This modification significantly extends the plasma half-life of the drug.[8]
Figure 2: The Generational Evolution of this compound.
Quantitative Comparison of Key this compound Analogs
The iterative design and synthesis of this compound analogs have led to a remarkable increase in their biological activity. The following table summarizes the inhibitory concentration (IC50) and binding affinity (dissociation constant, KD) for key members of the this compound family.
| Analog | Key Modification(s) | IC50 (Complement Inhibition) | KD (Binding to C3/C3b) | Reference(s) |
| Original this compound | - | 12-63 µM | ~60-130 nM | [1][5] |
| Cp20 | N-methylation | 62 nM | 2.3 nM | [3][9] |
| Cp40 (AMY-101) | N-terminal modifications | - | 0.5 nM | [4][5] |
| Pegcetacoplan | PEGylation of a 2nd Gen. analog | - | - | [7] |
Note: Direct comparison of IC50 and KD values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
The development and characterization of the this compound family have relied on a suite of robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This compound analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.
General Protocol:
-
Resin Swelling: The appropriate resin (e.g., Rink amide resin for C-terminal amides) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cyclization: For cyclic peptides like this compound, a disulfide bridge is formed between two cysteine residues. This is typically achieved by oxidation (e.g., using iodine or air oxidation) after selective deprotection of the cysteine side chains.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Complement Inhibition Assay (ELISA)
The inhibitory activity of this compound analogs is often assessed using an enzyme-linked immunosorbent assay (ELISA) that measures the deposition of C3 fragments.
Protocol Outline:
-
Coating: Microtiter plates are coated with an activator of the classical pathway, such as aggregated human IgG.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Incubation: Normal human serum, as a source of complement, is pre-incubated with various concentrations of the this compound analog or a control peptide.
-
Complement Activation: The serum-peptide mixture is added to the coated wells to allow complement activation and C3b deposition.
-
Detection: Deposited C3 fragments are detected using a horseradish peroxidase (HRP)-conjugated anti-human C3 antibody.
-
Development: A substrate for HRP is added, and the colorimetric signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each peptide concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
The kinetics and affinity of the interaction between this compound analogs and C3 or its fragments are determined using surface plasmon resonance (SPR).
General SPR Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and human C3 or C3b is immobilized onto the surface via amine coupling.
-
Analyte Injection: A series of concentrations of the this compound analog are injected over the sensor surface.
-
Data Collection: The binding events are monitored in real-time as a change in resonance units (RU).
-
Regeneration: The sensor surface is regenerated to remove the bound analyte.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Figure 3: A Generalized Experimental Workflow.
Clinical Translation and Future Directions
The culmination of decades of research on the this compound family is the successful clinical development and approval of pegcetacoplan for the treatment of paroxysmal nocturnal hemoglobinuria (PNH), a rare and life-threatening blood disorder.[1] Clinical trials are ongoing for other indications, including geographic atrophy, C3 glomerulopathy, and other complement-mediated diseases.[3]
The journey of the this compound family of C3 inhibitors serves as a testament to the power of rational drug design and persistent scientific inquiry. From a peptide identified through library screening to a clinically impactful therapeutic, this compound has not only provided a valuable tool for dissecting the role of C3 in health and disease but has also delivered a new therapeutic option for patients with debilitating conditions. The continued exploration of this and other C3-targeted therapies holds immense promise for the future of medicine.
References
- 1. lambris.com [lambris.com]
- 2. researchgate.net [researchgate.net]
- 3. lambris.com [lambris.com]
- 4. New analogs of the clinical complement inhibitor this compound with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Pegcetacoplan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Molecular Basis for Compstatin's Selectivity for Primate C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compstatin, a cyclic peptide inhibitor of the complement component C3, represents a promising therapeutic agent for a multitude of complement-mediated diseases. A key characteristic of this compound and its analogues is their remarkable species selectivity, exhibiting potent inhibition of primate C3 while remaining inactive against C3 from lower mammals. This high degree of specificity is pivotal for its clinical development and therapeutic safety profile. This technical guide provides a comprehensive overview of the molecular underpinnings of this selectivity, detailing the structural interactions, quantitative binding data, and the experimental methodologies used to elucidate this phenomenon.
Introduction to this compound and the Complement Cascade
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It is a complex cascade of proteolytic enzymes that, upon activation, leads to a rapid and amplified inflammatory response. The three main pathways of complement activation—classical, lectin, and alternative—all converge at the cleavage of the central component, C3, into its active fragments, C3a and C3b. This event is the lynchpin of the complement cascade, making C3 an attractive target for therapeutic intervention.
This compound is a 13-residue cyclic peptide that was discovered through phage display technology.[1] It effectively inhibits complement activation by binding to C3 and preventing its cleavage by C3 convertases.[1][2] This action blocks the downstream amplification of the complement cascade, thus mitigating its potentially damaging effects in various pathological conditions. Numerous analogues of the original this compound peptide have been developed, with some, like Cp40 and the clinically approved pegcetacoplan, demonstrating significantly enhanced binding affinity and inhibitory potency.[3][4]
The Molecular Mechanism of this compound's Action
This compound functions as a protein-protein interaction inhibitor.[2] X-ray crystallography studies have revealed that it binds to a shallow pocket on the β-chain of C3, specifically at the interface of the macroglobulin (MG) domains 4 and 5.[2][5][6] By occupying this site, this compound sterically hinders the access of the C3 convertase enzymes (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway) to their substrate, native C3.[2][7] This steric hindrance prevents the proteolytic cleavage of C3, thereby halting the progression of the complement cascade.
Figure 1: this compound's Mechanism of Action in the Complement Cascade.
The Basis of Primate Selectivity
A defining feature of this compound is its exclusive activity against primate C3.[1][2] This specificity is a direct result of the differences in the amino acid sequences of the C3 binding pocket between primates and non-primate mammals.
Key Residues in the C3 Binding Pocket
Structural studies have identified five key residues in human C3 that are critical for the interaction with this compound:
-
Glycine 345 (Gly345)
-
Histidine 392 (His392)
-
Proline 393 (Pro393)
-
Leucine 454 (Leu454)
-
Arginine 459 (Arg459)
These residues are highly conserved among humans and non-human primates.[1][2] In contrast, these positions are occupied by different amino acids in lower mammals such as mice and rats.[2] For instance, in mouse C3, the corresponding residues are different, leading to a loss of specific contacts and potential steric hindrance that prevents effective binding of this compound.[2][7][8]
Figure 2: Logical Relationship of this compound's Primate Selectivity.
Quantitative Analysis of this compound-C3 Interaction
The binding affinity and inhibitory potency of various this compound analogs have been extensively characterized using biophysical and biochemical assays. The data clearly demonstrates the high affinity for human C3 and the lack of interaction with C3 from species like mice.
| This compound Analog | Target Species | Binding Affinity (KD) | Inhibitory Potency (IC50) | Reference(s) |
| Original this compound | Human | 60 - 130 nM | 12 µM (Alternative Pathway)63 µM (Classical Pathway) | [1] |
| Cp40 (AMY-101) | Human | 0.5 nM | ~62 nM | [3][9] |
| Cp40 (AMY-101) | Mouse, Rat, etc. | No significant binding | No inhibition | [2] |
| Pegcetacoplan | Human | Binds C3 and C3b | Effective in clinical trials | [4][10][11] |
| Cp40-KK | Human | Increased affinity vs Cp40 | Retained inhibitory potency | [12][13][14] |
Table 1: Quantitative data on the interaction of selected this compound analogs with C3.
Experimental Protocols
The elucidation of this compound's selectivity has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound analogs for C3.
Methodology:
-
Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Purified human or non-primate C3 (ligand) is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via its primary amine groups. Remaining active esters are blocked with an injection of ethanolamine-HCl.
-
Analyte Injection: A series of concentrations of the this compound analog (analyte) in running buffer (e.g., HBS-EP+) are injected over the ligand-immobilized surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
-
Regeneration: After each analyte injection, the sensor surface is regenerated using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Figure 3: General Experimental Workflow for Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) for Complement Inhibition
ELISA is used to quantify the inhibitory effect of this compound on complement activation.
Objective: To determine the IC50 value of this compound analogs.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with an activator of the classical pathway (e.g., aggregated human IgG) or the alternative pathway (e.g., zymosan) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Normal human serum (or non-primate serum) is pre-incubated with serial dilutions of the this compound analog.
-
Complement Activation: The serum-inhibitor mixtures are added to the coated wells and incubated to allow complement activation and subsequent deposition of C3b.
-
Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody is added.
-
Substrate Addition: After another wash, a chromogenic substrate (e.g., TMB) is added, and the color development is measured using a plate reader at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the this compound analog, and the IC50 value is determined by non-linear regression analysis.
X-ray Crystallography for Structural Determination
X-ray crystallography is employed to determine the three-dimensional structure of the this compound-C3 complex at atomic resolution.
Objective: To visualize the binding interface and identify the specific molecular interactions between this compound and C3.
Methodology:
-
Protein Expression and Purification: The C3c fragment of human C3 and the this compound analog are expressed and purified to high homogeneity.
-
Complex Formation: The purified C3c and this compound analog are mixed in a slight molar excess of the peptide.
-
Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the complex is built into the electron density and refined to obtain the final high-resolution structure.
Conclusion and Future Directions
The exquisite selectivity of this compound for primate C3 is a fascinating example of molecular recognition, driven by subtle yet critical differences in the amino acid composition of the C3 binding site across species. This high specificity is a significant advantage for its therapeutic use in humans, as it minimizes the potential for off-target effects and allows for a more predictable pharmacological profile. The in-depth understanding of this molecular basis, garnered through the experimental approaches detailed in this guide, continues to fuel the development of next-generation this compound analogs with even greater potency and improved pharmacokinetic properties. Future research will likely focus on leveraging this structural knowledge to design novel C3 inhibitors, potentially including small molecules, with tailored specificities and enhanced therapeutic efficacy for a wide range of complement-mediated disorders.
References
- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20170173107A1 - this compound Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 4. ashpublications.org [ashpublications.org]
- 5. lambris.com [lambris.com]
- 6. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating the Complement Pathway to Optimize PNH Treatment with Pegcetacoplan and Other Currently Approved Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lambris.com [lambris.com]
- 13. researchgate.net [researchgate.net]
- 14. New Analogs of the Complement C3 Inhibitor this compound with Increased Solubility and Improved Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Compstatin: In Vitro Application Notes and Protocols for Complement C3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin is a cyclic peptide that acts as a potent and specific inhibitor of the complement system, a crucial component of innate immunity.[1] Its dysregulation is implicated in a multitude of inflammatory and autoimmune diseases. This compound targets the central component of the complement cascade, C3, by binding to it and its activated fragment C3b.[2] This interaction sterically hinders the cleavage of C3 by C3 convertases, effectively blocking the amplification of the complement cascade and the generation of downstream inflammatory mediators.[1][2] This document provides detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound and its analogs.
Mechanism of Action
This compound's primary mechanism involves binding to complement component C3, preventing its cleavage into C3a and C3b.[2] This action inhibits all three pathways of complement activation: the classical, lectin, and alternative pathways. By blocking the generation of C3b, this compound prevents the formation of the C5 convertase, thereby inhibiting the production of the potent anaphylatoxin C5a and the formation of the membrane attack complex (MAC), C5b-9.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analogs from various in vitro assays.
| Compound | Assay Type | Pathway | Target | Parameter | Value | Reference |
| This compound | Hemolytic Assay | Classical | Complement System | IC50 | 63 µM | [3] |
| This compound | Hemolytic Assay | Alternative | Complement System | IC50 | 12 µM | [3][4] |
| This compound Analog | ELISA | Classical | C3b Deposition | IC50 | Varies by analog | [5] |
| This compound Analog | ELISA | Alternative | C5b-9 Deposition | IC50 | Varies by analog | [5] |
| This compound | SPR | - | C3 | KD | 60-130 nM | |
| This compound | SPR | - | C3b | KD | 2.6 µM | |
| This compound | SPR | - | C3c | KD | 9.6 µM |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
C3b Deposition ELISA
This assay quantifies the amount of C3b deposited on a surface, which is a direct measure of C3 activation.
Materials:
-
96-well microplate
-
Zymosan A (for alternative pathway activation) or appropriate activator for classical/lectin pathway
-
Normal Human Serum (NHS) as a source of complement
-
This compound or its analogs
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: anti-C3b antibody (e.g., goat anti-human C3)
-
Secondary antibody: HRP-conjugated anti-goat IgG
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with Zymosan A (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Incubation: Add 50 µL of serially diluted this compound to the wells. Then, add 50 µL of diluted NHS (e.g., 1:80 in GVB++ buffer) to all wells except the blank. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of diluted anti-C3b antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
C5b-9 (MAC) Deposition ELISA
This assay measures the formation of the terminal complement complex (C5b-9), an indicator of downstream complement activation.
Materials:
-
Same as C3b Deposition ELISA, with the following exceptions:
-
Primary antibody: anti-C5b-9 antibody (e.g., mouse anti-human C5b-9)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Protocol: The protocol is identical to the C3b Deposition ELISA, except for the primary and secondary antibodies used in steps 7 and 9.
Hemolytic Assays
Hemolytic assays measure the ability of the complement system to lyse erythrocytes, providing a functional readout of the entire cascade.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-sheep red blood cell antibody (hemolysin)
-
Veronal buffered saline with Ca2+ and Mg2+ (GVB++)
-
Normal Human Serum (NHS)
-
This compound or its analogs
-
96-well U-bottom plate
-
Spectrophotometer
Protocol:
-
Sensitization of SRBCs: Wash SRBCs with GVB++ and incubate with an optimal concentration of hemolysin for 15 minutes at 37°C to prepare antibody-sensitized sheep erythrocytes (EA).
-
Serial Dilutions: Prepare serial dilutions of NHS in GVB++.
-
Incubation: In a 96-well plate, mix the diluted NHS, this compound at various concentrations, and sensitized SRBCs. Incubate for 30-60 minutes at 37°C.
-
Centrifugation: Centrifuge the plate to pellet intact erythrocytes.
-
Measurement: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412-415 nm.
-
Controls: Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB++).
Materials:
-
Rabbit red blood cells (RRBCs)
-
Veronal buffered saline with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS)
-
This compound or its analogs
-
96-well U-bottom plate
-
Spectrophotometer
Protocol:
-
Preparation of RRBCs: Wash RRBCs with GVB/Mg-EGTA.
-
Serial Dilutions: Prepare serial dilutions of NHS in GVB/Mg-EGTA.
-
Incubation: In a 96-well plate, mix the diluted NHS, this compound at various concentrations, and RRBCs. Incubate for 30-60 minutes at 37°C.
-
Centrifugation: Centrifuge the plate to pellet intact erythrocytes.
-
Measurement: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412-415 nm.
-
Controls: Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB/Mg-EGTA).
Surface Plasmon Resonance (SPR) for C3 Binding
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to C3.[6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified human C3
-
This compound or its analogs
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize purified human C3 onto the sensor chip surface using standard amine coupling chemistry.[6]
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized C3 surface.[6] A buffer-only injection serves as a blank.
-
Regeneration: After each this compound injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound and its analogs. These assays are essential for understanding the mechanism of action, determining potency, and guiding the development of this compound-based therapeutics for a variety of complement-mediated diseases.
References
Application Notes and Protocols for the Use of Compstatin in Hemolytic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin, a cyclic peptide, is a potent and specific inhibitor of the complement system, a crucial component of innate immunity. Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by binding to the central complement component C3 and its activated form C3b.[1][2][3][4] This binding sterically hinders the access of C3 to convertase enzymes, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[1][4][5][6] By blocking C3 activation, this compound effectively shuts down all three complement pathways: the classical, lectin, and alternative pathways. This targeted approach makes this compound and its analogs promising therapeutic agents for a variety of complement-mediated disorders.
Hemolytic assays are fundamental in vitro tools for assessing the functional activity of the complement system and for evaluating the efficacy of complement inhibitors like this compound. These assays measure the ability of the complement system to lyse red blood cells (erythrocytes). The extent of hemolysis is inversely proportional to the inhibitory activity of the compound being tested. This document provides detailed application notes and protocols for utilizing this compound in hemolytic assays.
Mechanism of Action of this compound
The complement system converges at the activation of C3. The classical and lectin pathways generate a C3 convertase (C4b2a), while the alternative pathway forms a different C3 convertase (C3bBb). Both enzymes cleave C3, initiating the downstream effects of the complement cascade, including opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which leads to cell lysis.
This compound's mechanism of inhibition is unique in that it does not directly act on the convertase enzymes but rather on their substrate, C3.[1] By binding to a specific site on the β-chain of C3, this compound prevents the conformational changes required for C3 to be cleaved by the convertases.[1][6] This effectively halts the amplification loop of the alternative pathway and the progression of all three activation pathways.
Quantitative Data of this compound Analogs
The inhibitory potency of this compound and its various analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in hemolytic assays. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of hemolysis. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several this compound analogs obtained from alternative pathway hemolytic assays.
| Analog | Sequence | IC50 (µM) | Reference |
| This compound | ICVVQDWGHHRCT | 12 | |
| 4(1MeW) | Ac-ICV(1MeW)QDWGAHRCT | 0.53 | [7] |
| Cp40 (AMY-101) | Ac-I[CV(1MeW)QDW-Sar-AHR]C-mI | 0.04 | [7] |
Experimental Protocols
Alternative Pathway (AP) Hemolytic Assay Using Rabbit Erythrocytes
This protocol describes a common method to assess the inhibitory activity of this compound on the alternative complement pathway. Rabbit erythrocytes are particularly sensitive to lysis by the human alternative pathway.
Materials:
-
This compound or its analogs
-
Normal Human Serum (NHS) as a source of complement (pool from at least 5 healthy donors)
-
Rabbit erythrocytes (RaRBC)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA) (to chelate Ca2+ and prevent classical pathway activation)
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom microtiter plates
-
Spectrophotometer capable of reading absorbance at 414 nm
Procedure:
-
Preparation of Rabbit Erythrocytes:
-
Wash rabbit erythrocytes three times with cold GVB/Mg-EGTA by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the erythrocyte pellet to a final concentration of 2 x 10^8 cells/mL in GVB/Mg-EGTA.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., PBS) and create a series of dilutions to be tested.
-
Determine the appropriate dilution of NHS that results in approximately 90% hemolysis (this is the CH50 of the serum pool). This is typically determined by titrating the serum in a preliminary experiment.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of GVB/Mg-EGTA to all wells.
-
Add 25 µL of the various dilutions of this compound or control buffer to the appropriate wells.
-
Add 25 µL of the pre-determined dilution of NHS to all wells except for the 0% lysis control.
-
For the 0% lysis control (spontaneous lysis), add 25 µL of GVB/Mg-EGTA instead of NHS.
-
For the 100% lysis control, add 50 µL of distilled water to the designated wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to interact with C3 in the serum.
-
Add 50 µL of the prepared rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula:
% Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100
-
Plot the percentage of hemolysis against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting and Considerations
-
High Background Hemolysis: Ensure erythrocytes are fresh and handled gently to minimize spontaneous lysis. Check the quality of the buffer.
-
Low Maximum Hemolysis: The concentration of NHS may be too low. Perform a serum titration to determine the optimal concentration.
-
Variability between Experiments: Use a pooled serum sample to minimize donor-to-donor variability. Ensure consistent incubation times and temperatures.
-
This compound Solubility: Ensure the this compound analog is fully dissolved in the buffer before use. Some analogs may require specific formulations.
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in hemolytic assays. By understanding the mechanism of action and following standardized procedures, reliable and reproducible data can be generated to evaluate the therapeutic potential of this promising complement inhibitor.
References
- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 4. lambris.com [lambris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lambris.com [lambris.com]
Application of Compstatin in ELISA for Complement Activation Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in pathogen defense and immune homeostasis. However, its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of complement-targeting therapeutics is of significant interest. Compstatin, a cyclic 13-residue peptide, is a potent inhibitor of complement activation that specifically targets the central component, C3.[1][2][3] It binds to C3 and its cleavage product C3b, thereby preventing the formation and activity of C3 convertases, which are essential for the amplification of the complement cascade.[1][4] This inhibitory action makes this compound and its analogs promising therapeutic candidates and valuable research tools for studying the role of complement in various pathologies.
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique to quantify the activation of the complement system. By measuring the deposition of complement activation products, such as C3b and the soluble terminal complement complex (sC5b-9), ELISAs provide a robust method to assess the efficacy of complement inhibitors like this compound. This application note provides detailed protocols for using this compound in ELISA to monitor complement activation and presents data on its inhibitory effects.
Mechanism of Action of this compound
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b by C3 convertases. C3b deposition on surfaces is a key event, leading to opsonization and phagocytosis, as well as the formation of the C5 convertase, which initiates the terminal pathway, culminating in the formation of the membrane attack complex (MAC), or C5b-9.
This compound exerts its inhibitory effect by binding to C3 and C3b, sterically hindering the access of C3 convertases to their substrate, C3.[4] This prevents the cleavage of C3 and subsequent downstream events, including the generation of C3b and the formation of the sC5b-9 complex.
Quantitative Data: this compound Inhibition of Complement Activation
The inhibitory potency of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in ELISA-based assays. The following table summarizes representative IC50 values for the inhibition of the classical and alternative complement pathways.
| This compound Analog | Pathway | IC50 (µM) | Reference |
| Original this compound | Classical | 63 | [1][2] |
| Alternative | 12 | [1][2] | |
| 4(1MeW)7W this compound | Classical | ~0.24 (267-fold > original) | [4] |
| Peptide I | Classical | 65 | [4] |
| Alternative | 19 | [4] |
Experimental Protocols
General Considerations
-
Sample Handling: Human serum used for complement activation assays should be handled with care to avoid spontaneous activation. It is recommended to use serum from freshly drawn blood, allowed to clot at room temperature for 60-65 minutes, and then centrifuged.[5][6][7] The serum should be stored in aliquots at -70°C or lower and thawed only once before use.[5][6][7]
-
Buffers: The choice of buffer is critical for selectively activating different complement pathways. For the classical pathway, a buffer containing both calcium and magnesium (e.g., GVB++) is used. For the alternative pathway, a buffer containing magnesium but chelating calcium (e.g., Mg-EGTA) is employed to block the classical and lectin pathways.
-
ELISA Kits: Commercially available ELISA kits, such as the Wieslab® Complement System Screen, provide a standardized method for assessing the functional activity of all three complement pathways by detecting the formation of C5b-9.[5][6][8]
Protocol 1: C3b Deposition ELISA (Classical Pathway)
This protocol describes the measurement of C3b deposition as an indicator of classical pathway activation and its inhibition by this compound.
Materials:
-
96-well ELISA plates
-
Human IgG or IgM for coating
-
Blocking buffer (e.g., PBS with 1% BSA or gelatin)
-
Normal human serum (NHS)
-
This compound or its analogs
-
GVB++ buffer (Veronal buffered saline with Ca2+ and Mg2+)
-
Anti-human C3b antibody (e.g., rat anti-human C3d)
-
HRP-conjugated secondary antibody (e.g., goat anti-rat IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with human IgG or IgM (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Sample Incubation:
-
Prepare serial dilutions of this compound in GVB++ buffer.
-
Dilute normal human serum in GVB++ (e.g., 1:100).
-
Mix the diluted serum with the this compound dilutions (or buffer as a control) and pre-incubate on ice for 30 minutes.
-
Add 100 µL of the serum/Compstatin mixture to the wells.
-
-
Incubation: Incubate the plate for 35-60 minutes at 37°C to allow complement activation and C3b deposition.
-
Washing: Wash the wells three times with PBST.
-
Primary Antibody: Add 100 µL of diluted anti-human C3b antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with PBST.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound) and determine the IC50 value.
Protocol 2: sC5b-9 Formation ELISA (Wieslab® Complement System Screen)
This protocol is adapted from the Wieslab® Complement System Screen kit instructions and describes the measurement of sC5b-9 as an indicator of complement activation via the classical, MBL, or alternative pathways and its inhibition by this compound.
References
- 1. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. ibl-america.com [ibl-america.com]
- 7. ibl-america.com [ibl-america.com]
- 8. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compstatin Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin is a cyclic 13-residue peptide that acts as a potent inhibitor of the complement system.[1] It specifically binds to complement component C3 and its fragments, such as C3b, sterically hindering the cleavage of C3 by C3 convertase.[2] This action effectively blocks all three pathways of complement activation (classical, alternative, and lectin), making this compound and its analogs valuable tools in research and potential therapeutic agents for complement-mediated diseases.[2] Proper storage and handling of this compound powder are critical to ensure its stability, solubility, and activity in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 1550.77 g/mol |
| Formula | C₆₆H₉₉N₂₃O₁₇S₂ |
| Appearance | White to off-white solid powder[1] |
| Sequence | Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys12)[1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
This compound Powder
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years[3][4] | Recommended for long-term storage. |
| -80°C | Up to 2 years[1] | An alternative for long-term storage. |
| 4°C | Up to 6 months[5] | Suitable for short-term storage. |
| Room Temperature | Stable for days to weeks | For shipping and brief periods. |
Store in a tightly sealed container, away from moisture and light.[1]
This compound in Solution
| Storage Condition | Solvent | Duration | Notes |
| -80°C | Aqueous Buffer or DMSO | Up to 1 year[3][4] | Recommended for long-term storage of stock solutions. |
| -20°C | Aqueous Buffer or DMSO | Up to 1 month[1][3] | Suitable for short-term storage of working aliquots. |
It is highly recommended to aliquot reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Handling and Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[7][8]
-
Avoid Contact: Avoid contact with skin and eyes.[6][8] In case of contact, rinse thoroughly with water.
-
Spills: In case of a spill, collect the powder mechanically and dispose of it as chemical waste.[6] Avoid generating dust. Prevent the powder from entering drains.[6]
Reconstitution Protocol
This compound is soluble in water up to 2 mg/mL. For higher concentrations or for analogs with lower aqueous solubility, Dimethyl Sulfoxide (DMSO) can be used.[4]
Materials
-
Vial of lyophilized this compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile water or DMSO to the vial to achieve the target concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the powder completely. Sonication may be used to aid dissolution if necessary.[4][9]
-
Aliquoting: Aliquot the reconstituted this compound solution into single-use sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C as recommended in the stability table.
Mechanism of Action: Complement Cascade Inhibition
This compound inhibits the complement cascade at the central component, C3. It binds to C3 and sterically hinders its cleavage by C3 convertases of the classical, lectin, and alternative pathways. This blockade prevents the generation of the anaphylatoxin C3a and the opsonin C3b, thereby halting the amplification loop and the formation of the membrane attack complex (MAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Complement System | TargetMol [targetmol.com]
- 5. This compound | Complement C3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. echemi.com [echemi.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reconstituting and Preparing Compstatin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin is a cyclic 13-residue peptide that acts as a potent inhibitor of the complement system, a critical component of the innate immune system.[1][2] It specifically targets complement component C3, preventing its cleavage and thereby halting the amplification of the complement cascade.[1][3][4] This targeted inhibition makes this compound and its analogs promising therapeutic agents for a variety of inflammatory and autoimmune diseases. Proper reconstitution and preparation of this compound stock solutions are crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs, compiled from various sources.
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Species Specificity | Reference |
| Molecular Weight | ~1550.77 g/mol | Human and non-human primates | [2] |
| Sequence | Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr-NH2 (Disulfide bridge: Cys2-Cys12) | N/A | [2] |
| IC50 (Classical Pathway) | 12-63 μM | Human | [1][2] |
| IC50 (Alternative Pathway) | 12 μM | Human | [2] |
| Binding Affinity (KD) to C3 | 60-130 nM | Human | [5] |
Table 2: Solubility of this compound and Analogs
| Compound | Solubility in Aqueous Buffer (pH 7.4) | Notes | Reference |
| This compound (Parent) | 4.5 mg/mL | Apparent solubility. | [6][7] |
| W4A9 Analog | 3.2 mg/mL | Apparent solubility. | [6][7] |
| meW4A9 Analog | 1.9 mg/mL | Shows a propensity to aggregate in aqueous environments. | [6][7] |
| Cp40 Analog | 0.8 mg/mL | Poor solubility at physiological pH despite high water solubility. | [8] |
| mPEG(3k)-Cp40 | >137 mg/mL | PEGylation significantly improves solubility. | [8] |
| This compound (General) | Up to 100 mg/mL in H₂O | Requires sonication for dissolution. | [2] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. | [2] |
| -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. | [2] |
| Lyophilized Powder (-80°C) | 2 years | Store sealed and protected from moisture and light. | [2] |
| Lyophilized Powder (-20°C) | 1 year | Store sealed and protected from moisture and light. | [2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a High-Concentration Stock Solution
This protocol describes the steps to reconstitute lyophilized this compound powder to a desired stock concentration.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or aqueous buffer (e.g., PBS)
-
Low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended for high concentrations)
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculation of Solvent Volume: Determine the volume of solvent required to achieve the desired stock concentration. Use the following formula:
Volume (μL) = (Mass of Peptide (mg) / (Desired Concentration (mM) * Molecular Weight ( g/mol ))) * 1,000,000
Example: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 1550.77 g/mol ):
Volume (μL) = (1 mg / (10 mM * 1550.77 g/mol )) * 1,000,000 ≈ 64.5 μL
-
Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. For higher concentrations (e.g., >10 mg/mL), sonication in an ultrasonic water bath for 5-10 minutes may be necessary to achieve complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Sterile Filtration (Optional): For cell-based assays or in vivo studies, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, low-protein binding tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions from Stock
This protocol outlines the dilution of the high-concentration stock solution to a final working concentration for use in experiments.
Materials:
-
This compound stock solution
-
Appropriate assay buffer (e.g., cell culture medium, physiological buffer)
-
Sterile, low-protein binding tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution Calculation: Calculate the volume of stock solution needed to prepare the desired final concentration and volume of the working solution using the formula: M1V1 = M2V2.
V1 = (M2 * V2) / M1
Where:
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
Example: To prepare 1 mL of a 50 µM working solution from a 10 mM stock:
V1 (μL) = (50 µM * 1000 µL) / 10,000 µM = 5 µL
-
-
Preparation: Add the appropriate volume of assay buffer to a sterile tube. Then, add the calculated volume of the this compound stock solution to the buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing. Avoid vigorous shaking to prevent denaturation.
-
Use: Use the freshly prepared working solution immediately in your assay. Do not store diluted working solutions for extended periods.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound as a C3 complement inhibitor.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for reconstituting and storing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lambris.com [lambris.com]
- 5. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lambris.com [lambris.com]
Application Notes and Protocols for In-Vivo Administration of Compstatin in Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compstatin, a 13-residue cyclic peptide, is a potent inhibitor of the complement system, specifically targeting complement component C3.[1][2] This central role in the complement cascade makes this compound and its analogs, such as Cp40 (also known as AMY-101), promising therapeutic agents for a variety of inflammatory and autoimmune diseases.[3][4] Due to its high species specificity, this compound effectively inhibits complement activation in primates but not in lower mammals like rodents, making non-human primate (NHP) models essential for preclinical evaluation.[4][5][6][7] These application notes provide a summary of quantitative data from in vivo primate studies and detailed protocols for the administration of this compound.
Mechanism of Action
This compound inhibits the complement cascade by binding to C3 and preventing its cleavage into C3a and C3b by C3 convertases.[4] This action blocks the amplification of the complement response, which is central to all three activation pathways (classical, alternative, and lectin).
Quantitative Data from Primate Studies
The following tables summarize quantitative data from various in vivo studies of this compound and its analogs in non-human primates.
Table 1: Pharmacokinetics of this compound Analogs in Cynomolgus Monkeys
| Analog | Dose and Route | Mean Terminal Half-Life | Reference |
| Cp40 | Single IV injection | ~12 hours | [4] |
| PEGylated Cp40 | Single IV injection | >5 days | [4] |
| Cp40-KK | Not specified | ~5-fold higher than Cp40 | [8][9] |
Table 2: Dosing Regimens in Primate Models
| Model | Primate Species | This compound Analog | Dosage and Administration | Duration | Efficacy Outcome | Reference |
| Heparin/Protamine-Induced Complement Activation | Baboons (Papio anubis) | This compound | 21 mg/kg (bolus injection and infusion) | Acute | Complete inhibition of complement activation | [1] |
| Heparin/Protamine-Induced Complement Activation | Baboons (Papio anubis) | This compound | 25-50 mg/kg (bolus injection) | Acute | Completely inhibited complement activation | [1] |
| Naturally Occurring Periodontitis | Cynomolgus Monkeys (Macaca fascicularis) | AMY-101 (Cp40) | 0.1 mg/site (local injection) | Once every 3 weeks | Effective and free of local irritation | [10][11] |
| Naturally Occurring Periodontitis | Cynomolgus Monkeys (Macaca fascicularis) | AMY-101 (Cp40) | 4 mg/kg (subcutaneous injection) | Daily for 28 days | Significant reduction in periodontal pocket depth | [3][12][13] |
| Chronic Periodontitis | Cynomolgus Monkeys (Macaca fascicularis) | Cp40 | 0.5 mg/kg (injections) | Once or thrice weekly for 6 weeks | Significant reduction in clinical indices | [3][13] |
| General Safety Study | Cynomolgus Monkeys | Cp40 | 2 mg/kg IV bolus followed by 1 mg/kg subcutaneous | Not specified | Favorable pharmacokinetic profile | [14] |
| Ocular Pharmacokinetics | Cynomolgus Monkeys (Macaca fascicularis) | Cp40-KK, Cp40-KKK | 500 µg (intravitreal injection) | Single dose | Sustained presence in vitreous for >90 days | [15] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in primate models, based on published studies.
Protocol 1: Systemic Administration via Subcutaneous Injection
This protocol is suitable for studies requiring sustained systemic levels of this compound.
Materials:
-
This compound analog (e.g., Cp40/AMY-101)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)
-
Syringes and needles appropriate for subcutaneous injection in primates
-
Animal handling and restraint equipment
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant)
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions and handling procedures. Ensure animals are healthy prior to the start of the study.
-
Dose Preparation: Reconstitute the lyophilized this compound analog with the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution and handle aseptically.
-
Administration:
-
Restrain the primate subject securely and gently.
-
Identify a suitable subcutaneous injection site (e.g., dorsal scapular region).
-
Administer the prepared this compound solution subcutaneously.
-
Record the time and dose administered.
-
-
Monitoring and Sample Collection:
-
Monitor the animal for any adverse reactions at the injection site and systemically.
-
Collect blood samples at predetermined time points to assess pharmacokinetic and pharmacodynamic parameters.
-
Process blood samples appropriately for plasma or serum separation and store at -80°C until analysis.
-
Protocol 2: Local Administration via Gingival Injection for Periodontitis Models
This protocol is designed for localized treatment of periodontal disease.
Materials:
-
This compound analog (e.g., AMY-101)
-
Sterile vehicle for reconstitution
-
Fine-gauge needles suitable for gingival injection
-
Periodontal probes and other dental examination instruments
-
Anesthetic agents appropriate for primates
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the primate subject following approved institutional protocols to ensure animal welfare and allow for a thorough oral examination.
-
Periodontal Examination: Perform a baseline periodontal examination, measuring parameters such as probing pocket depth, gingival index, and bleeding on probing.
-
Dose Preparation: Prepare the this compound solution as described in Protocol 1.
-
Administration:
-
Post-Administration Care and Follow-up:
-
Monitor the animal for recovery from anesthesia.
-
Perform follow-up periodontal examinations at specified time points to assess treatment efficacy.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study of this compound in a primate model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 3. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amyndas.com [amyndas.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 14. Method Development and Validation for the Quantitation of the Complement Inhibitor Cp40 in Human and Cynomolgus Monkey Plasma by UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonged intraocular residence and retinal tissue distribution of a fourth-generation this compound-based C3 inhibitor in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Compstatin in Xenotransplantation Research
Introduction
Xenotransplantation, the transplantation of organs or tissues between different species, presents a potential solution to the critical shortage of human donor organs.[1][2] However, significant immunological hurdles remain, primarily the hyperacute rejection mediated by the recipient's complement system.[1][3][4] The complement system, a cornerstone of innate immunity, is robustly activated when porcine organs are exposed to human blood, leading to rapid graft destruction.[1][3] Compstatin, a 13-residue cyclic peptide, and its more potent analogs, have emerged as promising therapeutic agents.[5][6] This document provides detailed application notes and protocols for the use of this compound in xenotransplantation research, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action: C3 Inhibition
This compound functions as a highly specific inhibitor of the complement cascade at the central component, C3.[5][7] It binds to both native C3 and its activated fragment, C3b, sterically hindering the access of C3 convertases.[5][6] This action prevents the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[5] By targeting C3, this compound effectively blocks the convergence point of all three complement activation pathways—the classical, lectin, and alternative pathways—thereby preventing the downstream formation of the membrane attack complex (MAC) and the amplification of the inflammatory response.[5][8] An important characteristic of this compound and its analogs is their high specificity for human and non-human primate C3, with no inhibitory activity against C3 from lower mammals like pigs.[8][9] This specificity is a critical consideration in designing preclinical xenotransplantation models.
Caption: this compound inhibits the complement cascade by binding to C3.
Application Notes
This compound and its analogs have demonstrated significant efficacy in preclinical xenotransplantation models, primarily in ex vivo perfusion systems where porcine organs are perfused with human blood. These studies have consistently shown that inhibition of C3 activation leads to prolonged graft survival and reduced tissue damage.
Key Findings from Preclinical Studies:
-
Prolonged Graft Survival: In an ex vivo model of porcine kidney perfusion with human blood, the use of this compound significantly extended graft survival.[7][10]
-
Reduced Complement Activation: this compound effectively prevents the increase of C3 activation products and the terminal complement complex (sC5b-9) in the perfusate.[10]
-
Preservation of Organ Function: The this compound analog Cp40 has been shown to preserve cardiac function in an ex vivo porcine heart perfusion model, as evidenced by an improved cardiac index and reduced levels of lactate dehydrogenase, a marker of cell damage.[8]
-
Decreased Tissue Injury: Histological analysis of organs treated with this compound or its analogs reveals significantly less hemorrhage, edema, and deposition of complement fragments (C3) and fibrin compared to controls.[8][10]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and its analog Cp40 in ex vivo xenoperfusion models.
Table 1: Effect of this compound on Porcine Kidney Xenograft Survival and Complement Activation (Data sourced from Fiane et al., Xenotransplantation, 1999)[10]
| Parameter | This compound Group | Control Group | P-value |
| Graft Survival (median) | 380 minutes | 90 minutes | P=0.0036 |
| C3 Activation Products | No increase | 5-fold increase | N/A |
| Terminal Complement Complex | No increase | 8-fold increase | N/A |
Table 2: Effect of Cp40 (this compound Analog) on Perfused Porcine Heart Function (Data sourced from Schmied et al., Xenotransplantation, 2015)[8]
| Parameter | Cp40 Group (n=5) | Control Group (n=5) | P-value |
| C3 Activation (%) | 1.11 ± 0.34 | 3.12 ± 0.48 | P<0.01 |
| Cardiac Index (ml/min/g at 180 min) | 6.5 ± 4.2 | 3.5 ± 4.8 | P=0.03 |
| Lactate Dehydrogenase (U/ml) | 583 ± 187 | 2108 ± 1145 | P=0.02 |
Table 3: Inhibitory Concentrations (IC50) of this compound (Data sourced from R&D Systems and Sahu et al.)[9]
| Pathway/Process | IC50 Value |
| Alternative Pathway Activation | 12 μM |
| Classical Pathway Activation | 63 μM |
| C3 Cleavage by C3 Convertase | 28 μM |
Experimental Protocols
This section provides a generalized protocol for an ex vivo porcine organ perfusion model with human blood to evaluate the efficacy of this compound. This protocol is a synthesis of methodologies described in the literature.[8][10]
Caption: Workflow for an ex vivo xenograft perfusion experiment.
1. Objective To assess the ability of this compound or its analogs to inhibit complement-mediated injury and prolong the survival of a porcine organ perfused with human blood.
2. Materials
-
Organ: Wild-type porcine kidney or heart from a healthy, designated pathogen-free pig.
-
Perfusate: Freshly drawn human whole blood (ABO-compatible with the donor organ, if applicable, though porcine organs are typically blood group O).[8]
-
Reagents:
-
This compound or a suitable analog (e.g., Cp40).
-
Control peptide (if available) or vehicle (e.g., saline).
-
Heparin.
-
Cardioplegic solution (for heart perfusion).
-
Standard additives for perfusion circuits (e.g., bicarbonate, calcium, hydroxyethyl starch).[8]
-
-
Equipment:
-
Ex vivo organ perfusion system (e.g., a working heart apparatus or a kidney perfusion machine).
-
Standard surgical instruments for organ procurement.
-
Blood gas analyzer.
-
Spectrophotometer or ELISA reader for biomarker analysis.
-
Microscope for histology.
-
Centrifuge.
-
3. Methodology
3.1. Porcine Organ Procurement
-
Anesthetize the donor pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the target organ (e.g., heart or kidney).
-
Administer systemic heparin to prevent coagulation.
-
Cannulate the major vessels (e.g., aorta and pulmonary artery for the heart; renal artery and vein for the kidney).
-
Arrest and preserve the organ using a cold preservation/cardioplegic solution.
-
Excise the organ and transport it on ice to the perfusion apparatus.
3.2. Perfusate Preparation
-
Collect fresh whole blood from healthy human volunteers (with informed consent).
-
Add heparin to the collection bag to prevent clotting.
-
Prepare two pools of perfusate:
-
Treatment Group: Add this compound or its analog to the desired final concentration (e.g., a concentration sufficient to achieve >95% complement inhibition).
-
Control Group: Add an equivalent volume of vehicle or a control peptide.
-
-
Add other necessary components like bicarbonate and calcium to normalize the perfusate.[8]
3.3. Ex Vivo Perfusion
-
Prime the perfusion circuit with a crystalloid solution, then replace it with the prepared perfusate.
-
Mount the porcine organ in the apparatus, connecting the cannulated vessels to the circuit.
-
Initiate perfusion, gradually warming the perfusate to normothermic temperatures (37°C).
-
Maintain physiological perfusion pressures and parameters throughout the experiment.
3.4. Monitoring and Sample Collection
-
Functional Parameters: Continuously monitor organ function. For a heart, this includes cardiac output, heart rate, and pressures. For a kidney, monitor urine output and vascular resistance.
-
Blood Sampling: Collect blood samples from the perfusate at baseline and at regular intervals (e.g., 0, 15, 30, 60, 120, 180 minutes) for analysis.
-
Endpoint: Terminate the experiment based on predefined criteria of organ failure (e.g., cessation of cardiac contraction, anuria, or a maximum perfusion time).[10]
4. Data Analysis
4.1. Complement Activation Assays
-
Centrifuge collected blood samples to obtain plasma and store at -80°C.
-
Use Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify levels of:
-
C3 activation products (e.g., C3a).
-
Terminal Complement Complex (sC5b-9).
-
Classical pathway activation (e.g., C4d).
-
4.2. Cellular Damage Markers
-
Measure the concentration of lactate dehydrogenase (LDH) in the plasma as a general marker of cell lysis and tissue damage.[8]
4.3. Histological and Immunohistochemical Analysis
-
At the end of the perfusion, take tissue biopsies from the organ.
-
Fix a portion of the tissue in formalin and embed in paraffin for standard Hematoxylin and Eosin (H&E) staining to assess for edema, hemorrhage, and necrosis.[8]
-
Freeze a portion of the tissue for immunohistochemistry (IHC) or immunofluorescence.
-
Use specific antibodies to stain for deposition of C3 fragments and fibrin to visualize the extent of complement activation and coagulation within the graft tissue.[10]
This compound and its analogs are powerful research tools for investigating the role of the complement system in xenograft rejection. By specifically inhibiting C3, these peptides allow for the detailed study of complement-mediated injury and provide a robust platform for testing strategies to overcome this critical barrier in xenotransplantation. The protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this compound in their xenotransplantation studies.
References
- 1. Mechanism and regulation of the complement activity in kidney xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement networks in gene-edited pig xenotransplantation: enhancing transplant success and addressing organ shortage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE COMPLEX FUNCTIONING OF THE COMPLEMENT SYSTEM IN XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a pharmaceutical inhibitor of complement - Creative Peptides [creative-peptides.com]
- 7. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement C3 inhibitor Cp40 attenuates xenoreactions in pig hearts perfused with human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a peptide inhibitor of C3, prolongs survival of ex vivo perfused pig xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Paroxysmal Nocturnal Hemoglobinuria (PNH) with Compstatin
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired hematological disorder originating from a somatic mutation in the PIGA gene within a hematopoietic stem cell.[1] This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of affected blood cells.[1][2] Crucially, the absence of two GPI-anchored complement regulators, CD55 and CD59, renders PNH erythrocytes highly susceptible to destruction by the complement system.[2][3]
The pathophysiology of PNH involves two primary mechanisms of hemolysis:
-
Intravascular Hemolysis: Uncontrolled activation of the terminal complement pathway leads to the formation of the Membrane Attack Complex (MAC) on PNH erythrocytes, causing their lysis within blood vessels.[3][4] This is the hallmark of the disease.
-
Extravascular Hemolysis: Persistent activation of the early phases of the complement cascade results in the deposition of C3-derived opsonins on PNH erythrocytes.[1] These opsonized cells are then cleared by macrophages in the liver and spleen.[4]
While C5 inhibitors like eculizumab effectively block terminal complement activation and intravascular hemolysis, they do not prevent upstream C3 activation.[5] Consequently, C3 fragment deposition continues, potentially leading to clinically significant extravascular hemolysis in some patients.[1][6] This has spurred interest in therapeutic agents that inhibit the complement cascade at a more proximal point.
Compstatin and its analogs are a class of peptidic inhibitors that target the central component of the complement system, C3.[5][7] By binding to C3 and its activation product C3b, this compound prevents the cleavage of C3, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[3][7][8] This dual action has the potential to prevent both MAC-mediated intravascular hemolysis and C3-mediated extravascular hemolysis, offering a more comprehensive therapeutic strategy for PNH.[4][5] These application notes provide an overview and detailed protocols for utilizing this compound to study PNH in vitro.
Signaling Pathway: PNH Pathophysiology and the Role of Complement
PNH erythrocytes lack the GPI-anchored proteins CD55 (Decay-Accelerating Factor) and CD59. CD55 disrupts the formation of C3 convertases, while CD59 prevents the final assembly of the MAC.[2][3] Their absence leads to uncontrolled amplification of the alternative pathway on the cell surface, resulting in both C3b deposition and MAC-mediated lysis.[4][9]
Mechanism of Action: this compound-Mediated C3 Inhibition
This compound acts as a protein-protein interaction inhibitor.[7][10] It binds to a shallow pocket on the C3c domain of both native C3 and C3b.[8][10] This binding sterically hinders the interaction of C3 with the C3 convertases, effectively preventing its cleavage into C3a and C3b. By blocking this central step, this compound abrogates the downstream generation of all complement effectors, including the opsonin C3b and the MAC, thus inhibiting both extravascular and intravascular hemolysis.[7]
Data Presentation: In Vitro Efficacy of this compound Analogs
Multiple this compound analogs have been developed to improve potency and pharmacokinetic properties. The table below summarizes key quantitative data from in vitro studies using PNH patient erythrocytes.[11][12][13]
| This compound Analog | Assay Type | Endpoint Measured | Key Finding | Reference |
| Cp40 | Hemolysis Assay | Inhibition of AP-mediated lysis | IC50 ≈ 4 µM | [11][12] |
| Hemolysis Assay | Inhibition of AP-mediated lysis | Full inhibition at 6 µM | [11][12] | |
| Flow Cytometry | C3 fragment deposition | Efficiently prevented at protective levels | [11] | |
| PEG-Cp40 | Hemolysis Assay | Inhibition of AP-mediated lysis | IC50 ≈ 4 µM (comparable to Cp40) | [11][12][13] |
| Flow Cytometry | C3 fragment deposition | Efficiently prevented at protective levels | [11] | |
| Ac-Cp40-K-PEG | Hemolysis Assay | Inhibition of AP-mediated lysis | Slightly higher IC50 than Cp40 | [13] |
Experimental Workflow and Protocols
The following section details the protocols for two key in vitro experiments to assess the efficacy of this compound in a PNH model. The general workflow involves isolating erythrocytes from PNH patients, incubating them with complement-active serum in the presence of a this compound analog, and subsequently measuring hemolysis and C3 deposition.
Protocol 1: In Vitro Hemolysis Assay
This protocol is adapted from established in vitro models to quantify the ability of this compound to inhibit complement-mediated intravascular hemolysis of PNH erythrocytes.[11][14]
A. Materials
-
Erythrocytes from a PNH patient.
-
ABO-matched normal human serum (NHS) from healthy donors (pooled from at least 3 subjects is recommended).
-
This compound analog (e.g., Cp40) sterile solution.
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA).
-
Phosphate-buffered saline (PBS).
-
Drabkin's reagent or equivalent for 100% lysis control.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
B. Method
-
Erythrocyte Preparation:
-
Collect whole blood from a PNH patient in an EDTA tube.
-
Wash the erythrocytes three times with cold PBS, centrifuging at 500 x g for 5 minutes and aspirating the supernatant and buffy coat after each wash.
-
Resuspend the final erythrocyte pellet in GVB/Mg-EGTA to a concentration of 2-5 x 108 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound analog in NHS. A typical final concentration range to test would be 0.1 µM to 20 µM.
-
In a 96-well plate, add 50 µL of the PNH erythrocyte suspension to each well.
-
Add 50 µL of each this compound-NHS dilution to the respective wells.
-
Controls:
-
Spontaneous Lysis: 50 µL RBCs + 50 µL GVB/Mg-EGTA.
-
Maximum Lysis (No Inhibitor): 50 µL RBCs + 50 µL NHS (without this compound).
-
100% Lysis: 50 µL RBCs + 50 µL distilled water or Drabkin's reagent.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, centrifuge the plate at 800 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm (or other appropriate wavelength for hemoglobin).
-
C. Data Analysis
-
Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis = [(Abs_sample - Abs_spontaneous) / (Abs_100% - Abs_spontaneous)] * 100
-
Plot the % Hemolysis against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the hemolysis.
Protocol 2: Flow Cytometry Analysis of C3 Deposition
This protocol measures the deposition of C3 fragments (opsonization) on the surface of surviving PNH erythrocytes, providing a surrogate marker for the potential for extravascular hemolysis.[5][6]
A. Materials
-
Surviving erythrocytes from the hemolysis assay (Protocol 1).
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-CD59 (e.g., PE-conjugated) to identify the PNH erythrocyte population.
-
Anti-C3d (e.g., FITC-conjugated) or another anti-C3 fragment antibody to detect opsonization.
-
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
B. Method
-
Cell Preparation:
-
Following the 24-hour incubation from the hemolysis assay, carefully aspirate the supernatant from the cell pellets.
-
Gently resuspend the cells in 200 µL of cold flow cytometry buffer.
-
Wash the cells twice with 200 µL of cold flow cytometry buffer, centrifuging at 500 x g for 5 minutes.
-
-
Antibody Staining:
-
Resuspend the washed cell pellet in 100 µL of flow cytometry buffer.
-
Add the pre-titered amounts of anti-CD59-PE and anti-C3d-FITC antibodies.
-
Incubate on ice or at 4°C for 30-45 minutes in the dark.
-
Wash the cells twice with 200 µL of cold flow cytometry buffer to remove unbound antibodies.
-
Resuspend the final pellet in 300-500 µL of flow cytometry buffer for analysis.
-
C. Data Analysis
-
Acquire data on the flow cytometer, collecting at least 50,000-100,000 events in the erythrocyte gate (defined by forward and side scatter).
-
Create a plot of CD59 expression to gate on the PNH (CD59-negative) and normal (CD59-positive) erythrocyte populations.
-
Within the CD59-negative gate, analyze the histogram or median fluorescence intensity (MFI) of the C3d-FITC signal for each this compound concentration.
-
Compare the C3d MFI of this compound-treated samples to the "Maximum Lysis (No Inhibitor)" control to quantify the reduction in C3 deposition.
Preclinical Evaluation in Animal Models
The species specificity of this compound has limited its evaluation in common small animal models.[8] However, because it effectively inhibits primate C3, non-human primate (NHP) models have been crucial for preclinical evaluation of pharmacokinetics and safety.[5][11][15] While mouse models of PNH exist (e.g., Piga gene knockout), they do not fully recapitulate the clinical manifestations of the human disease, such as thrombosis and bone marrow failure, making them less suitable for efficacy studies of this nature.[16][17][18] Pharmacokinetic studies in NHPs have demonstrated that therapeutic concentrations of this compound analogs can be sustained via different administration routes, paving the way for clinical investigation.[11]
Conclusion
This compound and its derivatives represent a promising class of therapeutics for PNH by targeting the central C3 component of the complement cascade. This mechanism offers a more comprehensive inhibition than C5-targeted therapies by preventing both intravascular and extravascular hemolysis. The in vitro protocols described here provide a robust framework for researchers to evaluate the efficacy of this compound and other C3 inhibitors in preventing PNH erythrocyte lysis and opsonization. These assays are critical tools for the preclinical development and mechanistic understanding of next-generation complement modulators in PNH research.
References
- 1. Paroxysmal nocturnal hemoglobinuria and the complement system: recent insights and novel anticomplement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paroxysmal nocturnal hemoglobinuria: role of the complement system, pathogenesis, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. lambris.com [lambris.com]
- 8. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amyndas.com [amyndas.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Collection - New Analogs of the Complement C3 Inhibitor this compound with Increased Solubility and Improved Pharmacokinetic Profile - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 16. Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Murine models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Compstatin as a Tool for Investigating Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in defending against pathogens and clearing cellular debris.[1] It comprises a network of soluble and cell-surface proteins that, upon activation, trigger a proteolytic cascade.[2] This cascade can be initiated through three main pathways: the classical, lectin, and alternative pathways, all of which converge on the central component, C3.[1][3] The cleavage of C3 into its active fragments, C3a and C3b, is the linchpin of the complement response, leading to opsonization, inflammation, and the formation of the lytic membrane attack complex (MAC).[3]
While essential for immune surveillance, dysregulation of the complement system is a major contributor to a wide range of inflammatory and autoimmune diseases, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and C3 glomerulopathy (C3G).[1][4][5] Consequently, targeting the complement cascade, particularly the central C3 component, has become a promising therapeutic strategy.[2][6]
Compstatin, a 13-residue cyclic peptide originally identified through phage display, is a potent and specific inhibitor of complement C3.[2][7] It binds to both native C3 and its cleavage product C3b, sterically hindering the access of C3 to the C3 convertase enzymes of all three pathways.[6][8][9] This action effectively blocks the cleavage of C3, preventing the amplification of the complement cascade and the generation of downstream inflammatory and lytic effectors.[8][10] This unique mechanism of action makes this compound and its analogs invaluable tools for dissecting the role of complement in disease and for developing novel therapeutics.[2]
Mechanism of Action: C3 Inhibition
This compound acts as a protein-protein interaction inhibitor.[8] It binds to a shallow groove between the macroglobulin (MG) domains 4 and 5 of the C3c portion of C3 and C3b.[2][9] This binding does not significantly alter the conformation of C3c but sterically prevents the C3 substrate from binding to the C3 convertases (C4b2a for the classical/lectin pathways and C3bBb for the alternative pathway).[2][8][9] By preventing C3 cleavage, this compound halts the generation of C3a and C3b, thereby blocking the amplification loop of the alternative pathway and the formation of the C5 convertase, which is necessary for the terminal lytic pathway.[8]
This compound Analogs: Evolution and Properties
The original this compound peptide (IC[CVVQDWGHHRC]T) had an IC50 of 12 μM for the alternative pathway.[1] Subsequent structure-activity relationship (SAR) studies have led to the development of next-generation analogs with dramatically improved potency, stability, and pharmacokinetic profiles.[1][8] Key modifications include N-terminal acetylation to prevent enzymatic degradation, amino acid substitutions (e.g., tryptophan at position 4), and N-methylation.[11][12] The lead analog, Cp40 (AMY-101), has sub-nanomolar affinity for C3b.[8] Further modifications, such as PEGylation (e.g., Pegcetacoplan), have been employed to extend the plasma half-life for systemic administration.[1][13]
| Analog Name | Sequence / Key Modifications | Binding Affinity (KD) for C3/C3b | Inhibitory Potency (IC50) | Reference(s) |
| This compound | I[CVVQDWGHHRC]T | ~60–130 nM (for C3) | 12 μM (AP), 63 μM (CP) | [1][2][14] |
| Ac-Compstatin | N-terminal acetylation | Improved stability | ~1.6x more active than this compound | [7][11] |
| Cp20 | Ac-I[CVW(Me)QD W-Sar AHRC]mI -NH₂ (N-methylated Trp, Sarcosine) | 2.3 nM (for C3b) | 62 nM | [8][12][15] |
| Cp40 (AMY-101) | y I[CV(1Me)W QDW-Sar AHRC]mI -NH₂ (N-terminal D-Tyr) | 0.5 nM (for C3b) | Sub-nanomolar range | [1][8] |
| Pegcetacoplan | PEGylated second-gen analog | Potent C3/C3b binding | Potent C3 inhibition | [1][4] |
Note: KD and IC50 values can vary depending on the specific assay conditions.
Applications in Complement-Mediated Disease Research
This compound's high specificity and potent inhibitory action make it an exceptional tool for investigating diseases where complement activation is a suspected driver of pathology.
-
Age-Related Macular Degeneration (AMD): this compound has been used to demonstrate that complement inhibition can suppress drusen formation in primate models of early-onset macular degeneration.[16][17] In vitro studies using retinal pigmented epithelial (RPE) cell cultures that mimic drusen biogenesis have also used this compound analogs to test complement inhibition.[18]
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): PNH is characterized by complement-mediated hemolysis of red blood cells.[10][19] Ex vivo models using PNH patient-derived erythrocytes have shown that this compound analogs like Cp40 can prevent both intravascular hemolysis (MAC-mediated) and C3b opsonization, a marker for extravascular hemolysis.[1][19] This demonstrates a broader therapeutic potential than C5 inhibitors, which only block the terminal lytic pathway.[19]
-
C3 Glomerulopathy (C3G): In this rare kidney disease caused by uncontrolled alternative pathway activation, Cp40 has been shown in vitro to prevent complement-mediated lysis of erythrocytes in patient sera and to block complement dysregulation caused by patient-derived autoantibodies.[5]
-
Transplantation: In an ex vivo model of pig-to-human xenotransplantation, this compound significantly prolonged the survival of perfused pig kidneys by inhibiting hyperacute rejection, preventing the deposition of C3 and the terminal complement complex.[2][20] It has also been shown to prolong allograft survival in non-human primate models of kidney transplantation.[1]
-
Other Applications: this compound has been evaluated in models of hemodialysis-induced inflammation, periodontal disease, sepsis, and severe COVID-19, highlighting its broad utility in studying inflammatory conditions.[1][8][21]
Experimental Protocols
Protocol 1: In Vitro Complement Inhibition Assay (ELISA)
This protocol determines the concentration of a this compound analog required to inhibit 50% of C3b deposition (IC50) in a classical pathway activation assay.[12][22]
Principle: The classical complement pathway is activated on an ELISA plate coated with an antigen-antibody complex (e.g., IgM). Human serum is added as a source of complement proteins in the presence of varying concentrations of the this compound analog. The amount of C3b that deposits on the plate surface is quantified using a specific anti-C3 antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric signal.
Materials:
-
96-well ELISA plates
-
Human IgM (or other antigen)
-
Normal Human Serum (NHS)
-
This compound analogs
-
Gelatin Veronal Buffer (GVB++)
-
HRP-conjugated polyclonal anti-human C3 antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat ELISA wells with human IgM (e.g., 100 µL of 2 µg/mL in carbonate buffer) overnight at 4°C.
-
Washing & Blocking: Wash plates 3x with PBS-Tween. Block with 1% BSA in PBS for 2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound analog in GVB++. Include a "no inhibitor" control (100% activation) and a "no serum" control (background).
-
Complement Activation: Add 50 µL of diluted NHS (e.g., 1:80 in GVB++) to each well. Immediately add 50 µL of the corresponding this compound dilution or buffer.
-
Incubation: Incubate for 1 hour at 37°C to allow complement activation and C3b deposition.
-
Washing: Wash plates 5x with PBS-Tween.
-
Detection: Add 100 µL of HRP-conjugated anti-C3 antibody (diluted in 1% BSA/PBS-Tween) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash plates 5x with PBS-Tween.
-
Development: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stopping Reaction: Add 100 µL of stop solution.
-
Reading: Read absorbance at 450 nm.
Data Analysis:
-
Subtract the background absorbance (no serum) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (Abs_Sample / Abs_100%_Activation)) * 100
-
Plot % Inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Protocol 2: Hemolytic Assay
This assay measures the ability of this compound to inhibit complement-mediated lysis of erythrocytes, a functional readout of the entire cascade through MAC formation.[18]
Principle: Antibody-sensitized erythrocytes (e.g., rabbit erythrocytes) are incubated with human serum. The classical pathway is activated, leading to MAC formation and cell lysis, which releases hemoglobin. The amount of hemoglobin released is measured spectrophotometrically and is inversely proportional to the inhibitory activity of this compound.
Materials:
-
Rabbit erythrocytes (Er)
-
Anti-rabbit erythrocyte stroma antibodies (hemolysin)
-
Normal Human Serum (NHS)
-
This compound analogs
-
GVB++ and GVB-EDTA buffers
-
Spectrophotometer or plate reader (412 nm)
Procedure:
-
Erythrocyte Sensitization: Wash rabbit erythrocytes (Er) with GVB++. Sensitize the cells by incubating them with a sub-agglutinating dilution of hemolysin for 30 minutes at 37°C to create antibody-sensitized erythrocytes (EAs).
-
Washing: Wash the EAs 3x with GVB++ and resuspend to a final concentration of ~1.5 x 10⁸ cells/mL.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare serial dilutions of the this compound analog in GVB++.
-
Add Serum: Add a dilution of NHS that results in ~90% lysis in the absence of an inhibitor (determined by prior titration).
-
Add Cells: Add the sensitized erythrocytes (EAs) to the wells. Include controls for 0% lysis (cells + GVB-EDTA) and 100% lysis (cells + water).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Pellet Cells: Centrifuge the plate/tubes to pellet intact erythrocytes.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
Data Analysis:
-
Calculate the percentage of hemolysis for each sample: % Hemolysis = ((Abs_Sample - Abs_0%_Lysis) / (Abs_100%_Lysis - Abs_0%_Lysis)) * 100
-
Calculate % Inhibition = 100 - % Hemolysis.
-
Plot % Inhibition versus the logarithm of the this compound concentration and determine the IC50 as described in Protocol 1.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding interaction between this compound and its target, C3 or C3b, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[3][11]
Principle: C3 or C3b is immobilized on a sensor chip surface. A solution containing the this compound analog (analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU). The rates of association and dissociation are determined from the resulting sensorgram.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human C3 or C3b
-
This compound analogs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize C3 or C3b onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be activated and blocked without ligand to subtract non-specific binding.
-
Analyte Injection: Prepare a series of dilutions of the this compound analog in running buffer.
-
Binding Cycle: For each concentration, perform a binding cycle:
-
Inject the analyte solution over the ligand and reference surfaces for a set time (association phase).
-
Flow running buffer over the surfaces to monitor the decay of the binding signal (dissociation phase).
-
Inject a regeneration solution (if necessary, e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Collection: Record the sensorgrams (RU vs. time) for each concentration.
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the ligand flow cell.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[3][11] Note that binding of this compound to native C3 can be biphasic and may require a more complex model.[3][11]
-
Determine Constants: The fitting process will yield values for ka (on-rate), kd (off-rate), and the KD (kd/ka), which represents the binding affinity. A lower KD value indicates a higher binding affinity.
Critical Consideration: Species Specificity
A crucial aspect of working with this compound is its narrow species specificity. This compound and its analogs bind exclusively to human and non-human primate (NHP) C3.[6][8] They do not bind to or inhibit C3 from lower mammalian species such as mice, rats, rabbits, or pigs.[6][8][14] This has significant implications for experimental design, as preclinical in vivo efficacy studies must be conducted in NHPs (e.g., baboons, cynomolgus monkeys).[7][8] For studies in smaller animals, alternative strategies, such as using humanized C3 models, would be necessary.
Conclusion
This compound and its advanced analogs represent a powerful class of C3-targeted inhibitors. They serve as indispensable research tools for elucidating the role of the complement system in a multitude of diseases. The detailed protocols provided here offer a starting point for researchers to quantify the inhibitory activity and binding kinetics of these peptides. With the clinical approval of the this compound-based drug Pegcetacoplan, the family of this compound inhibitors continues to pave the way for a new era of complement-targeted therapeutics, moving from the research bench to bedside intervention.[1]
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lambris.com [lambris.com]
- 4. JCI - Complement regulation in the eye: implications for age-related macular degeneration [jci.org]
- 5. This compound analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. lambris.com [lambris.com]
- 8. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of drusen formation by this compound, a peptide inhibitor of complement C3 activation, on cynomolgus monkey with early-onset macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a peptide inhibitor of C3, prolongs survival of ex vivo perfused pig xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Complement C3 inhibition in severe COVID-19 using this compound AMY-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Compstatin to Measure Complement Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement cascade is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Compstatin, a cyclic peptide inhibitor of complement component C3, has emerged as a promising therapeutic agent by targeting the central protein of the complement cascade.[1][2] this compound binds to C3 and inhibits its cleavage by C3 convertase, thereby blocking the activation of all three complement pathways (classical, lectin, and alternative).[1][2] This document provides detailed application notes and protocols for cell-based assays designed to measure the inhibitory activity of this compound and its analogs.
Data Presentation
The inhibitory potency of this compound and its derivatives can be quantified using various cell-based and biochemical assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the inhibitory activity of different this compound analogs.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Assays
| This compound Analog | Assay Type | Pathway | IC50 (µM) | Reference |
| This compound | Proteolytic Cleavage | - | 28 | |
| This compound | Hemolytic Assay | Classical | 63 | |
| This compound | Hemolytic Assay | Alternative | 12 | [1] |
| Peptide I | Hemolytic Assay | Classical | 65 | [2] |
| Peptide I | Hemolytic Assay | Alternative | 19 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for Utilizing Compstatin in Whole Blood Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Compstatin, a potent C3 complement inhibitor, in human whole blood models of inflammation. This document outlines the mechanism of action of this compound, detailed protocols for key experimental assays, and a summary of its effects on various inflammatory parameters.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic 13-residue peptide that effectively inhibits complement activation by specifically binding to the central complement component, C3, and its activated fragment C3b.[1][2][3][4][5][6] This binding sterically hinders the access of C3 to the C3 convertases of the classical, lectin, and alternative pathways, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[1][4] By blocking the amplification loop of the complement cascade at its core, this compound abrogates the generation of downstream effectors, including the membrane attack complex (MAC) and the potent anaphylatoxin C5a.[1][4] This targeted inhibition at the level of C3 makes this compound a valuable tool for investigating the role of complement in various inflammatory conditions and as a potential therapeutic agent.[1][3][6] this compound exhibits species specificity, with high affinity for human and non-human primate C3, but not for C3 from lower mammalian species such as rodents.[5][7]
// Nodes for Pathways node [fillcolor="#F1F3F4", shape=ellipse]; Classical_Lectin [label="Classical & Lectin\nPathways"]; Alternative [label="Alternative\nPathway"];
// Nodes for Complement Components node [fillcolor="#FFFFFF", shape=box, rounded=1]; C3_convertase [label="C3 Convertase"]; C3 [label="C3", fillcolor="#FBBC05", fontcolor="#202124"]; C3a [label="C3a\n(Anaphylatoxin,\nInflammation)"]; C3b [label="C3b\n(Opsonization,\nAmplification)"]; C5_convertase [label="C5 Convertase"]; C5 [label="C5"]; C5a [label="C5a\n(Anaphylatoxin,\nChemotaxis)"]; MAC [label="C5b-9 (MAC)\n(Cell Lysis)"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Classical_Lectin -> C3_convertase [label="Activates"]; Alternative -> C3_convertase [label="Activates"]; C3_convertase -> C3 [label="Cleaves", dir=none]; C3 -> C3a [label=""]; C3 -> C3b [label=""]; C3b -> C5_convertase [label="Forms"]; C5_convertase -> C5 [label="Cleaves", dir=none]; C5 -> C5a; C5 -> MAC [label="Initiates formation of"];
// this compound Inhibition this compound -> C3 [label="Binds to and\nInhibits Cleavage", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; } this compound's Mechanism of Action.
Experimental Workflow for Whole Blood Models of Inflammation
The use of human whole blood provides a physiologically relevant ex vivo system to study complex inflammatory responses, preserving the interactions between cellular and soluble components of the immune system.[8][9][10] A typical experimental workflow for evaluating the efficacy of this compound in a whole blood model is depicted below. The choice of anticoagulant is critical; lepirudin, a direct thrombin inhibitor, is recommended as it does not interfere with complement activation.[11][12][13][14]
// Nodes node [fillcolor="#F1F3F4"]; Blood_Collection [label="1. Whole Blood Collection\n(Lepirudin anticoagulant)"]; Preincubation [label="2. Pre-incubation\n(37°C, 5 min)"]; Stimulation [label="3. Inflammatory Stimulation\n(e.g., E. coli, S. aureus, LPS)"]; Incubation [label="4. Incubation\n(e.g., 30-120 min, 37°C)"]; Sample_Processing [label="5. Sample Processing"]; Analysis [label="6. Analysis of Inflammatory Markers"];
// Edges Blood_Collection -> Preincubation; Preincubation -> Stimulation; Stimulation -> Incubation; Incubation -> Sample_Processing; Sample_Processing -> Analysis;
// Sub-nodes for steps node [shape=ellipse, fillcolor="#FFFFFF"]; Compstatin_Group [label="this compound\n(e.g., 20-50 µM)"]; Control_Group [label="Vehicle Control\n(e.g., PBS)"]; Plasma_Separation [label="Centrifugation to\nseparate plasma"]; Cell_Pellet [label="Cell Pellet"]; Complement_Activation [label="Complement Activation Products\n(C3a, C5a, sC5b-9)"]; Cytokines [label="Cytokine Levels\n(e.g., IL-6, IL-8, TNF-α)"]; Cell_Activation [label="Leukocyte Activation Markers\n(e.g., CD11b)"];
// Edges for sub-nodes Preincubation -> Compstatin_Group [style=invis]; Preincubation -> Control_Group [style=invis]; {rank=same; Preincubation; Compstatin_Group; Control_Group} Compstatin_Group -> Stimulation [label="Test Condition"]; Control_Group -> Stimulation [label="Control Condition"]; Sample_Processing -> Plasma_Separation; Sample_Processing -> Cell_Pellet; Plasma_Separation -> Complement_Activation; Plasma_Separation -> Cytokines; Cell_Pellet -> Cell_Activation;
} Experimental Workflow Diagram.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in various whole blood models of inflammation as reported in the literature.
| Inflammatory Stimulus | This compound Analog & Concentration | Measured Parameter | Result | Reference |
| E. coli | Cp40 (20 µM) | TNF, IL-1β, IL-6, IL-8 release | Inhibition down to background levels (in combination with anti-CD14) | [9] |
| E. coli | Cp40 (20 µM) | Monocyte CD11b & CD35 upregulation | Reduction to background levels (in combination with anti-CD14) | [9] |
| S. aureus | Cp40 (20 µM) | TNF, IL-1β, IL-6, IL-8 release | 60-75% reduction in cytokine release (in combination with anti-CD14) | [9] |
| S. aureus | Cp40 (20 µM) | Monocyte CD11b & CD35 upregulation | 70-75% reduction (in combination with anti-CD14) | [9] |
| P. semirufa hair extract (95 µg/mL) | This compound (50 µM) | sC5b-9, C3a, C4a, C5a generation | Significant decrease in all anaphylatoxins and sC5b-9 | [15] |
| P. semirufa hair extract (95 µg/mL) | This compound (50 µM) | IL-17, IL-8, RANTES, MCP-1 production | Significant decrease in all measured cytokines/chemokines | [15] |
| P. semirufa hair extract (95 µg/mL) | This compound (50 µM) | Granulocyte CD11b, C5aR1, TLR2 expression | Significant decrease in expression of all markers | [15] |
| P. semirufa hair extract (95 µg/mL) | This compound (50 µM) | Monocyte CD11b, TLR4, TLR2 expression | Significant decrease in expression of all markers | [15] |
| Extracorporeal circulation model | This compound | C3a and sC5b-9 generation | Effective inhibition | [4][16] |
| Extracorporeal circulation model | This compound | PMN CD11b expression | Almost complete loss of expression | [4][16] |
Experimental Protocols
Protocol 1: Whole Blood Complement Activation Assay
This protocol outlines the measurement of complement activation products (C3a, C5a, sC5b-9) in plasma from stimulated whole blood using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][17][18]
Materials:
-
Blood collection tubes containing lepirudin (50 µg/mL final concentration).
-
Sterile, low-activating polypropylene tubes.
-
Inflammatory stimulus (e.g., heat-inactivated E. coli at 1 x 106 bacteria/mL).
-
This compound (e.g., Cp40) and control peptide.
-
Phosphate-buffered saline (PBS).
-
EDTA (0.5 M).
-
Commercial ELISA kits for human C3a, C5a, or sC5b-9.
-
Microplate reader.
Procedure:
-
Blood Collection: Draw fresh human blood directly into tubes containing lepirudin. Gently invert the tubes to mix.
-
Pre-incubation: In sterile polypropylene tubes, pre-incubate the whole blood with either this compound (e.g., 20-50 µM final concentration), a control peptide, or PBS (vehicle control) for 5 minutes at 37°C.
-
Stimulation: Add the inflammatory stimulus to the pre-incubated blood samples.
-
Incubation: Incubate the tubes for a specified time (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Sample Collection: Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Plasma Separation: Centrifuge the tubes at 2000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
ELISA: Thaw the plasma samples on ice. Perform the ELISA for C3a, C5a, or sC5b-9 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding diluted plasma samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.
-
Data Analysis: Measure the optical density at the appropriate wavelength using a microplate reader. Calculate the concentrations of the complement activation products in the samples by comparing their absorbance to the standard curve.
Protocol 2: Cytokine Measurement in Whole Blood Supernatant
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in plasma from stimulated whole blood via ELISA.[7][9][19]
Materials:
-
As listed in Protocol 1.
-
Commercial ELISA kits for human TNF-α, IL-6, IL-8, or other cytokines of interest.
Procedure:
-
Blood Collection and Stimulation: Follow steps 1-7 as described in Protocol 1. The incubation time for cytokine production may need to be longer (e.g., 2-6 hours).
-
ELISA: Thaw the collected plasma samples on ice. Perform the ELISA for the desired cytokines according to the manufacturer's protocol. The general principle is similar to the complement ELISA described above.
-
Data Analysis: Determine the cytokine concentrations in the plasma samples based on the standard curve generated.
Protocol 3: Leukocyte Activation Marker Analysis by Flow Cytometry
This protocol details the procedure for staining and analyzing the expression of leukocyte activation markers, such as CD11b, on monocytes and granulocytes in whole blood using flow cytometry.[1][20][21]
Materials:
-
Blood collection tubes containing lepirudin.
-
Inflammatory stimulus and this compound as in Protocol 1.
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD11b, anti-CD14 for monocytes, anti-CD66b for granulocytes).
-
Red blood cell (RBC) lysis buffer.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Flow cytometer.
Procedure:
-
Blood Stimulation: Perform steps 1-4 as described in Protocol 1.
-
Sample Aliquoting: At the end of the incubation period, transfer 100 µL of the whole blood from each condition to a flow cytometry tube.
-
Antibody Staining: Add the pre-titrated fluorochrome-conjugated antibodies to the corresponding tubes. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
RBC Lysis: Add 2 mL of 1X RBC lysis buffer to each tube. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Washing: Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature. Decant the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on the monocyte and granulocyte populations based on their forward and side scatter properties, and further identify them using specific markers (e.g., CD14 for monocytes, CD66b for granulocytes).
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the activation marker (e.g., CD11b) on the gated cell populations to quantify their expression levels.
Logical Relationships and Key Findings
The application of this compound in whole blood models of inflammation has consistently demonstrated its ability to mitigate a broad spectrum of inflammatory responses. The inhibition of C3 activation directly leads to a reduction in the generation of pro-inflammatory mediators, which in turn suppresses cellular activation and the downstream production of cytokines and chemokines.
// Nodes node [fillcolor="#F1F3F4"]; Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., Bacteria, Biomaterials)"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
node [fillcolor="#FFFFFF", shape=box, rounded=1]; Complement_Activation [label="Complement Activation"]; C3_Cleavage [label="C3 Cleavage"]; Anaphylatoxin_Generation [label="Anaphylatoxin Generation\n(C3a, C5a)"]; MAC_Formation [label="MAC Formation"]; Leukocyte_Activation [label="Leukocyte Activation\n(e.g., ↑CD11b)"]; Cytokine_Release [label="Cytokine & Chemokine Release\n(e.g., TNF-α, IL-6, IL-8)"]; Inflammatory_Response [label="Overall Inflammatory\nResponse"];
// Edges Inflammatory_Stimulus -> Complement_Activation [label="Induces"]; Complement_Activation -> C3_Cleavage; C3_Cleavage -> Anaphylatoxin_Generation; C3_Cleavage -> MAC_Formation [label="Leads to"]; Anaphylatoxin_Generation -> Leukocyte_Activation [label="Mediates"]; Leukocyte_Activation -> Cytokine_Release [label="Leads to"]; Cytokine_Release -> Inflammatory_Response [label="Contributes to"]; MAC_Formation -> Inflammatory_Response [label="Contributes to"];
// this compound Inhibition this compound -> C3_Cleavage [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; } Summary of this compound's Effects.
References
- 1. A whole-blood flow cytometric assay for leukocyte CD11b expression using fluorescence signal triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 3. mabtech.com [mabtech.com]
- 4. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. lambris.com [lambris.com]
- 7. h-h-c.com [h-h-c.com]
- 8. rivm.nl [rivm.nl]
- 9. Whole blood complement activation assay [sanquin.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of the C3 inhibitor this compound in a human whole blood model designed for complement research - 20 years of experience and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Properdin-mediated C5a production enhances stable binding of platelets to granulocytes in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet-Depletion of Whole Blood Reveals That Platelets Potentiate the Release of IL-8 From Leukocytes Into Plasma in a Thrombin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Complement Activation by Single-Plex EIA or Multiplex ELISA - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. immuneed.com [immuneed.com]
- 19. bowdish.ca [bowdish.ca]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Intravitreal Delivery of Compstatin Analogs in Eye Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravitreal delivery of Compstatin analogs for the treatment of ocular diseases, with a focus on age-related macular degeneration (AMD). This document includes detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound Analogs
This compound is a cyclic peptide that inhibits the complement cascade at the level of complement component C3, a central protein in all three complement activation pathways (classical, lectin, and alternative). Dysregulation of the complement system is a key factor in the pathogenesis of AMD, making C3 an attractive therapeutic target.[1] Analogs of this compound have been developed to improve its efficacy, solubility, and pharmacokinetic profile for clinical applications, including intravitreal administration for ocular diseases.
Featured this compound Analogs
Several this compound analogs have been investigated for ophthalmic use. This document focuses on the following key examples:
-
POT-4 (AL-78898A): A first-generation this compound analog that entered clinical trials for neovascular AMD.
-
AMY-101 (Cp40): A third-generation analog with improved binding affinity and stability.
-
Pegcetacoplan (APL-2): A PEGylated second-generation analog of this compound.
-
Cp40-KKK (AMY-106): A fourth-generation analog with enhanced pharmacokinetic properties.[2]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of various this compound analogs and other relevant molecules following intravitreal injection in animal models.
Table 1: Pharmacokinetics of Intravitreal this compound Analogs in Non-Human Primates (Cynomolgus Monkeys)
| This compound Analog | Dose (per eye) | Vitreous Humor Concentration (Day 30) | Vitreous Humor Concentration (Day 90) | Key Findings | Reference |
| Cp40-KKK | 0.5 mg | ~200 nM | ~100-120 nM | Sustained presence for over 90 days.[2][3] | [2][3] |
| Cp40-KK | 0.5 mg | ~200 nM | ~100-120 nM | Similar pharmacokinetic profile to Cp40-KKK.[3] | [3] |
Table 2: Pharmacokinetics of Intravitreal Pegcetacoplan (APL-2) in Rabbits
| Parameter | Aqueous Humor | Iris-Ciliary Body | Vitreous Humor | Retina/RPE/Choroid |
| Time to Peak Concentration | 24 hours | 24 hours | 24-96 hours | 24 hours |
| Elimination Half-life | ~5 days | ~5 days | ~5 days | ~5 days |
| Exposure vs. Vitreous Humor | ~6-fold lower | - | - | ~3-fold lower |
Data from a single 12 mg intravitreal dose of pegcetacoplan in New Zealand white rabbits.
Table 3: Comparative Intravitreal Pharmacokinetics of Various Molecules in Animal Models
| Molecule | Animal Model | Molecular Weight (kDa) | Vitreous Half-Life | Reference |
| Ranibizumab | Cynomolgus Monkey | 48 | ~3 days | [4] |
| Brolucizumab | Cynomolgus Monkey | 26.3 | ~57 hours | [5] |
| FITC-dextran | Rabbit | 150 | ~152 hours | |
| FITC-dextran | Rat | 150 | - | |
| Fluorescein | Rabbit | 0.38 | - | |
| Fluorescein | Rat | 0.38 | - |
Signaling Pathway
The following diagram illustrates the central role of C3 in the complement cascade and the mechanism of action of this compound analogs.
Caption: this compound analogs inhibit the complement cascade by binding to C3.
Experimental Workflows and Protocols
Experimental Workflow: Preclinical Evaluation of Intravitreal this compound Analogs
Caption: Workflow for preclinical intravitreal studies of this compound analogs.
Protocol 1: Intravitreal Injection in Rabbits
This protocol is adapted for the administration of this compound analogs to New Zealand white rabbits, a common model for ocular pharmacokinetic studies.
Materials:
-
This compound analog solution (sterile, appropriate concentration)
-
Anesthetic cocktail (e.g., ketamine and xylazine)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Mydriatic agent (e.g., 1% tropicamide)
-
Povidone-iodine solution (5-10%)
-
Sterile saline
-
30-gauge needles
-
1 mL sterile syringes
-
Eyelid speculum
-
Topical antibiotic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit using an appropriate protocol (e.g., intramuscular injection of ketamine/xylazine).
-
Apply a topical anesthetic to the cornea.
-
Dilate the pupil of the eye to be injected with a mydriatic agent.
-
Aseptically prepare the periocular area with povidone-iodine solution, followed by a sterile saline rinse.
-
-
Injection:
-
Position the rabbit securely.
-
Use an eyelid speculum to gently hold the eyelids open.
-
Using a 30-gauge needle attached to a 1 mL syringe containing the this compound analog solution, perform the intravitreal injection.
-
The injection site is typically through the pars plana, approximately 1-2 mm posterior to the limbus in the superotemporal quadrant.
-
The needle should be inserted at a 45-degree angle, pointing towards the center of the globe to avoid contact with the lens.
-
Slowly inject the desired volume (typically 50-100 µL).
-
Hold the needle in place for a few seconds before slowly withdrawing it to minimize reflux.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the injected eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Perform regular post-injection monitoring, including measurement of intraocular pressure (IOP) and fundoscopic examinations, as required by the study design.
-
Protocol 2: Intravitreal Injection in Mice
This protocol is for the administration of this compound analogs to mice, often used for efficacy studies in genetic models of eye disease.
Materials:
-
This compound analog solution (sterile, appropriate concentration)
-
Anesthetic cocktail (e.g., ketamine and xylazine)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Mydriatic agent (e.g., 1% tropicamide)
-
Betadine solution (10%)
-
Sterile saline
-
33-gauge or smaller needles, or pulled glass micropipettes
-
Microinjection system (e.g., Hamilton syringe or microinjector)
-
Topical antibiotic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical anesthetic to the cornea.
-
Dilate the pupil of the eye to be injected.
-
Clean the periocular area with a betadine solution and wipe with a sterile swab.
-
-
Injection:
-
Position the mouse under a dissecting microscope.
-
A small puncture is made through the sclera posterior to the limbus using a 30-gauge needle.
-
Insert a 33-gauge needle or a pulled glass micropipette attached to a microinjection system through the puncture site into the vitreous cavity, avoiding the lens.
-
Slowly inject a small volume (typically 0.5-1 µL) of the this compound analog solution.
-
Hold the needle in place for a few seconds before withdrawal.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the injected eye.
-
Monitor the mouse during recovery on a warming pad.
-
Conduct post-injection assessments as required by the experimental design.
-
Protocol 3: Quantification of this compound Analogs in Vitreous Humor by LC-MS/MS (General Protocol)
This protocol provides a general framework for the analysis of this compound analogs in vitreous humor samples using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Thaw frozen vitreous humor samples on ice.
-
Perform protein precipitation to remove larger proteins. This can be achieved by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound analog.
-
A solid-phase extraction (SPE) step may be necessary for further cleanup and concentration of the analyte.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for reversed-phase chromatography.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile with formic acid.
-
-
Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecular ion of the this compound analog) and one or more specific product ions generated by fragmentation in the collision cell.
-
An internal standard (ideally a stable isotope-labeled version of the analog) should be used for accurate quantification.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of the this compound analog spiked into a blank matrix (e.g., artificial vitreous humor or control animal vitreous).
-
Quantify the concentration of the this compound analog in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Protocol 4: Quantification of this compound Analogs in Vitreous Humor by ELISA (General Protocol)
This protocol outlines a general approach for developing an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of this compound analogs.
1. Reagent Preparation:
-
Coating Antibody: An antibody specific to the this compound analog is required. This may need to be custom-developed.
-
Coating Buffer: Typically a carbonate-bicarbonate buffer (pH 9.6).
-
Blocking Buffer: A solution of a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) in a buffered saline solution (e.g., PBS with Tween-20).
-
Wash Buffer: A buffered saline solution with a detergent (e.g., PBS with Tween-20).
-
Detection Antibody: A second antibody that also binds to the this compound analog, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate: A substrate for the enzyme that produces a detectable signal (e.g., TMB for HRP).
-
Stop Solution: An acid solution to stop the enzymatic reaction (e.g., sulfuric acid).
2. ELISA Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate several times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards (known concentrations of the this compound analog) and diluted vitreous humor samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading the Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the this compound analog in the samples by interpolating their absorbance values on the standard curve.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize and validate all procedures for their specific experimental conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged intraocular residence and retinal tissue distribution of a fourth-generation this compound-based C3 inhibitor in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting Compstatin insolubility and aggregation issues
For researchers and drug development professionals working with the complement inhibitor Compstatin, encountering issues with solubility and aggregation can be a significant hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address these common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized this compound analog won't dissolve completely in my buffer. What should I do?
A1: this compound and its more potent analogs can exhibit poor solubility in aqueous solutions at physiological pH due to increased hydrophobicity, a characteristic that also enhances its binding to complement C3.[1][2] If you observe precipitation or cloudiness, consider the following steps:
-
Solvent Choice: The recommended starting point for dissolving lyophilized this compound peptides is typically Phosphate Buffered Saline (PBS), pH 7.4.[1][2] Some analogs have also shown high solubility in water.[3]
-
Physical Assistance: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Concentration Check: Highly concentrated solutions of this compound are more prone to precipitation.[5][6] Attempt to dissolve the peptide at a lower concentration initially. Note that for therapeutic efficacy in vivo, high concentrations are often necessary due to the high plasma concentration of C3 (at least 5 µM).[1][2]
-
Analog-Specific Solubility: Be aware that different this compound analogs have vastly different solubility profiles. Newer generation analogs have been specifically designed to improve this property.
Q2: I've successfully dissolved my this compound, but now I suspect it is aggregating over time. How can I confirm this and what can be done?
A2: Aggregation is a common issue, especially with hydrophobic analogs of this compound.[1][2] Time-dependent aggregation can lead to a decrease in the effective concentration of the active peptide and potentially inaccurate experimental results.
-
Confirmation of Aggregation: A simple method to assess aggregation is to monitor the absorbance of your this compound solution over time. A decrease in absorbance at 280 nm may indicate precipitation or aggregation, as the soluble peptide concentration decreases.[1]
-
Preventative Measures:
-
Storage: Store stock solutions at -20°C or -80°C as recommended.[4]
-
Fresh Preparations: Whenever possible, prepare fresh solutions for your experiments.
-
Consider Modified Analogs: If aggregation is a persistent issue, consider using newer analogs that have been engineered for improved solubility. Modifications such as N-terminal PEGylation or the addition of charged amino acids (e.g., lysine) at the C-terminus have been shown to drastically increase solubility.[3][7][8]
-
Q3: Why do some of the more potent this compound analogs have worse solubility?
A3: The inhibitory activity of this compound peptides is partly dependent on hydrophobic interactions with the C3 protein.[1][2] Efforts to increase potency have often involved modifications that enhance these hydrophobic interactions. While this improves binding affinity to C3, it unfortunately also increases the peptide's propensity to aggregate in aqueous environments.[1][2] This creates a challenging paradigm where increased activity can be linked to decreased solubility. However, recent design strategies, such as adding polar N-terminal extensions, have aimed to circumvent this trade-off.[1][2]
Quantitative Data on this compound Analog Solubility
The solubility of this compound analogs can vary significantly. The following table summarizes solubility data for several analogs as reported in the literature.
| Peptide/Analog | Modification | Solubility (mg/mL) | Buffer | Reference |
| Parent this compound | - | 4.5 | PBS, pH 7.4 | [1][2] |
| W4A9 | Trp at pos. 4, Ala at pos. 9 | 3.2 | PBS, pH 7.4 | [1][2] |
| meW4A9 | Methylated Trp at pos. 4, Ala at pos. 9 | 1.9 | PBS, pH 7.4 | [1][2] |
| Cp40 | N-terminal extension | 0.8 | Physiological pH | [3] |
| mPEG(1k)-Cp40 | PEGylation (1kDa) | 85 | PBS | [3] |
| mPEG(2k)-Cp40 | PEGylation (2kDa) | 137 | PBS | [3] |
| mPEG(3k)-Cp40 | PEGylation (3kDa) | >270 | PBS | [3] |
| Cp40-KKK | C-terminal Lysine extension | >200-fold increase vs Cp40 | Physiological pH | [7] |
Experimental Protocols
Protocol 1: Standard Dissolution of Lyophilized this compound
This protocol outlines the basic steps for dissolving lyophilized this compound peptides.
-
Preparation: Bring the lyophilized peptide vial to room temperature before opening to avoid condensation.
-
Solvent Addition: Add the desired volume of sterile PBS, pH 7.4, to the vial to achieve your target concentration.
-
Initial Dissolution: Gently vortex or swirl the vial to mix.
-
Troubleshooting Insolubility: If the peptide does not fully dissolve (i.e., the solution appears cloudy or contains visible particulates), proceed with the following:
-
Gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
Use a sonicator bath for brief intervals to aid dissolution.[4]
-
-
Concentration Measurement: Determine the final concentration of the dissolved peptide by measuring its absorbance at 280 nm. The Beer-Lambert law can be used with the appropriate extinction coefficient for the specific analog.[9]
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Assessing this compound Solubility and Aggregation via UV-Vis Spectrophotometry
This protocol provides a method to quantitatively assess the solubility and monitor for aggregation of this compound peptides.
-
Saturated Solution Preparation:
-
Add a known excess amount of the lyophilized peptide (e.g., approximately 1 mg) to a defined volume of PBS, pH 7.4 (e.g., 200 µL).[1]
-
Mix thoroughly and allow the solution to equilibrate (e.g., incubate for a set period at room temperature).
-
-
Clarification: Centrifuge the suspension at high speed to pellet any undissolved peptide.
-
Absorbance Measurement: Carefully collect the supernatant and measure its absorbance at 280 nm using a UV-Vis spectrophotometer. Use PBS as a blank.
-
Concentration Calculation: Calculate the concentration of the dissolved peptide using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the peptide, c is the concentration, and l is the path length of the cuvette. The calculated concentration represents the apparent solubility under these conditions.
-
Monitoring Aggregation over Time: To assess for time-dependent aggregation, measure the absorbance of a clear, dissolved this compound solution at 280 nm at various time points (e.g., 0, 1, 4, and 24 hours) while incubating at a specific temperature (e.g., room temperature or 37°C). A decrease in absorbance over time suggests aggregation and precipitation of the peptide.[1]
Visualizing this compound's Mechanism of Action
To understand the context of this compound's function, it is crucial to visualize its role within the complement system cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lambris.com [lambris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Compstatin Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Compstatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues when using this compound and its analogs in complement assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the complement system?
This compound is a 13-residue cyclic peptide that acts as a highly specific and potent inhibitor of the complement system.[1] It functions by binding to the central complement component C3 and its activated form, C3b.[2][3] This binding sterically hinders the access of C3 to the C3 convertases of all three complement pathways (classical, lectin, and alternative), thereby preventing its cleavage into C3a and C3b.[2][4] By blocking this central step, this compound effectively halts the amplification of the complement cascade and the generation of downstream effector molecules like C5a and the Membrane Attack Complex (MAC).[2]
Q2: Which species is this compound active in?
This compound exhibits a narrow species specificity, showing high activity in humans and non-human primates (NHPs) such as baboons and monkeys.[2][5][6] It does not effectively inhibit complement activation in lower mammalian species, including mice, rats, guinea pigs, rabbits, or pigs.[2][5][6][7] This specificity is due to differences in the amino acid sequence of C3 across species.[1] Therefore, it is crucial to use human or NHP serum/plasma for in vitro assays.
Q3: What are the different analogs of this compound and how do they differ?
Over the years, numerous analogs of the original this compound peptide have been developed to improve its inhibitory activity, binding affinity, and pharmacokinetic properties.[2][8] Modifications have included amino acid substitutions, N-terminal acetylation, and the addition of polyethylene glycol (PEG) moieties.[1][9] For example, Cp40 (AMY-101) is a highly potent analog with subnanomolar affinity for C3.[2] Pegcetacoplan (APL-2) is a PEGylated derivative of a this compound analog, which has an extended plasma half-life.[3][8] The choice of analog will depend on the specific experimental needs, such as required potency and duration of action.
Q4: How should I handle and store this compound?
This compound and its analogs are peptides and should be handled with care to avoid degradation. It is recommended to store them lyophilized at -20°C. For creating stock solutions, use high-purity water or a buffer recommended by the supplier. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. The cyclic structure of this compound provides significant stability against enzymatic degradation in serum compared to linear peptides.[1][10] N-terminal acetylation further enhances this stability.[1][11]
Troubleshooting Guide
Issue 1: No or low inhibition of complement activation observed.
Possible Cause 1: Incorrect Species
-
Troubleshooting: Confirm that the serum or plasma used in your assay is from a primate source (human or NHP). This compound is not active in common laboratory animal models like mice or rats.[2][5][6]
Possible Cause 2: Inactive this compound
-
Troubleshooting:
-
Ensure proper storage and handling of the peptide to prevent degradation. Avoid multiple freeze-thaw cycles.[1]
-
Use a fresh aliquot of this compound.
-
As a control, test the activity of your this compound stock in a well-established and validated assay, such as a standard hemolytic assay using human serum.
-
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting:
-
Concentration: Verify the concentration of this compound used. The IC50 can vary depending on the assay and the specific analog. Refer to the literature for typical effective concentrations for your assay type.
-
Incubation Time: Ensure sufficient pre-incubation time of this compound with the serum/plasma before initiating complement activation to allow for binding to C3.
-
Issue 2: High background or non-specific effects in the assay.
Possible Cause 1: this compound Precipitation
-
Troubleshooting: Some this compound analogs may have limited solubility at physiological pH or high concentrations, which can lead to precipitation and artifacts.[12][9]
-
Visually inspect your solutions for any precipitate.
-
Determine the solubility of your specific this compound analog under your experimental conditions. Newer analogs have been developed with improved solubility.[9][13]
-
If solubility is an issue, consider using a different analog or adjusting the buffer conditions.
-
Possible Cause 2: Interference with Assay Components
-
Troubleshooting: While this compound is highly specific for C3, at very high concentrations, off-target effects, though unlikely, cannot be entirely ruled out.[5]
-
Include a negative control peptide (e.g., a scrambled version of this compound) in your experiment to assess for non-specific peptide effects.[14]
-
Run appropriate assay controls, such as buffer-only and serum-only wells, to establish a baseline.
-
Issue 3: Inconsistent or variable results between experiments.
Possible Cause 1: Variability in Serum/Plasma Samples
-
Troubleshooting: Complement activity can vary between individual donors and can be affected by the handling and storage of the samples.
-
Use a pooled serum/plasma source to minimize donor-to-donor variability.
-
Ensure consistent and proper handling of blood samples to avoid pre-analytical complement activation.[15] For functional assays, serum should be prepared and frozen promptly.
-
Possible Cause 2: Assay Drift
-
Troubleshooting: Implement strict quality control measures.
-
Run a standard this compound concentration curve with each experiment to monitor for shifts in potency.
-
Include positive and negative controls in every assay plate.
-
Data Presentation
Table 1: Binding Affinities and Inhibitory Concentrations of this compound and its Analogs
| Peptide | Modification | Target | Binding Affinity (KD) | IC50 (Classical Pathway) | IC50 (Alternative Pathway) | Reference |
| This compound (original) | - | C3/C3b | ~130 nM (for C3) | 63 µM | 12 µM | [1][16] |
| Cp20 | N-methylated Gly-8 | C3b | 2.3 nM | 62 nM | - | [2] |
| Cp40 | N-terminal D-tyrosine | C3b | 0.5 nM | - | - | [2] |
| Pegcetacoplan (APL-2) | PEGylated analog | C3/C3b | - | - | - | [3] |
Note: KD and IC50 values can vary depending on the specific assay conditions and methodologies used.
Experimental Protocols
Protocol 1: Classical Pathway Hemolytic Assay
This assay measures the ability of this compound to inhibit the classical pathway of complement, which is initiated by antibody-sensitized erythrocytes.
Materials:
-
Antibody-sensitized sheep erythrocytes
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
This compound or analog
-
0.5% Triton X-100 or distilled water (for 100% lysis control)
-
Microplate reader (412-415 nm)
Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 25 µL of diluted NHS (pre-determined dilution that gives submaximal lysis) to each well containing this compound.
-
Incubate for 15-30 minutes at room temperature to allow this compound to bind to C3.
-
Add 50 µL of antibody-sensitized sheep erythrocytes to each well.
-
Include controls:
-
0% Lysis (Blank): Erythrocytes + GVB++
-
100% Lysis: Erythrocytes + 0.5% Triton X-100 or distilled water
-
Serum Control (No Inhibitor): Erythrocytes + NHS + GVB++
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412-415 nm.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 0% and 100% lysis controls.
Protocol 2: C3b Deposition ELISA (Classical Pathway)
This ELISA measures the deposition of C3 fragments on a surface coated with an activator of the classical pathway.[17]
Materials:
-
Immunoassay plate coated with an antigen (e.g., IgM)
-
Blocking buffer (e.g., BSA in PBS)
-
Normal Human Serum (NHS)
-
This compound or analog
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human C3 antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader (450 nm)
Procedure:
-
Coat the plate with the antigen and block non-specific binding sites.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate the diluted NHS with the this compound dilutions for 15-30 minutes.
-
Add the this compound-serum mixtures to the coated and blocked plate.
-
Incubate for 1 hour at 37°C to allow complement activation and C3b deposition.
-
Wash the plate thoroughly with wash buffer.
-
Add the HRP-conjugated anti-C3 antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Plot the absorbance against the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low inhibition.
References
- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lambris.com [lambris.com]
- 10. lambris.com [lambris.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compstatin Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Compstatin stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its analogs?
A1: For long-term stability, this compound and its analogs in lyophilized powder form should be stored at -20°C or -80°C in tightly sealed vials.[1][2][3] To minimize degradation from moisture and air, it is advisable to store the peptide powder with a desiccant and under an inert gas like nitrogen or argon.[3][4] Once reconstituted, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: My this compound solution appears to have precipitates. What could be the cause and how can I resolve it?
A2: Precipitation or aggregation of this compound, particularly analogs with increased hydrophobicity, can occur in aqueous solutions.[5][6] This is often due to the peptide's hydrophobic nature, which is also crucial for its binding to C3.[5][7] To resolve this, consider the following:
-
Solubility Enhancement: Newer analogs have been designed with polar N-terminal extensions to improve solubility without compromising inhibitory activity.[5]
-
Proper Dissolution: Ensure the peptide is fully dissolved. You may need to use specific solvents or buffers as recommended by the manufacturer. For some peptides, dissolving in sterile distilled water or dilute acetic acid (0.1%) before further dilution in assay buffer is recommended.[4]
-
Concentration: High concentrations of this compound are often required for therapeutic efficacy due to the high plasma concentration of C3, which can increase the risk of aggregation.[5][8] It may be necessary to work at the lowest effective concentration possible for your experiment.
Q3: I am observing a time-dependent loss of this compound activity in my long-term cell culture experiment. What are the potential reasons?
A3: Loss of this compound activity over time in cell culture can be attributed to several factors:
-
Proteolytic Degradation: Although the cyclic structure of this compound provides considerable stability against enzymatic degradation in plasma, some biotransformation can still occur.[9][10] N-terminal acetylation has been shown to improve stability in human plasma.[9][11]
-
Disulfide Bond Reduction: The disulfide bridge between Cys-2 and Cys-12 is a potential point of lability and can be susceptible to reduction, leading to a loss of the peptide's active conformation.[12] While generally stable in plasma, certain experimental conditions with high reductive stress may accelerate this.[12] Thioether-bridged analogs have been developed for improved stability against reduction.[12][13]
-
Adsorption to Labware: Peptides can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration in the medium.[6][14] The extent of adsorption can vary depending on the type of plastic (e.g., polypropylene vs. polystyrene) and the specific peptide sequence.[14] Using low-binding plastics may mitigate this issue.
-
Aggregation: As mentioned previously, aggregation can lead to a loss of active, soluble peptide.[5][15]
Q4: Which this compound analogs offer improved stability for long-term studies?
A4: Several generations of this compound analogs have been developed with enhanced stability and activity. Key improvements include:
-
N-terminal Modifications: Acetylation of the N-terminus enhances stability against enzymatic degradation.[9][11] The addition of non-proteinogenic amino acids like sarcosine or D-tyrosine at the N-terminus has also been explored.[12]
-
Thioether Analogs: Replacing the disulfide bridge with a more stable thioether bond improves resistance to reduction.[12][13]
-
PEGylation: A PEGylated second-generation derivative, pegcetacoplan, has been approved for clinical use and demonstrates a favorable pharmacokinetic profile.[16][17]
-
Optimized Sequences: Analogs like Cp40 have been developed with subnanomolar affinity and enhanced pharmacokinetic properties, making them suitable for in vivo studies.[12][18]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected this compound Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify proper storage of lyophilized powder and reconstituted solutions (-20°C or -80°C). 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. For long-term experiments, consider using more stable analogs (e.g., N-terminally modified, thioether-bridged). |
| Aggregation/Precipitation | 1. Visually inspect the solution for any precipitates. 2. Measure the peptide concentration using UV absorbance at 280 nm to check for loss of soluble peptide.[5] 3. If aggregation is suspected, consider using analogs with improved solubility.[5][15] |
| Incorrect Concentration | 1. Re-quantify the stock solution concentration. 2. Be aware that hydrophobic peptides may adsorb to labware, reducing the effective concentration.[6][14] |
| Assay Interference | 1. Ensure that other components in your experimental system (e.g., serum, media additives) are not interfering with the this compound activity assay. 2. Run appropriate controls to validate the assay performance. |
Issue 2: Variability in Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Handling | 1. Standardize the protocol for peptide reconstitution and storage. 2. Allow the peptide to equilibrate to room temperature before opening the vial to prevent moisture absorption.[4] 3. Use low-binding microcentrifuge tubes and pipette tips. |
| Batch-to-Batch Variability | 1. If using different batches of this compound, perform a qualification experiment to ensure comparable activity. 2. Refer to the Certificate of Analysis for batch-specific information on purity and concentration.[2] |
| Experimental Conditions | 1. Ensure consistent experimental parameters such as temperature, pH, and incubation times. 2. Monitor and control for potential environmental factors that could affect peptide stability (e.g., light exposure).[4] |
Quantitative Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [1] |
| -20°C | 1 month | Suitable for short-term storage. | [1] |
| 4°C | Up to 1 week | For working solutions; sequence-dependent. | [4] |
| Room Temperature | Short-term handling only | Not recommended for storage. | [3] |
Table 2: Inhibitory Activity of Selected this compound Analogs
| Analog | Modification | IC50 (µM) for Classical Pathway | IC50 (µM) for Alternative Pathway | Reference |
| Original this compound | - | 63 | 12 | [2] |
| Ac-Compstatin | N-terminal Acetylation | - | ~3-fold improvement over original | [11] |
| [Trp(Me)4]-Ac-compstatin | N-methylation at position 4 | 0.205 | - | [8] |
| Cp40 | D-Tyr at N-terminus, other modifications | - | Subnanomolar affinity | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for assessing the stability of this compound over time by monitoring the degradation of the main peptide peak and the appearance of degradation products.
1. Materials:
-
This compound stock solution
-
Incubation buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% acetic acid)
2. Method:
-
Sample Preparation:
-
Dilute the this compound stock solution to the desired final concentration in the incubation buffer in multiple vials for different time points.
-
An initial (T=0) sample should be immediately quenched and analyzed.
-
Incubate the remaining samples under the desired experimental conditions (e.g., 37°C).
-
-
Time-Point Sampling:
-
At each scheduled time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the incubation mixture.
-
Quench the reaction by adding the quenching solution to stop further degradation.
-
Store the samples at -20°C or -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the quenched sample onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: Measurement of this compound Activity using a C3b Deposition ELISA
This protocol measures the ability of this compound to inhibit the alternative pathway of complement activation.
1. Materials:
-
ELISA plates
-
Zymosan or other alternative pathway activator
-
Normal Human Serum (NHS) as a source of complement
-
This compound samples at various concentrations
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: Anti-human C3b antibody
-
Secondary antibody: HRP-conjugated anti-species antibody
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
2. Method:
-
Plate Coating:
-
Coat the wells of an ELISA plate with zymosan (or another activator) overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Complement Activation:
-
Prepare dilutions of your this compound samples.
-
In a separate plate or tubes, pre-incubate the NHS with the different concentrations of this compound for 15-30 minutes.
-
Add the NHS/Compstatin mixtures to the zymosan-coated wells.
-
Incubate for 1 hour at 37°C to allow for complement activation and C3b deposition.
-
Wash the plate thoroughly.
-
-
Detection:
-
Add the primary anti-C3b antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Development and Measurement:
-
Add the TMB substrate and incubate until sufficient color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no serum).
-
Plot the absorbance versus the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of C3b deposition.
-
Visualizations
Caption: Mechanism of this compound action in the complement cascade.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound activity loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 3. jpt.com [jpt.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. lambris.com [lambris.com]
- 12. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA2813049A1 - Modified this compound with improved stability and binding properties - Google Patents [patents.google.com]
- 14. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-methylation of Compstatin for Enhanced Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the N-methylation of Compstatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N-methylation of this compound?
A1: The primary purpose of N-methylation is to enhance the therapeutic potential of this compound by improving its binding affinity and inhibitory potency against complement component C3.[1] N-methylation introduces local constraints to the peptide backbone, which can pre-organize the peptide into a "bound-like" conformation, reducing the entropic penalty upon binding to its target.[1][2][3] This modification has also been shown to increase plasma stability, solubility, and selectivity.[2]
Q2: Which amino acid positions in this compound are most effective for N-methylation?
A2: A systematic N-methylation scan of the this compound backbone has shown that methylation at most positions reduces or leaves the activity unaffected.[2] However, N-methylation at Glycine-8 (Gly-8) and Threonine-13 (Thr-13) leads to a significant improvement in inhibitory potency and binding affinity.[1][2] Specifically, replacing Gly-8 with Sarcosine (Sar, N-methyl-glycine) is a key modification in many potent analogs.[2][3]
Q3: How significantly does N-methylation improve binding affinity and inhibitory activity?
A3: N-methylation at optimal positions, often in combination with other amino acid substitutions, can lead to a profound increase in efficacy. For example, an analog with N-methylation at Gly-8 (as Sarcosine) and Ile-13, along with a Trp(Me) modification at position 4, displayed a nearly 1,000-fold increase in both potency (IC50 = 62 nM) and binding affinity for C3b (KD = 2.3 nM) compared to the original this compound peptide.[1][4]
Q4: Does N-methylation affect the species specificity of this compound?
A4: No, the narrow species specificity is maintained even in highly potent N-methylated analogs. This compound and its derivatives bind exclusively to human and non-human primate (NHP) C3 and do not bind to C3 from lower mammalian species like mice, rats, rabbits, or pigs.[2][5][6][7] This is a critical consideration when selecting animal models for preclinical studies.
Q5: What is the mechanism behind N-methylation-induced affinity enhancement?
A5: The enhancement is attributed to several factors. N-methylation decreases the binding-related entropy by constraining the peptide backbone into a conformation that is structurally similar to its C3-bound state.[1][3] This "pre-bound" structure minimizes the conformational rearrangement required upon binding.[2][8][9] Additionally, N-methylation can improve hydrophobic interactions with the binding pocket in C3.[1][2] For instance, methylation at Gly-8 helps stabilize a key β-turn structure (residues 8-11) that is crucial for high-affinity binding.[2]
Q6: Are there any potential negative effects of N-methylation?
A6: Yes, N-methylation is highly position-dependent. Methylation at the wrong residue can be detrimental to activity. For example, N-methylation of Valine-3, Tyrosine-4, and Alanine-9 has been shown to render the analogs completely inactive.[1] Therefore, modifications should be guided by established structure-activity relationships.
Troubleshooting Guide
Problem 1: My N-methylated analog shows significantly lower or no inhibitory activity.
-
Possible Cause: Incorrect position of N-methylation.
-
Solution: Verify the site of methylation. N-methylation is not universally beneficial. Scans have shown that modifying residues such as Val-3, Tyr-4, or Ala-9 leads to a complete loss of activity.[1] Ensure that methylation is targeted to positions known to be beneficial, primarily Gly-8 and Thr/Ile-13.[1][2]
-
-
Possible Cause: Impure peptide product.
-
Solution: Purify the peptide using HPLC and confirm its identity and purity via mass spectrometry. Synthesis of N-methylated peptides can sometimes be challenging, leading to incomplete couplings or side products that may interfere with the assay.
-
-
Possible Cause: Incorrect assay conditions.
Problem 2: I am encountering difficulties during the solid-phase synthesis of the N-methylated peptide.
-
Possible Cause: Steric hindrance from the N-methyl group leading to poor coupling efficiency.
-
Solution: Use stronger coupling reagents and extend coupling times. Reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) are effective.[1] Double coupling may be necessary for the amino acid immediately following the N-methylated residue.
-
-
Possible Cause: Difficulty in synthesizing the N-methylated amino acid itself.
-
Solution: While some N-methylated amino acids are commercially available, others may need to be synthesized. Refer to established protocols for N-methylation of Fmoc-protected amino acids before incorporating them into the peptide sequence.[1]
-
Problem 3: My binding affinity data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is inconsistent or shows poor fits.
-
Possible Cause: Peptide aggregation or poor solubility.
-
Solution: N-methylation can sometimes affect solubility.[2] Ensure the peptide is fully dissolved in the running buffer before injection. It may be necessary to include a small amount of a non-interfering solvent like DMSO in the stock solution (ensure final concentration in the assay is low and consistent). For some analogs, PEGylation has been used to drastically improve solubility at physiological pH.[10]
-
-
Possible Cause: Complex binding kinetics.
-
Possible Cause: Inactive protein target.
-
Solution: Ensure the C3, C3b, or C3c protein used for the assay is pure and active. Perform quality control checks and use a known active this compound analog as a positive control to validate the assay setup.
-
Quantitative Data Summary
The following tables summarize the improvement in inhibitory potency and binding affinity of various this compound analogs due to N-methylation and other modifications.
Table 1: Inhibitory Concentration (IC50) of this compound Analogs
| Peptide Analog | Key Modification(s) | IC50 (nM) | Fold Improvement vs. Original | Reference |
| Original this compound | - | ~12,000 | 1 | [13] |
| Ac-[...Sar-...] | N-methylation at Gly-8 | ~9,230 | 1.3 | [1] |
| Ac-[...W(Me)...] | Methylation at Trp-4 | ~110 | ~109 | [1] |
| Ac-I--INVALID-LINK--I-NH₂ (Cp20) | N-Me at Gly-8, Ile-13; Me at Trp-4 | 62 | ~1,000 | [1][2][4] |
Table 2: Binding Affinity (KD) of this compound Analogs to C3/C3b
| Peptide Analog | Key Modification(s) | KD (nM) | Method | Reference |
| Original this compound | - | ~60-130 | SPR | |
| Ac-[...W(Me)...] | Methylation at Trp-4 | 15 | SPR | [11] |
| Ac-I--INVALID-LINK--I-NH₂ (Cp20) | N-Me at Gly-8, Ile-13; Me at Trp-4 | 2.3 | SPR | [1][2][4] |
| Cp30 | N-terminal Sarcosine | 1.6 | SPR | [2] |
| Cp40 | N-terminal extension, N-Me at Gly-8 | 0.5 | SPR | [14][15] |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of N-methylated Analogs
This is a general protocol based on methodologies cited in the literature.[1]
-
Resin Preparation: Start with Rink Amide MBHA resin in a polypropylene syringe. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold excess of Fmoc-amino acid, activated with coupling reagents like DIC and HOAt. Allow the reaction to proceed for 1-2 hours.
-
For N-methylated amino acids, use the same procedure but extend the coupling time to 4-6 hours or perform a double coupling to ensure completion due to steric hindrance.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cycle Repetition: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Cyclization: After cleavage, induce intramolecular disulfide bond formation between the two cysteine residues, typically by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
2. Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the interaction between this compound analogs and C3b.[15][16]
-
Chip Preparation: Immobilize human C3b onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the N-methylated this compound analog in a suitable running buffer (e.g., PBS at pH 7.4).
-
Binding Measurement:
-
Inject the different concentrations of the peptide analog over the C3b-functionalized surface and a reference flow cell.
-
Record the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Regeneration: After each cycle, regenerate the sensor surface using a pulse of a low-pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir or a conformational change model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
3. Complement Inhibition ELISA
This protocol measures the ability of this compound analogs to inhibit the classical pathway of complement activation.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen-antibody complex (e.g., IgM) that activates the classical complement pathway. Block non-specific binding sites.
-
Incubation: Add normal human serum (as a source of complement) pre-incubated with various concentrations of the N-methylated this compound analog (or a control).
-
Complement Activation: Incubate the plate to allow complement activation and deposition of C3 fragments onto the plate surface.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a horseradish peroxidase (HRP)-conjugated polyclonal anti-human C3 antibody.
-
After another wash, add a suitable HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).
-
Calculate the percentage inhibition for each peptide concentration relative to controls with no inhibitor (0% inhibition) and no serum (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the log of the peptide concentration.
-
Visualizations
Caption: Mechanism of complement C3 inhibition by this compound.
Caption: Experimental workflow for this compound analog development.
Caption: How N-methylation logically leads to enhanced affinity.
References
- 1. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency [hero.epa.gov]
- 5. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Computational analysis of complement inhibitor this compound using molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kavrakilab.org [kavrakilab.org]
- 10. lambris.com [lambris.com]
- 11. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Plasma Half-Life of Compstatin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of early Compstatin analogs.
Frequently Asked Questions (FAQs)
Q1: Why do early this compound analogs have a short plasma half-life?
Early this compound analogs are small cyclic peptides, which makes them susceptible to rapid renal clearance and enzymatic degradation in plasma.[1][2][3] Their limited size allows for efficient filtration by the kidneys, and peptidases in the blood can quickly break them down.[2][4][5]
Q2: What are the primary strategies to extend the plasma half-life of this compound analogs?
The main strategies to prolong the in vivo persistence of this compound analogs include:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[1][2][3]
-
Albumin Binding: Conjugating the peptide to molecules that bind to serum albumin, a long-lived plasma protein, effectively extends the half-life of the peptide.[1]
-
Backbone N-methylation: Introducing N-methyl groups into the peptide backbone can enhance proteolytic stability and in some cases improve binding affinity to C3, which contributes to a longer plasma residence time.[1]
Q3: How does improving the binding affinity of a this compound analog to C3 affect its half-life?
There is a direct correlation between the binding affinity of a this compound analog for its target, C3, and its plasma half-life.[6][7] This phenomenon is known as "target-driven elimination kinetics."[6][7] Tighter binding to the abundant C3 protein in the plasma protects the peptide from clearance, thereby extending its circulation time.[1][6][7]
Q4: What is the mechanism of action of this compound?
This compound is a complement inhibitor that binds to the C3 component of the complement system.[1][8] Specifically, it binds to C3 and its cleavage product C3b, sterically hindering the formation and activity of C3 convertases.[9] This action prevents the cleavage of C3 into C3a and C3b, a critical step in the activation of all three complement pathways (classical, lectin, and alternative).[1]
Troubleshooting Guides
PEGylation of this compound Analogs
Issue: Low PEGylation efficiency or multiple PEGylated species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for efficient and specific PEGylation. For amine-reactive PEGs (e.g., NHS esters), a pH of 7.5-8.5 is typically optimal. If you are observing low efficiency, verify and adjust the pH of your reaction buffer. Consider performing small-scale reactions at different pH values to determine the optimal condition for your specific analog. |
| Reactive Group Instability | Activated PEGs, such as NHS esters, can hydrolyze in aqueous solutions. Ensure that your activated PEG reagent is fresh and has been stored under appropriate conditions (e.g., dry, low temperature). Prepare the reaction mixture immediately after dissolving the activated PEG. |
| Steric Hindrance | The site of intended PEGylation on the this compound analog might be sterically hindered, preventing efficient reaction. If site-specific PEGylation is desired, ensure the target amino acid (e.g., a free amine on a Lysine residue) is accessible. Consider redesigning the analog to introduce a more accessible PEGylation site. |
| Non-specific PEGylation | If multiple PEGylated species are observed, it may be due to the presence of multiple reactive sites on the peptide (e.g., multiple Lysine residues or the N-terminus). To achieve site-specific PEGylation, protect other reactive groups or use a PEGylating reagent with a different reactivity profile that targets a unique functional group on your peptide. |
| Polydispersity of PEG | The PEG reagent itself may not be monodisperse, leading to a mixture of PEGylated products with different molecular weights.[10] Use high-quality, monodisperse PEG reagents to ensure a homogenous product.[10] |
Pharmacokinetic Studies of this compound Analogs
Issue: High variability in plasma concentration measurements between animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inaccurate or inconsistent administration of the this compound analog can lead to significant variations in plasma concentrations. Ensure accurate and consistent dosing for all animals. For intravenous injections, ensure the full dose is delivered into the bloodstream. For subcutaneous or intramuscular injections, standardize the injection site and technique. |
| Variable Absorption | For non-intravenous routes, differences in absorption rates between animals can cause variability.[5][11] Factors such as blood flow at the injection site can influence absorption.[5] Ensure animals are healthy and handled consistently to minimize stress, which can affect physiological parameters. |
| Sample Handling and Processing | Improper handling of blood samples can lead to degradation of the peptide. Collect blood in tubes containing appropriate anticoagulants and protease inhibitors. Process the samples promptly to separate plasma and store at -80°C until analysis.[12] |
| Analytical Method Variability | The bioanalytical method used to quantify the peptide in plasma (e.g., LC-MS/MS) may have inherent variability. Ensure the method is properly validated for accuracy, precision, and stability. Use an internal standard to normalize for variations in sample processing and instrument response. |
Data Summary
Table 1: Pharmacokinetic Parameters of Selected this compound Analogs
| Analog | Modification | Animal Model | Dosing Route | Half-life (t½) | Reference |
| Cp20 | Backbone N-methylation | Cynomolgus Monkey | Intravenous | ~12 h | [6][7][13] |
| Cp40 | N-terminal modification of Cp20 | Cynomolgus Monkey | Intravenous | ~12 h | [6][7][13] |
| mPEG(3k)-Cp40 | N-terminal PEGylation (3 kDa) | Non-human Primate | Subcutaneous | ~44.5 h | [14] |
| Cp40-KK | C-terminal Lysine addition | Non-human Primate | Subcutaneous | Not explicitly stated, but PK profile shown | [14] |
| Cp40-KKK | C-terminal Lysine addition | Non-human Primate | Subcutaneous | Not explicitly stated, but PK profile shown | [14] |
Experimental Protocols
General Protocol for PEGylation of a this compound Analog
This protocol provides a general guideline for the N-terminal PEGylation of a this compound analog using an NHS-activated PEG.
Materials:
-
This compound analog with a free N-terminal amine
-
mPEG-NHS ester (e.g., 5 kDa)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the this compound analog in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-NHS ester in the reaction buffer to a concentration that will achieve a 2-5 molar excess over the peptide.
-
Add the mPEG-NHS solution to the peptide solution and mix gently.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC or MALDI-TOF mass spectrometry.
-
Once the desired level of PEGylation is achieved, add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC.
-
Lyophilize the purified PEGylated peptide and store at -20°C or -80°C.
General Protocol for In Vivo Plasma Half-Life Determination
This protocol outlines the key steps for determining the plasma half-life of a this compound analog in a non-human primate model.
Materials:
-
This compound analog formulated in a sterile, biocompatible vehicle
-
Non-human primates (e.g., Cynomolgus monkeys)
-
Blood collection tubes with anticoagulant (e.g., EDTA) and protease inhibitors
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Collect a pre-dose blood sample from each animal.
-
Administer the this compound analog at the desired dose and route (e.g., 2 mg/kg, intravenous or subcutaneous).[14]
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours).[14]
-
Immediately after collection, gently mix the blood with the anticoagulant and place on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data on a semi-logarithmic scale.
-
Calculate the terminal elimination half-life (t½) from the slope of the terminal log-linear phase of the concentration-time curve.
Visualizations
Caption: Mechanism of action of this compound analogs in inhibiting the complement cascade.
Caption: Experimental workflow for the PEGylation of a this compound analog.
References
- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. bachem.com [bachem.com]
- 4. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 6. New analogs of the clinical complement inhibitor this compound with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170173107A1 - this compound Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. mdpi.com [mdpi.com]
- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New analogs of the clinical complement inhibitor this compound with subnanomolar affinity and enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lambris.com [lambris.com]
Technical Support Center: Overcoming Challenges with Compstatin's Species Specificity in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compstatin and its analogs in rodent models. The primary challenge addressed is the strict species specificity of this class of complement C3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no inhibitory effect of this compound or its analogs (e.g., AMY-101/Cp40) in my wild-type mouse or rat experiments?
A: This is the expected outcome. This compound and its derivatives exhibit a narrow species selectivity profile and are highly specific for human and non-human primate (NHP) C3.[1][2][3][4][5] They do not bind to or inhibit C3 from lower mammalian species, including mice, rats, rabbits, guinea pigs, or pigs.[1][2][4][6] Therefore, no complement inhibition should be expected when using these compounds in standard, wild-type rodent models. Any reports of effects in such models may be due to experimental artifacts.[1]
Q2: What is the molecular reason for this compound's strict species specificity?
A: The specificity is due to structural differences in the this compound binding site on the C3 protein between primates and other mammals.[2][7] Homology modeling and analysis of the C3c-Compstatin co-crystal structure have identified several critical amino acid residues (e.g., Gly-345, His-392, Pro-393, Leu-454, and Arg-459) that are directly involved in the interaction.[1][2] These key residues are highly conserved in humans and primates but differ in rodents and other species, preventing the necessary molecular contacts for binding and inhibition.[1][2]
Q3: My this compound analog shows a very short plasma half-life and rapid clearance in rats, which is different from what is reported in primates. Is this normal?
A: Yes, this is expected. In non-human primates, the pharmacokinetic profile of potent this compound analogs is "target-driven."[1][8] The peptide's tight binding to the abundant C3 protein in plasma prevents its rapid renal elimination, resulting in a significantly longer half-life (e.g., close to 12 hours for some analogs).[8] Since this compound does not bind to rodent C3, this target-driven mechanism is absent, leading to very rapid plasma elimination.[8]
Q4: What animal models are appropriate for testing the efficacy of this compound-based C3 inhibitors?
A: The most appropriate models are those that express primate C3.
-
Non-Human Primates (NHPs): NHPs (e.g., baboons, cynomolgus and rhesus monkeys) are the gold standard for preclinical efficacy and pharmacokinetic studies, as this compound binds to their C3 with affinity similar to human C3.[1][2]
-
C3 Humanized Rodents: A key breakthrough for enabling studies in smaller animals is the development of C3 humanized rats.[9][10][11] These rats are genetically engineered to express human C3 instead of rat C3. In these models, this compound effectively inhibits complement-mediated processes both in vitro and in vivo.[9][10][12]
Q5: Are there any this compound analogs currently being developed to be active in rodents?
A: The development of active this compound analogs against non-primate targets like mouse or rat C3 is a significant goal for researchers to facilitate preclinical testing.[13] However, to date, this remains an unaccomplished goal due to the significant structural differences in the C3 binding site.[7][13]
Troubleshooting Guides
Problem 1: No in vivo or in vitro efficacy of this compound in a rodent-based experiment.
-
Primary Cause: Use of a wild-type rodent model (e.g., mouse, rat) whose C3 protein is not recognized by this compound.
-
Solution Workflow:
Problem 2: Unexpectedly rapid clearance of a this compound analog in a pharmacokinetic (PK) study using rats.
-
Primary Cause: Lack of target-mediated drug disposition. The peptide is not binding to plasma C3.
-
Explanation: This is the expected physiological behavior for a primate-specific C3 inhibitor in a rodent. The data is valid but cannot be used to predict the PK profile in humans.
-
Recommendation: For PK studies intended to inform human dosing regimens, non-human primate models must be used. PK parameters from rodents are not translatable for this class of compounds.
Data Presentation
Table 1: Species Specificity of this compound and its Analogs
| Species | C3 Target | Binds to/Inhibited by this compound? | References |
| Human | Human C3 | Yes | [1][5] |
| Non-Human Primates | Baboon, Rhesus, Cynomolgus C3 | Yes | [1][2] |
| Mouse | Mouse C3 | No | [1][4][5][6] |
| Rat | Rat C3 | No | [1][4][5][6] |
| C3 Humanized Rat | Human C3 | Yes | [9][12] |
| Guinea Pig | Guinea Pig C3 | No | [2][4] |
| Rabbit | Rabbit C3 | No | [4] |
| Pig | Pig C3 | No | [2][4] |
| Dog | Dog C3 | Residual, greatly reduced activity | [2] |
Table 2: Example of this compound's Inhibitory Activity in C3 Humanized Rat Serum
| Assay Type | Serum Source | This compound Concentration (μM) | Complement-Mediated Hemolysis | Reference |
| Alternative Pathway | C3 Humanized Rat | 0 | ~75% | [12] |
| Alternative Pathway | C3 Humanized Rat | 10 | Inhibited (Concentration-dependent) | [9][12] |
| Alternative Pathway | C3 Humanized Rat | 50 | Inhibited (Concentration-dependent) | [9][12] |
| Alternative Pathway | Wild-Type Rat | 0, 10, or 50 | No effect on hemolysis | [12] |
Experimental Protocols & Visualizations
This compound Mechanism & Point of Inhibition
This compound functions by binding to C3 and C3b, sterically hindering the interaction between native C3 and the C3 convertase (C3bBb), which is the central amplification step of the complement cascade. This blockade prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting all downstream effector functions.
Protocol: In Vitro Alternative Pathway (AP) Hemolysis Assay
This protocol is adapted from methodologies used to confirm this compound's activity in C3 humanized rat serum.[9][12] It measures the ability of serum to lyse rabbit red blood cells (Erabbs), a process dependent on the alternative complement pathway.
Experimental Workflow
Detailed Methodology:
-
Reagent Preparation:
-
Rabbit Erythrocytes (Erabbs): Wash commercially available rabbit red blood cells three times with GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with 0.1% gelatin, 5 mM MgCl₂, 10 mM EGTA). Resuspend to a final concentration of 1 x 10⁸ cells/mL.
-
Serum: Use serum from C3 humanized rats. As controls, use serum from wild-type rats and normal human serum.
-
This compound: Prepare stock solutions of the this compound analog in a suitable buffer (e.g., PBS) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of diluted serum (e.g., 20% in GVB/Mg-EGTA).
-
Add 25 µL of this compound dilution or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Add 25 µL of the prepared Erabbs suspension to each well.
-
Incubate the plate at 37°C for 20-30 minutes with gentle shaking.
-
Stop the reaction by adding 150 µL of cold GVB-EDTA buffer and centrifuging the plate to pellet the remaining cells.
-
Transfer 100 µL of the supernatant to a new plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 405 nm or 415 nm, which corresponds to the amount of hemoglobin released.
-
Controls:
-
0% Lysis Control: Erabbs + Buffer only.
-
100% Lysis Control: Erabbs + Water.
-
-
Calculation:
-
% Hemolysis = [(Abs_sample - Abs_0%lysis) / (Abs_100%lysis - Abs_0%lysis)] x 100
-
% Inhibition = [1 - (% Hemolysis_this compound / % Hemolysis_Vehicle)] x 100
-
-
-
Expected Result: this compound should inhibit hemolysis in a concentration-dependent manner in C3 humanized rat and human serum but should have no effect in wild-type rat serum.[12]
References
- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lambris.com [lambris.com]
- 5. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. Species specificity of the complement inhibitor this compound investigated by all-atom molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New analogs of the clinical complement inhibitor this compound with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a C3 Humanized Rat as a New Model for Evaluating Novel C3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a C3 Humanized Rat as a New Model for Evaluating Novel C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. karger.com [karger.com]
- 13. Molecular Dynamics in Drug Design: New Generations of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing amino acid substitutions in Compstatin for increased potency
Welcome to the technical support center for the optimization of Compstatin and its analogs. This resource is designed for researchers, scientists, and drug development professionals actively working on enhancing the potency of this C3 complement inhibitor. Here you will find troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and a comprehensive summary of quantitative data to inform your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and functional assessment of this compound analogs.
Q1: My synthesized this compound analog shows lower than expected inhibitory activity. What are the potential causes?
A1: Several factors can contribute to reduced activity. Consider the following:
-
Incomplete Cyclization: The disulfide bridge between Cys2 and Cys12 is crucial for the peptide's conformation and activity.[1] Incomplete or incorrect disulfide bond formation during synthesis can lead to a significant loss of potency. We recommend verifying the cyclization efficiency using mass spectrometry.
-
Amino Acid Racemization: During solid-phase peptide synthesis, some amino acids can be prone to racemization, which can alter the peptide's three-dimensional structure and its interaction with C3. Chiral chromatography can be employed to assess the enantiomeric purity of your product.
-
Aggregation: Hydrophobic amino acid substitutions, while often beneficial for potency, can lead to aggregation issues, reducing the effective concentration of the active monomeric peptide.[2] Consider optimizing the buffer conditions (e.g., pH, ionic strength) or introducing solubilizing modifications.
-
Oxidation: Methionine and Tryptophan residues are susceptible to oxidation, which can negatively impact activity. It is advisable to handle the peptide under inert gas and use degassed solvents.
Q2: I am observing rapid degradation of my this compound analog in plasma or serum samples. How can I improve its stability?
A2: The N-terminus of this compound is a primary site for enzymatic degradation. A common biotransformation pathway is the removal of the N-terminal Ile1.[1][3] To mitigate this, N-terminal acetylation of the peptide is a highly effective strategy to block exopeptidase activity and enhance plasma stability.[1][3]
Q3: My this compound analog has poor solubility in aqueous buffers. What modifications can I make?
A3: While hydrophobic interactions are key to high affinity, excessive hydrophobicity can compromise solubility.[4] To improve solubility while maintaining potency, consider the following:
-
N-terminal Extensions: The addition of polar N-terminal extensions has been shown to improve the aqueous solubility of this compound analogs.[4][5]
-
Strategic Amino Acid Substitution: Incorporating non-natural amino acids with improved solubility profiles at positions amenable to modification (e.g., positions 4 and 9) can be a successful strategy.[5]
-
PEGylation: Attaching polyethylene glycol (PEG) moieties is a well-established method to enhance the solubility and pharmacokinetic profile of peptide drugs, including this compound analogs.[6]
Q4: I am not seeing a significant increase in potency after substituting a key residue. What should I consider?
A4: The structure-activity relationship of this compound is complex. While certain positions are well-known hotspots for optimization, the context of the entire peptide sequence is important.
-
Conformational Effects: The β-turn segment is critical for maintaining the active conformation.[1] Substitutions that disrupt this turn can lead to a loss of activity.
-
Synergistic Effects: The potency of this compound analogs can be dramatically enhanced by combining beneficial substitutions at different positions. For instance, simultaneous modifications at positions 4 and 9 have yielded highly potent analogs.[7][8][9]
-
N-methylation: Backbone N-methylation at specific residues, such as Gly-8, can pre-organize the peptide into a conformation that more closely resembles the C3-bound state, thereby increasing the association rate and overall affinity.[6][10]
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) and binding affinity (KD) of various this compound analogs, providing a clear comparison of the effects of different amino acid substitutions.
Table 1: Inhibitory Potency (IC50) of Selected this compound Analogs
| Analog | Sequence | IC50 (µM) | Fold Improvement vs. Original | Reference |
| Original this compound | I[CVVQDWGHHRC]T-NH2 | 12 | 1 | [11] |
| Ac-Compstatin | Ac-I[CVVQDWGHHRC]T-NH2 | 4 | 3 | [3] |
| Ac-V4W/H9A | Ac-I[CVWQDWGAHRC]T-NH2 | 0.27 | 45 | [8] |
| 4(1MeW)7W | Ac-I[CV(1MeW)QDWGWHRC]T-NH2 | 0.045 | 267 | [8] |
| Cp20 | Ac-I--INVALID-LINK--I-NH2 | 0.062 | 193 | [6][10] |
| Cp40 | H-DTyr-I[CV(MeW)QDW-Sar-AHRC]mIle-NH2 | Not explicitly stated, but has subnanomolar affinity | >1000 | [12] |
Table 2: Binding Affinity (KD) of Selected this compound Analogs to C3/C3b
| Analog | KD (nM) | Target | Reference |
| Original this compound | 130 | C3 | [8] |
| Cp20 | 2.3 | C3b | [6][10] |
| Cp30 | 1.6 | C3b | [6] |
| Cp40 | 0.5 | C3/C3b | [12] |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding kinetics and affinity of this compound analogs to C3 or its fragments (e.g., C3b, C3c).
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
This compound or a biotinylated version is immobilized on the sensor surface. For biotinylated peptides, the surface is first coated with streptavidin.
-
The remaining active sites on the sensor surface are blocked with ethanolamine.
-
-
Binding Analysis:
-
A series of dilutions of purified C3, C3b, or C3c in a suitable running buffer (e.g., HBS-EP) are prepared.
-
The C3 protein solutions are injected over the sensor surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time, generating a sensorgram.
-
The sensor surface is regenerated between injections with a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]
-
2. ELISA-Based Complement Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of this compound analogs on the classical or alternative pathway of complement activation.[10]
-
Plate Coating:
-
Microtiter plates are coated with an activator of the desired complement pathway (e.g., IgM for the classical pathway, LPS for the alternative pathway).
-
The plates are washed and blocked to prevent non-specific binding.
-
-
Inhibition Assay:
-
Normal human serum is diluted in a pathway-specific buffer (e.g., GVB++ for classical, Mg-EGTA for alternative).
-
The diluted serum is pre-incubated with various concentrations of the this compound analog.
-
The serum-inhibitor mixtures are added to the coated wells and incubated to allow for complement activation.
-
-
Detection:
-
The deposition of C3 fragments (e.g., C3b) or the formation of the membrane attack complex (e.g., C5b-9) on the plate surface is detected using a specific primary antibody.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added.
-
A substrate solution is added, and the resulting colorimetric change is measured using a plate reader.
-
-
Data Analysis:
-
The absorbance values are converted to percentage inhibition relative to a control with no inhibitor.
-
The IC50 value (the concentration of the analog that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.
-
Visualizations
Caption: Inhibition of the central complement protein C3 by this compound.
Caption: Experimental workflow for the evaluation of this compound analogs.
Caption: Key modification strategies to enhance this compound's potency.
References
- 1. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
- 8. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and NMR characterization of active analogues of this compound containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Method Development and Validation for the Quantitation of the Complement Inhibitor Cp40 in Human and Cynomolgus Monkey Plasma by UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lambris.com [lambris.com]
Navigating Compstatin Treatment in Cellular Assays: A Technical Guide to Mitigating Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing potential off-target effects of Compstatin and its analogs in cellular assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its analogs are potent inhibitors of the complement system, a crucial component of the innate immune system.[1][2] These cyclic peptides specifically bind to the central complement protein C3 and its active fragment C3b.[1][2] This binding sterically hinders the interaction of C3 with the C3 convertases of the classical, lectin, and alternative pathways, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[1] This action effectively halts the amplification of the complement cascade.
Q2: A significant effect of this compound is observed in my non-primate cell line. Is this an off-target effect?
A2: It is highly probable that this is an off-target effect. This compound exhibits strict species specificity for primate C3.[1] It does not bind to or inhibit C3 from lower mammalian species such as rodents (mice, rats), rabbits, or canines. Therefore, any biological effect observed in cell lines derived from these species is unlikely to be mediated by complement C3 inhibition and should be investigated as a potential off-target effect.
Q3: What are known off-target effects of this compound other than species-specific interactions?
A3: While this compound is known for its high target specificity, potential off-target effects in cellular assays can arise from the physicochemical properties of peptides. These can include:
-
Nonspecific binding: Peptides can adhere to cell surfaces or plasticware, which can be particularly problematic at high concentrations.
-
Aggregation: Some hydrophobic analogs of this compound have shown a tendency to aggregate in aqueous solutions, which could lead to confounding results.[3]
-
Cytotoxicity at high concentrations: Although generally considered non-cytotoxic at effective concentrations, very high concentrations may induce cellular stress or toxicity.
Q4: How can I be sure the observed effect in my primate cells is due to C3 inhibition?
A4: To confirm that the observed effect is due to on-target C3 inhibition, you should include several key controls in your experimental design:
-
Use an inactive analog: A scrambled or inactive version of the this compound peptide that has the same amino acid composition but a different sequence can be used as a negative control.[4]
-
Vary the concentration: A clear dose-response relationship between the this compound analog and the observed effect would support on-target activity.
-
Rescue experiment: If possible, supplement the culture with a source of C3 that is not inhibited by this compound (e.g., from a non-primate species if your cells can respond to it) to see if the effect is reversed.
-
Directly measure complement activation: Use assays to directly measure the downstream products of C3 activation, such as C3b deposition or the formation of the membrane attack complex (C5b-9), to confirm that this compound is indeed inhibiting the complement cascade.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Peptide aggregation. | Visually inspect the peptide solution for any precipitates. Prepare fresh stock solutions and dilute immediately before use. Consider using more soluble analogs of this compound if aggregation persists.[3] To mitigate aggregation, anti-clumping agents can be added to the culture medium.[5] |
| Nonspecific binding to plates. | Pre-coat the wells with a blocking agent like bovine serum albumin (BSA). Include a control with no cells to assess binding to the plastic. | |
| Unexpected cellular toxicity. | Peptide concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay. The typical inhibitory concentrations are in the nanomolar to low micromolar range for potent analogs.[1][2] |
| Contamination of peptide stock. | Ensure the peptide stock solution is sterile. Filter-sterilize the stock solution if necessary. | |
| No or low inhibitory effect observed. | Incorrect species. | Confirm that you are using primate-derived cells and a source of primate complement (e.g., human serum). This compound is not effective against C3 from non-primate species.[1] |
| Peptide degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. N-acetylation of this compound can increase its stability against enzymatic degradation.[6] | |
| Inactive peptide. | Verify the quality and activity of your this compound analog using a functional assay, such as a hemolytic assay or an ELISA for C3b deposition. | |
| Cell clumping. | Release of DNA from dead cells. | Handle cells gently to minimize lysis. Consider adding DNase I to the cell suspension to break down extracellular DNA. |
| Intrinsic properties of the cell line. | Some cell lines have a natural tendency to clump. Maintain cells at an optimal density and ensure proper mixing during plating. |
Quantitative Data Summary
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) for the original this compound peptide and several of its more potent analogs. This data can guide the selection of the appropriate analog and concentration for your experiments.
Table 1: Binding Affinity (Kd) of this compound and Analogs to C3/C3b
| Peptide | Modification | Kd (nM) | Reference |
| This compound (Original) | - | 60 - 130 | [2] |
| 4(1MeW)7W this compound | 1-methyl tryptophan at position 4 | 15 | [2] |
| Cp20 | N-methylation and Sarcosine substitution | 2.3 | [1] |
| Cp40 | N-terminal D-tyrosine addition to Cp20 | 0.5 | [1] |
| mPEG(3k)-Cp40 | 3kDa PEG chain at N-terminus of Cp40 | 7.9 | [7] |
| Cp40-KK | Two Lysine residues at C-terminus of Cp40 | ~0.4 | [7] |
| Cp40-KKK | Three Lysine residues at C-terminus of Cp40 | ~0.2 | [7] |
Table 2: Inhibitory Concentration (IC50) of this compound and Analogs
| Peptide | Pathway | IC50 (µM) | Reference |
| This compound (Original) | Classical | 63 | [8][9] |
| Alternative | 12 - 19 | [2][8][9] | |
| C3 convertase | 28 | [8] | |
| Cp20 | Classical | 0.062 | [1] |
Key Experimental Protocols
To assist in validating on-target effects and troubleshooting potential off-target issues, we provide detailed protocols for essential cellular assays.
Protocol 1: Assessing C3b Deposition on Cells via Flow Cytometry
This assay directly measures the primary inhibitory effect of this compound on the complement cascade.
Materials:
-
Primate cells of interest
-
Normal human serum (NHS) as a source of complement
-
This compound analog and a scrambled peptide control
-
Fluorescently labeled anti-human C3b antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in a suitable buffer.
-
This compound Incubation: In a 96-well plate, mix 50 µL of the cell suspension with 50 µL of NHS (diluted to a pre-determined optimal concentration, e.g., 20%) that has been pre-incubated with various concentrations of the this compound analog or the scrambled peptide control for 15 minutes at 37°C.
-
Complement Activation: Incubate the plate for 30-60 minutes at 37°C to allow for complement activation and C3b deposition.
-
Staining: Wash the cells twice with cold flow cytometry buffer. Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorescently labeled anti-human C3b antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer.
-
Flow Cytometry: Resuspend the cells in 300 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population. A reduction in MFI in the presence of this compound indicates inhibition of C3b deposition.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to assess the potential cytotoxic effects of high concentrations of this compound.
Materials:
-
Cells of interest
-
This compound analog
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of the this compound analog. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction: Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.
-
Absorbance Reading: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration of the this compound analog relative to the positive control.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the complement activation pathway, the mechanism of this compound action, and a logical workflow for troubleshooting unexpected results.
Caption: The three pathways of complement activation converge at the formation of C3 convertase.
Caption: this compound binds to C3, preventing its cleavage by C3 convertase.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. This compound Cp40 blocks hematin-mediated deposition of C3b fragments on erythrocytes: Implications for treatment of malarial anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lambris.com [lambris.com]
- 8. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Accurate Measurement of Compstatin Activity in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring the activity of Compstatin and its analogs in complex biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
1. What is the mechanism of action of this compound?
This compound is a cyclic peptide that acts as a potent inhibitor of the complement system. It binds directly to the central complement component C3 and its activated form, C3b.[1][2] This binding sterically hinders the access of C3 to C3 convertases, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[1] By blocking this central step, this compound effectively inhibits all three complement activation pathways: the classical, lectin, and alternative pathways.[1][3]
2. What is the species specificity of this compound and what are the implications for my experiments?
This compound exhibits high species specificity, binding exclusively to primate C3.[4] It is highly effective at inhibiting human and non-human primate (e.g., baboon, cynomolgus monkey) complement. However, it does not bind to or inhibit C3 from lower mammalian species such as mice, rats, rabbits, or pigs. This specificity is due to differences in the amino acid sequence at the this compound binding site on C3.
-
Experimental Implication: When designing in vivo or ex vivo experiments, it is crucial to use a relevant species. Rodent models are not suitable for testing the efficacy of this compound. Non-human primate models are the most appropriate for preclinical studies.
3. How should I handle and store this compound peptides?
This compound and its analogs are typically supplied as lyophilized powders. For optimal stability, they should be stored at -20°C.[5] To prepare a stock solution, reconstitute the peptide in a suitable solvent, such as sterile water or an aqueous buffer, to a concentration of at least 2 mg/mL.[5] Some analogs with increased hydrophobicity may have solubility issues, so it is important to ensure the peptide is fully dissolved.[6][7] N-terminal acetylation of this compound has been shown to improve its stability against enzymatic degradation in plasma.[2]
4. What are the key differences between various this compound analogs?
Numerous this compound analogs have been developed to improve properties such as binding affinity, stability, and solubility. Modifications often involve substitutions at key amino acid positions (e.g., position 4) and additions to the N- or C-terminus.[6][8] For example, the analog Cp40 is a promising drug candidate with high target affinity.[8] Other modifications, like PEGylation, have been employed to enhance solubility and pharmacokinetic profiles.[8] When selecting an analog, it is important to consider the specific requirements of your experiment.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
References
- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 6. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lambris.com [lambris.com]
Refinement of Compstatin delivery for sustained therapeutic levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Compstatin delivery for sustained therapeutic levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 13-residue cyclic peptide that acts as a complement inhibitor.[1] It binds to the central complement component C3 and its fragments, C3b and C3c, thereby preventing the cleavage of C3 into its active forms, C3a and C3b.[2][3][4] This action effectively blocks all three complement activation pathways (classical, alternative, and lectin), which converge at the C3 step.[5][6] By inhibiting C3 activation, this compound prevents the downstream generation of inflammatory mediators and the formation of the Membrane Attack Complex (MAC).[5][6]
Q2: What are the main challenges in achieving sustained therapeutic levels of this compound?
A2: The primary challenges in achieving sustained therapeutic levels of this compound are its relatively short plasma half-life due to rapid renal clearance and potential metabolic degradation.[2][5] The high concentration of its target, C3, in human plasma (approximately 5 µM) necessitates maintaining high concentrations of the inhibitor for therapeutic efficacy.[7][8] Furthermore, some of the more potent, hydrophobic analogs of this compound can suffer from poor solubility, which complicates formulation and delivery.[4][7]
Q3: What are the different generations and key analogs of this compound?
A3: The development of this compound has progressed through several generations, each with improved properties:
-
First Generation: The original this compound peptide identified from a phage display library.[2]
-
Second Generation: Analogs like POT-4 (also known as APL-1) were developed with improved binding affinity. A PEGylated version of a second-generation analog is used in pegcetacoplan (Empaveli™).[9][10]
-
Third Generation: Analogs such as Cp40 (AMY-101) were engineered with subnanomolar binding affinity and improved pharmacokinetic properties.[5][9][10]
-
Fourth Generation: These are the latest derivatives with further enhancements in intraocular residence and tissue penetration, such as AMY-106.[9]
Q4: What delivery strategies are being explored for this compound?
A4: Several strategies are being investigated to achieve sustained delivery:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to this compound analogs (e.g., pegcetacoplan) increases their hydrodynamic size, which reduces renal filtration and extends plasma half-life.[9][11]
-
Local Delivery Systems: For indications like age-related macular degeneration (AMD), intravitreal delivery systems, including hydrogels, are being developed to provide continuous, localized release over extended periods (e.g., 12 months or longer).[2][12]
-
Formulation with Nanoparticles: Encapsulating this compound in nanoparticles is another approach to protect it from degradation and control its release.
-
Amino Acid Modifications: Introducing non-proteinogenic amino acids or charged residues (like lysine) at the C-terminus can improve solubility and pharmacokinetic profiles.[13][14]
Q5: Is this compound species-specific?
A5: Yes, this compound exhibits narrow species specificity. It binds effectively to human and non-human primate (NHP) C3 but does not bind to C3 from lower mammalian species such as mice, rats, guinea pigs, rabbits, or pigs.[5][15][16] This is a critical consideration for preclinical in vivo studies, which must be conducted in relevant species like cynomolgus monkeys or baboons.[5][17]
Troubleshooting Guides
Issue 1: Low Bioavailability or Rapid Clearance in Non-Human Primate (NHP) Studies
-
Q: We are observing a much shorter half-life of our this compound analog in NHPs than expected. What could be the cause and how can we troubleshoot this?
-
A:
-
Check for Proteolytic Degradation: Although the cyclic structure of this compound provides some stability, analogs can still be susceptible to enzymatic degradation.[2] Consider N-terminal acetylation or the introduction of non-natural amino acids to enhance stability.[17] The disulfide bridge is also a potential point of lability under reductive stress; thioether bonds can be a more stable alternative.[5]
-
Quantification Method Accuracy: Ensure your quantification method, such as UPLC-ESI-MS, is validated for accuracy and precision in plasma samples. Inaccurate measurements can lead to misinterpretation of pharmacokinetic data. A robust method should have high recovery rates from plasma (>80%) and low matrix effects.[18]
-
Modification Strategy: If using an unmodified peptide, rapid renal filtration is expected.[5] To increase the plasma residence time, consider PEGylation or conjugation to an albumin-binding peptide.[6] For instance, a 40-kDa PEG moiety has been shown to significantly increase the plasma half-life of Cp40.[11]
-
Dosing and Target Saturation: The high concentration of C3 in plasma can lead to target-driven elimination kinetics.[19] Ensure the administered dose is sufficient to saturate circulating C3. If C3 is not saturated, the peptide will be rapidly cleared as it binds to its target.[14]
-
-
Issue 2: Poor Solubility and Aggregation of a Hydrophobic this compound Analog
-
Q: Our new, highly potent this compound analog shows poor solubility in aqueous buffers, leading to aggregation and inconsistent results in our in vitro assays. What formulation strategies can we employ?
-
A:
-
N-terminal Modifications: The N-terminus of this compound can be modified without losing activity. Adding polar extensions, such as serine residues, can significantly improve aqueous solubility.[7]
-
C-terminal Charged Residues: The addition of charged amino acids, like lysine (K), at the C-terminus has been shown to improve solubility while maintaining or even increasing binding affinity for C3b.[13][14]
-
pH and Buffer Optimization: Systematically screen different pH values and buffer compositions. The solubility of peptides can be highly dependent on these factors.
-
Use of Excipients: Consider the use of solubility-enhancing excipients in your formulation, but ensure they do not interfere with your downstream assays.
-
Re-evaluate the Need for High Hydrophobicity: While hydrophobic interactions are important for this compound's binding to C3, it's possible to achieve a favorable balance between high potency and good solubility. It may not be necessary to further increase binding affinity at the cost of poor pharmacological properties.[4][7]
-
-
Issue 3: Inconsistent Results in Complement Inhibition Assays
-
Q: We are getting variable IC50 values for our this compound analog in our hemolytic and ELISA-based complement inhibition assays. How can we improve the reproducibility of these experiments?
-
A:
-
Sample Handling: Complement activation is highly sensitive to pre-analytical sample handling. Ensure that serum or plasma is processed correctly. For serum, allow blood to clot completely at room temperature for about 30 minutes, then centrifuge at 4°C and process within an hour, keeping the serum on ice.[20] For plasma, use appropriate anticoagulants like EDTA, which chelates the Ca2+ and Mg2+ ions necessary for complement activation.[20]
-
Assay Controls: Include a well-characterized standard this compound analog (e.g., Cp40) in every assay to monitor for inter-assay variability. A negative control (e.g., a linear, inactive version of the peptide) should also be included.[7]
-
Peptide Quantification and Purity: Ensure the accurate quantification and purity of your peptide stock solutions. Use methods like UV absorbance at 280 nm and reverse-phase HPLC to confirm concentration and purity.[21] Inaccurate peptide concentrations are a common source of variability in IC50 determinations.
-
Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and the source and handling of complement-competent serum. Small variations in these parameters can lead to significant differences in results.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Analogs in Non-Human Primates (NHPs)
| This compound Analog | Delivery Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Terminal Half-life (t1/2) (h) | Reference |
| Cp40 | Subcutaneous | 2 | 0.9 ± 0.1 | 6.0 ± 0.0 | 11.8 ± 1.5 | [14] |
| mPEG(3k)-Cp40 | Subcutaneous | 2 | 2.1 ± 0.2 | 8.0 ± 0.0 | 18.0 ± 1.2 | [14] |
| Cp40-KK | Subcutaneous | 2 | 1.8 ± 0.1 | 10.0 ± 2.8 | 44.3 ± 4.2 | [14] |
| Cp40-KKK | Subcutaneous | 2 | 2.5 ± 0.2 | 12.0 ± 0.0 | 44.5 ± 2.4 | [14] |
| PEG-Cp40 | Intravenous | 200 mg (single dose) | ~350 | ~0.25 | ~60 | [11] |
Table 2: In Vitro Activity of Various this compound Analogs
| This compound Analog | C3b Binding Affinity (KD, nM) | Complement Inhibition (IC50, µM) | Reference |
| Original this compound | 60,000 - 130,000 (for C3) | 12 (Alternative Pathway) | [2][17] |
| 4(1MeW) (Cp05) | ~2.3 | 0.062 | [8] |
| Cp40 | 0.5 | Not specified in this format | [19] |
| PEG-Cp40 | Not specified | Highly comparable to Cp40 | [11] |
| Ac-Cp40-K-PEG | Not specified | Slightly higher than Cp40 | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound (Cp40) in Plasma using UPLC-ESI-MS
This protocol is a generalized summary based on the methodology described by Kourtzelis et al.[18]
-
Sample Preparation and Spiking:
-
Thaw frozen plasma samples (human or NHP) on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Cp40.
-
Add an internal standard (IS), such as an isotope-labeled Cp40, to all samples, standards, and QCs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove interfering substances.
-
Elute Cp40 and the IS from the cartridge using a high percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for UPLC injection.
-
-
UPLC-ESI-MS Analysis:
-
UPLC System: Use a C18 column suitable for peptide separation.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate a Q-TOF mass spectrometer in positive ion mode.
-
Quantification: Monitor the triply charged precursor ions for both Cp40 (m/z 596.60) and the IS (e.g., m/z 600.34). The use of triply charged ions often provides better sensitivity and precision.[18]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Cp40 in the unknown samples and QCs from the calibration curve. The method should be validated for linearity, accuracy, precision, and recovery.[18]
-
Protocol 2: Hemolytic Assay for Complement Inhibition
This is a general protocol for assessing the inhibition of the classical complement pathway.
-
Reagent Preparation:
-
GVB++ Buffer: Gelatin Veronal Buffer containing Ca²⁺ and Mg²⁺.
-
Antibody-Sensitized Erythrocytes: Sensitize sheep erythrocytes by incubating them with a sub-agglutinating concentration of anti-sheep erythrocyte antibodies (hemolysin).
-
Complement Source: Use normal human serum (NHS) as a source of complement. Store on ice.
-
This compound Analog Solutions: Prepare serial dilutions of the this compound analog in GVB++.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of NHS (diluted in GVB++) to each well.
-
Add the serially diluted this compound analog solutions to the wells. Include a positive control (NHS without inhibitor) and a negative control (buffer only).
-
Pre-incubate the serum-inhibitor mixture for a set time (e.g., 15-30 minutes) at room temperature.
-
Add the antibody-sensitized sheep erythrocytes to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for hemolysis.
-
Stop the reaction by adding cold GVB-EDTA buffer and pellet the remaining intact erythrocytes by centrifugation.
-
-
Data Analysis:
-
Transfer the supernatant, which contains the released hemoglobin, to a new plate.
-
Measure the absorbance of the supernatant at 412 nm (or 541 nm).
-
Calculate the percentage of hemolysis for each concentration of the inhibitor relative to the positive control (100% lysis) and negative control (0% lysis).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression fit (e.g., four-parameter logistic curve).[7]
-
Mandatory Visualizations
Caption: this compound inhibits the central C3 convertase step.
Caption: Workflow for this compound delivery system development.
Caption: Troubleshooting unexpected in vivo this compound results.
References
- 1. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Pharmacophore Model that Discriminates Active this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lambris.com [lambris.com]
- 11. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smart release injectable hydrogel co-loaded with liposomal combretastatin A4 and doxorubicin nanogel for local combinational drug delivery: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - New Analogs of the Complement C3 Inhibitor this compound with Increased Solubility and Improved Pharmacokinetic Profile - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 14. lambris.com [lambris.com]
- 15. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Method Development and Validation for the Quantitation of the Complement Inhibitor Cp40 in Human and Cynomolgus Monkey Plasma by UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Compstatin ELISA Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Compstatin ELISA results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its ELISA work?
This compound is a cyclic peptide that inhibits the complement system by binding to and preventing the cleavage of complement component C3. A this compound ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay used to measure the concentration of this compound or to assess its inhibitory activity on complement activation. Typically, in a competitive ELISA format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-Compstatin antibody coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.
Q2: What are the most common sources of variability in ELISA assays?
Variability in ELISA results can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, improper washing, reagent degradation, and "edge effects" on the microplate.[1][2] Consistent execution of each step is critical for reproducible results.
Q3: How can I minimize pipetting errors?
To minimize pipetting errors, ensure your pipettes are properly calibrated and use the correct pipette for the volume you are dispensing.[3] When pipetting, use a consistent speed and angle, and ensure the pipette tip is securely attached. Change tips between each standard, sample, and reagent to prevent cross-contamination.[3]
Q4: What is the "edge effect" and how can I prevent it?
The edge effect refers to the phenomenon where wells on the periphery of the microplate show different results than the interior wells. This is often due to uneven temperature distribution across the plate.[4] To mitigate this, ensure all reagents and the plate are at room temperature before starting the assay, and use a plate sealer during incubation steps to minimize evaporation.[1]
Troubleshooting Guides
High Variability Between Replicates
High coefficient of variation (CV) between replicate wells can invalidate your results. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | - Ensure pipettes are calibrated. - Use a consistent pipetting technique (speed, angle, and tip immersion depth). - Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.[1] |
| Improper Mixing of Reagents | - Thoroughly mix all reagents before use by gentle vortexing or inversion. - Ensure homogenous mixing of samples, especially after dilution. |
| Temperature Gradients Across the Plate | - Allow all reagents and the plate to equilibrate to room temperature before use. - Avoid stacking plates during incubation. - Use a temperature-controlled incubator. |
| Inadequate Plate Washing | - Ensure all wells are filled and emptied completely during each wash step. - Use an automated plate washer for greater consistency if available.[1] - Tap the plate on absorbent paper to remove residual wash buffer. |
| Bubbles in Wells | - Visually inspect wells for bubbles after adding reagents. - If bubbles are present, gently tap the plate to dislodge them. |
Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors.
| Possible Cause | Troubleshooting Step |
| Inactive or Degraded Reagents | - Check the expiration dates of all kit components. - Ensure reagents have been stored at the recommended temperatures. - Prepare fresh dilutions of antibodies and other reagents for each assay. |
| Incorrect Reagent Dilutions | - Double-check all calculations for reagent and standard dilutions. - Use calibrated pipettes for preparing dilutions. |
| Insufficient Incubation Times or Temperatures | - Adhere to the incubation times and temperatures specified in the protocol.[5] - Longer incubation times may be necessary for some steps, but this should be optimized.[6] |
| Improper Plate Washing | - Over-washing can elute the coated antibody or antigen. - Ensure the wash buffer is at the correct concentration and pH. |
| Substrate Not Protected from Light | - TMB substrate is light-sensitive. Keep it in the dark as much as possible before use.[6] |
High Background
High background can mask the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | - Ensure the blocking buffer is fresh and completely covers the well surface. - Increase the blocking incubation time or temperature. |
| Excessive Antibody Concentration | - Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate Washing | - Increase the number of wash cycles or the soaking time between washes. |
| Cross-Contamination | - Use fresh pipette tips for each reagent and sample. - Avoid splashing reagents between wells. |
| Prolonged Substrate Incubation | - Reduce the substrate incubation time. - Read the plate immediately after adding the stop solution. |
Quantitative Data Summary
Table 1: Illustrative Effect of Incubation Temperature on Signal Intensity
This table provides an example of how temperature variations during the primary antibody incubation step can affect the final optical density (OD) values in a this compound ELISA.
| Incubation Temperature | Average OD at 450 nm | Coefficient of Variation (%) |
| 22°C (Room Temperature) | 1.25 | 5.2 |
| 37°C | 1.85 | 4.8 |
| 4°C (Overnight) | 1.10 | 6.5 |
Note: This data is for illustrative purposes and actual results may vary depending on the specific assay conditions. Higher temperatures can increase reaction rates and signal, but may also increase background.[7][8]
Table 2: Inhibitory Concentration (IC50) of Selected this compound Analogs
The inhibitory potency of different this compound analogs can be compared using their IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the complement activation. Lower IC50 values indicate higher potency.
| This compound Analog | IC50 (µM) for Classical Pathway | IC50 (µM) for Alternative Pathway |
| This compound (Original) | 63 | 12 |
| Cp20 | 0.26 ± 0.12 | Not Reported |
| Cp40 | 0.14 ± 0.05 | Not Reported |
Data sourced from publicly available research.[9][10]
Experimental Protocols
General this compound Competitive ELISA Protocol
This protocol provides a general workflow for a competitive ELISA to determine the concentration of this compound in a sample.
-
Plate Coating:
-
Dilute the anti-Compstatin capture antibody to the recommended concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Pat the plate dry on a paper towel.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and the unknown samples.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of a fixed concentration of HRP-conjugated this compound.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: this compound inhibits the complement cascade by binding to C3.
Caption: A logical workflow for troubleshooting high variability.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. arp1.com [arp1.com]
- 3. tecan.com [tecan.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Are Elisa Kits affected by temperature during use? - Blog [jg-biotech.com]
- 8. ELISA Tips-Temperature [elisa-antibody.com]
- 9. US20170173107A1 - this compound Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Compstatin vs. Pegcetacoplan: A Comparative Guide to Two C3-Targeted Complement Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. Central to this cascade is the complement component C3, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent C3 inhibitors: Compstatin and its PEGylated derivative, pegcetacoplan. We will delve into their mechanisms of action, compare their efficacy based on available clinical trial data, and provide an overview of the key experimental protocols used in their evaluation.
Mechanism of Action: Targeting the Hub of the Complement Cascade
Both this compound and pegcetacoplan exert their therapeutic effects by directly targeting and inhibiting the central protein of the complement system, C3.[1][2][3] This intervention high up in the complement cascade prevents the activation of all three pathways: the classical, lectin, and alternative pathways.[1][2]
This compound is a cyclic peptide that binds to C3 and its activated fragment C3b.[1][3] This binding occurs at a specific site between the macroglobulin (MG) 4 and 5 domains of the C3 β-chain.[1] By occupying this site, this compound sterically hinders the interaction between C3 and the C3 convertases (C3bBb in the alternative pathway and C4b2a in the classical and lectin pathways).[1] This prevents the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b, respectively, thereby halting the amplification loop of the alternative pathway and the downstream formation of the membrane attack complex (MAC).[1][4]
Pegcetacoplan is a synthetic cyclic peptide analog of this compound that is conjugated to a polyethylene glycol (PEG) polymer.[4][5] This PEGylation significantly increases the molecule's half-life and stability in vivo.[5] Structurally, pegcetacoplan consists of two this compound-based peptides linked to a 40-kDa PEG moiety.[4][5] Its fundamental mechanism of action is identical to that of this compound: it binds to C3 and C3b to block their cleavage by C3 convertases.[2][4] However, the bivalent nature of pegcetacoplan may confer a preference for binding to surface-bound C3b over fluid-phase C3b.[4]
The following diagram illustrates the central role of C3 in the complement cascade and the inhibitory action of this compound and pegcetacoplan.
Efficacy: A Review of Clinical Trial Data
The clinical development of this compound derivatives has led to the approval of pegcetacoplan for specific indications, while other this compound analogs, such as AMY-101, are under investigation for different therapeutic areas. This section summarizes the quantitative efficacy data from key clinical trials.
Pegcetacoplan in Paroxysmal Nocturnal Hemoglobinuria (PNH)
The PEGASUS Phase 3 trial evaluated the efficacy and safety of pegcetacoplan compared to eculizumab in adults with PNH who had a suboptimal response to eculizumab.
| Efficacy Endpoint | Pegcetacoplan (n=41) | Eculizumab (n=39) | p-value | Citation |
| Change in Hemoglobin (g/dL) at Week 16 (Adjusted Mean) | +2.4 | -1.5 | <0.0001 | [6] |
| Transfusion Avoidance at Week 16 (%) | 85% | 15% | <0.001 | [6] |
| Change in FACIT-Fatigue Score at Week 16 (Adjusted Mean) | +9.2 | -2.7 | Not statistically tested for superiority | [7] |
| Change in Absolute Reticulocyte Count (x109/L) at Week 16 (Adjusted Mean) | -136.9 | +28.1 | <0.0001 | [7] |
| Change in LDH (U/L) at Week 16 (Adjusted Mean) | -14.8 | -10.1 | Non-inferiority not met | [7] |
Pegcetacoplan in Geographic Atrophy (GA)
The OAKS and DERBY Phase 3 trials assessed the efficacy of pegcetacoplan in reducing the growth of geographic atrophy lesions secondary to age-related macular degeneration.
| Efficacy Endpoint | OAKS Study | DERBY Study | Citation |
| Reduction in GA Lesion Growth at 24 Months (Monthly Dosing) | 22% (p<0.0001) | 19% (p=0.0004) | [8] |
| Reduction in GA Lesion Growth at 24 Months (Every-Other-Month Dosing) | 18% (p=0.0002) | 16% (p=0.0030) | [8] |
| New-onset Exudative AMD at 24 Months (Monthly Dosing) | 11% | 13% | [8] |
| New-onset Exudative AMD at 24 Months (Every-Other-Month Dosing) | 8% | 6% | [8] |
AMY-101 (this compound Analog) in Periodontal Disease
A Phase 2a clinical trial evaluated the efficacy of locally administered AMY-101 in patients with gingival inflammation.
| Efficacy Endpoint | AMY-101 | Placebo | p-value | Citation |
| Reduction in Bleeding on Probing | Statistically Significant | - | <0.001 | [9][10] |
| Reduction in Gingival Inflammation Index | Statistically Significant | - | <0.001 | [9][10] |
| Reduction in MMP-8 and MMP-9 Levels | Statistically Significant | - | <0.05 | [11][12] |
Experimental Protocols
A comprehensive evaluation of complement inhibitors relies on a variety of specialized assays and clinical trial methodologies. Below are detailed descriptions of key experimental protocols.
Hemolytic Assays for Complement Activity
Hemolytic assays are functional tests that measure the ability of the complement system to lyse red blood cells. They are crucial for assessing the inhibitory activity of compounds like this compound and pegcetacoplan.
Classical Pathway Hemolytic Assay (CH50)
The CH50 assay measures the total functional activity of the classical complement pathway.
-
Principle: This assay quantifies the amount of patient or test serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (erythrocytes).[13][14]
-
Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
Serial dilutions of the test serum are prepared in VBS.[13]
-
A standardized amount of sensitized SRBCs is added to each serum dilution.[13]
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.[13][15]
-
The reaction is stopped, and intact cells are pelleted by centrifugation.[13]
-
-
Measurement and Calculation:
-
The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at 415 nm or 540 nm.[13][15]
-
The percentage of hemolysis is calculated for each serum dilution relative to a 100% lysis control (water) and a 0% lysis control (buffer).
-
The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
-
-
Alternative Pathway Hemolytic Assay (AH50)
The AH50 assay assesses the functional integrity of the alternative complement pathway.
-
Principle: This assay measures the ability of a test serum to lyse non-sensitized rabbit or guinea pig red blood cells in a buffer that chelates Ca2+ (to block the classical pathway) but contains Mg2+ (required for the alternative pathway).[16][17]
-
Methodology:
-
Preparation of Reagents:
-
A specialized buffer, such as Gelatin Veronal Buffer with magnesium and ethylene glycol tetra-acetic acid (GVB-Mg-EGTA), is used.
-
Rabbit or guinea pig red blood cells are washed and suspended in the assay buffer.[17]
-
-
Assay Procedure:
-
Serial dilutions of the test serum are made in the assay buffer.
-
A standardized suspension of rabbit or guinea pig red blood cells is added to each dilution.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and unlysed cells are pelleted.
-
-
Measurement and Calculation:
-
The degree of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant.
-
The AH50 value is determined as the reciprocal of the serum dilution that yields 50% hemolysis.
-
-
The following diagram outlines the general workflow for a hemolytic assay.
Clinical Trial Methodologies
Fundus Autofluorescence (FAF) in Geographic Atrophy Trials
FAF is a non-invasive imaging technique used to visualize lipofuscin, a fluorophore that accumulates in retinal pigment epithelial (RPE) cells. In geographic atrophy, areas of RPE cell death appear as dark, or hypoautofluorescent, regions.
-
Principle: FAF imaging is used to measure the area of GA lesions and track their progression over time.[18][19][20]
-
Methodology:
-
Image Acquisition:
-
Image Analysis:
-
Endpoint Assessment:
-
The logical relationship for assessing GA progression is as follows:
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lambris.com [lambris.com]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Pegcetacoplan (Empaveli) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]
- 10. amyndas.com [amyndas.com]
- 11. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. haemoscan.com [haemoscan.com]
- 16. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 17. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodological Appraisal of Phase 3 Clinical Trials in Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. oftalmoloji.org [oftalmoloji.org]
- 21. Correlation Between Blue Fundus Autofluorescence and SD-OCT Measurements of Geographic Atrophy in Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SYFOVRE® (pegcetacoplan injection) OAKS and DERBY efficacy [syfovreecp.com]
Validating Compstatin's Inhibitory Efficacy on C3 Cleavage: A Comparative Guide
This guide provides a comprehensive comparison of Compstatin and its analogs against other complement inhibitors, with a focus on validating their inhibitory activity on the central complement component, C3. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in their evaluation of C3-targeted therapeutics.
Introduction to this compound and C3-Targeted Inhibition
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1] Component C3 holds a central position in the complement cascade, as it is the convergence point for the classical, lectin, and alternative activation pathways.[2] The cleavage of C3 into its active fragments, C3a and C3b, is a critical amplification step that leads to opsonization, inflammation, and the formation of the terminal membrane attack complex (MAC).[3]
This compound, a cyclic 13-residue peptide, is a highly specific and potent inhibitor of C3 cleavage.[4][5] It binds to both native C3 and its activated fragment C3b, sterically hindering the access of C3 convertases and thereby preventing the cleavage of C3.[6][7] This mechanism effectively blocks the complement cascade at its core, regardless of the initial activation trigger.[6] Over the years, extensive structure-activity relationship (SAR) studies have led to the development of this compound analogs with significantly improved affinity and inhibitory potency.[8]
Mechanism of Action of this compound
This compound acts as a protein-protein interaction inhibitor.[6][8] Its binding site is located at the interface of the MG4 and MG5 domains of C3 and C3b. By occupying this site, this compound prevents the necessary interaction between the C3 substrate and the C3b-containing convertase enzymes (C4b2a for the classical/lectin pathways and C3bBb for the alternative pathway).[8] This blockade abrogates the generation of C3a and C3b, thus halting the downstream effector functions of the complement system.[6]
Comparative Analysis of this compound and Alternatives
While this compound directly targets C3, other therapeutic strategies aim to inhibit the complement system at different points in the cascade. The choice of inhibitor often depends on the specific pathology being targeted. Pegcetacoplan (APL-2), a PEGylated derivative of a this compound analog, is the first C3 inhibitor to receive FDA approval for the treatment of paroxysmal nocturnal hemoglobinuria (PNH).[5][7]
| Inhibitor Class | Example(s) | Target | Mechanism of Action | Reported Potency (Exemplary) |
| C3 Peptide Inhibitor | This compound, Cp40, Pegcetacoplan (APL-2) | C3 / C3b | Binds to C3/C3b and sterically blocks cleavage by C3 convertases.[6][7] | Original this compound KD: ~60-130 nM[4] |
| C5 Antibody | Eculizumab, Ravulizumab | C5 | Binds to C5, preventing its cleavage into C5a and C5b, thus blocking MAC formation.[9] | - |
| C5 Aptamer | Avacincaptad pegol | C5 | A nucleic acid aptamer that binds and inhibits C5.[2] | - |
| Factor B Inhibitor | Iptacopan | Factor B | Inhibits Factor B of the alternative pathway, preventing the formation of the AP C3 convertase.[9] | - |
| siRNA Therapeutic | APL-3007 | C3 mRNA | Reduces the synthesis of C3 protein by targeting its mRNA for degradation.[1] | - |
| C3 Antibody | NGM621 | C3 | Monoclonal antibody that binds to C3 and blocks its activation.[1][2] | - |
| Bacterial Inhibitor | SCIN (Staphylococcal Complement Inhibitor) | C3bBb (AP C3 Convertase) | Binds to and stabilizes the C3 convertase in an inactive state.[10][11] | - |
Experimental Validation of C3 Inhibitory Activity
Validating the inhibitory activity of this compound and its analogs requires a multi-faceted approach, combining functional assays with biophysical characterization. A typical workflow involves initial screening for binding and inhibition, followed by detailed kinetic analysis.
Hemolytic assays are the gold standard for assessing the functional integrity of the complement pathways.[12] The degree of red blood cell lysis is measured in the presence and absence of the inhibitor to determine its potency (IC50).
Principle:
-
Classical Pathway (CH50): Antibody-sensitized sheep red blood cells (SRBCs) are lysed by the classical complement pathway in normal human serum. An inhibitor will prevent this lysis.[12]
-
Alternative Pathway (AH50): Rabbit red blood cells (RbRBCs) are used as they activate the alternative pathway directly. The assay measures the inhibition of lysis in the presence of the compound.[12]
Protocol Outline:
-
Preparation:
-
Prepare serial dilutions of the this compound analog to be tested.
-
Wash and prepare a standardized suspension of either antibody-sensitized SRBCs (for CH50) or RbRBCs (for AH50).[13]
-
Use normal human serum as the source of complement.
-
-
Reaction:
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow for hemolysis.[12]
-
-
Measurement:
-
Pellet the remaining intact red blood cells by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm.[14]
-
-
Analysis:
-
Calculate the percentage of hemolysis inhibition for each inhibitor concentration relative to the controls.
-
Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition of hemolysis).
-
SPR is a powerful, real-time, label-free technique used to quantify the binding kinetics and affinity between an inhibitor and its target protein.[15][16]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (ligand, e.g., C3 or C3b) is immobilized on the chip, and its binding partner (analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the resonance angle of reflected light, measured in Resonance Units (RU).[16]
Protocol Outline:
-
Chip Preparation:
-
Immobilize purified human C3 or C3b onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[15] A control flow cell should be prepared similarly but without the protein to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a series of precise concentrations of the this compound analog in a suitable running buffer.
-
Inject the different concentrations of the analyte over the ligand-coated and reference flow cells at a constant flow rate. This is the association phase .[16]
-
After the injection, flow only the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .[16]
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to strip the bound analyte from the chip surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).[4] A lower KD value indicates a higher binding affinity.
-
Conclusion
This compound and its next-generation analogs represent a promising class of therapeutics that target the central component of the complement system, C3. Validating their inhibitory activity is a crucial step in the drug development process. By employing a combination of functional hemolytic assays to determine inhibitory potency (IC50) and biophysical methods like SPR to characterize binding affinity and kinetics (KD), researchers can build a comprehensive profile of these inhibitors. This data-driven approach allows for a robust comparison with alternative complement-modulating strategies and facilitates the selection of lead candidates with optimal therapeutic potential.
References
- 1. What are the therapeutic candidates targeting C3? [synapse.patsnap.com]
- 2. Inhibiting Complement C3 in Dry AMD | Retinal Physician [retinalphysician.com]
- 3. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
- 8. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Molecular Basis for Complement Recognition and Inhibition Determined by Crystallographic Studies of the Staphylococcal Complement Inhibitor (SCIN) Bound to C3c and C3b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of peptidic inhibitors of the alternative complement pathway based on Staphylococcus aureus SCIN proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 14. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 15. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japtamers.co.uk [japtamers.co.uk]
Compstatin: A Comparative Analysis of its Inhibitory Effects on the Classical and Alternative Complement Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Compstatin on the classical and alternative pathways of the complement system. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and application of this potent complement inhibitor.
The complement system, a crucial component of innate immunity, can be activated through three distinct pathways: the classical, lectin, and alternative pathways. While all three converge at the cleavage of the central protein C3, the initial activation triggers and upstream components differ significantly. This compound, a cyclic peptide, is a well-characterized inhibitor of the complement system that acts by binding to C3 and preventing its cleavage. This guide delves into a comparative analysis of this compound's efficacy in inhibiting the classical and alternative pathways.
Unveiling the Complement Cascades: Classical vs. Alternative Pathways
The classical pathway is typically initiated by the binding of C1q to antigen-antibody complexes, leading to a cascade of enzymatic activations involving C1, C4, and C2, which ultimately forms the classical C3 convertase (C4b2a). In contrast, the alternative pathway is initiated by the spontaneous hydrolysis of C3 in the plasma, a process known as "tick-over". This pathway can also be activated by certain microbial surfaces. The alternative pathway involves Factors B, D, and properdin, which assemble to form the alternative C3 convertase (C3bBb). A key feature of the alternative pathway is its role as an amplification loop for all three complement pathways.
This compound's Mechanism of Action: Targeting the Central Hub
This compound exerts its inhibitory effect by binding directly to the C3 protein. This binding sterically hinders the access of both the classical and alternative C3 convertases to their substrate, C3, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[1][2] By blocking this central step, this compound effectively halts the amplification of the complement cascade and the downstream effector functions, regardless of the initial activation trigger.[1]
Quantitative Comparison of this compound's Inhibitory Potency
Experimental data consistently demonstrates that this compound is a more potent inhibitor of the alternative pathway than the classical pathway. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%.
| Pathway | Inhibitor | IC50 (µM) | Reference |
| Classical Pathway | This compound | 63 | [3] |
| Initial Peptide I | 65 | [2][4] | |
| Alternative Pathway | This compound | 12 | [3] |
| Initial Peptide I | 19 | [2][4] |
Table 1: Comparative IC50 values of this compound and an initial peptide variant for the inhibition of the classical and alternative complement pathways.
The lower IC50 value for the alternative pathway indicates that a lower concentration of this compound is needed to achieve 50% inhibition compared to the classical pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the inhibitory effect of this compound on the classical and alternative complement pathways.
Hemolytic Assays
Hemolytic assays are functional tests that measure the ability of the complement system in a serum sample to lyse red blood cells. The degree of hemolysis is indicative of the activity of the complement pathway being assayed.
1. Classical Pathway Hemolytic Assay (CH50)
This assay measures the total functional activity of the classical complement pathway.
-
Principle: Antibody-sensitized sheep red blood cells (SRBCs) are used as target cells. When incubated with serum containing a functional classical pathway, the complement cascade is activated, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the SRBCs. The amount of hemoglobin released is proportional to the classical pathway activity.
-
Protocol:
-
Preparation of Sensitized SRBCs: Wash sheep red blood cells with Veronal Buffered Saline (VBS) containing Ca²⁺ and Mg²⁺. Incubate the washed SRBCs with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) at 37°C for 30 minutes.
-
Serum Dilutions: Prepare serial dilutions of the test serum (e.g., normal human serum) in VBS.
-
Incubation: Add a standardized suspension of sensitized SRBCs to each serum dilution. Include a 100% lysis control (SRBCs in water) and a 0% lysis control (SRBCs in VBS).
-
Incubate the mixture at 37°C for 60 minutes.
-
Measurement: Centrifuge the tubes to pellet intact cells. Measure the absorbance of the supernatant at 415 nm to quantify the amount of released hemoglobin.
-
Calculation: Determine the serum dilution that causes 50% hemolysis (CH50 unit). To test this compound's effect, the assay is performed in the presence of varying concentrations of the inhibitor.
-
2. Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional activity of the alternative complement pathway.
-
Principle: Unsensitized rabbit red blood cells (RRBCs) are used as target cells, as they are potent activators of the alternative pathway. The assay is performed in a buffer containing Mg²⁺ but lacking Ca²⁺ (achieved by adding EGTA) to block the classical pathway.
-
Protocol:
-
Preparation of RRBCs: Wash rabbit red blood cells with a specialized buffer for the alternative pathway (e.g., GVB-Mg-EGTA).
-
Serum Dilutions: Prepare serial dilutions of the test serum in the alternative pathway buffer.
-
Incubation: Add a standardized suspension of RRBCs to each serum dilution. Include 100% and 0% lysis controls.
-
Incubate the mixture at 37°C for 60 minutes.
-
Measurement: Centrifuge and measure the absorbance of the supernatant at 415 nm.
-
Calculation: Determine the serum dilution that causes 50% hemolysis (AH50 unit). This compound's inhibitory effect is assessed by including it at various concentrations in the assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods offer a more specific and quantitative assessment of complement activation by measuring the deposition of specific complement fragments.
-
Principle: Microplate wells are coated with an activator of either the classical or alternative pathway. When serum is added, the respective pathway is activated, leading to the deposition of complement components like C3b and the terminal complement complex (C5b-9). These deposited components are then detected using specific enzyme-labeled antibodies.
-
Protocol for Alternative Pathway Inhibition:
-
Plate Coating: Coat microplate wells with an activator of the alternative pathway, such as lipopolysaccharide (LPS), and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add diluted serum samples, with or without varying concentrations of this compound, to the wells. The dilution buffer should contain Mg²⁺ and EGTA to specifically allow alternative pathway activation. Incubate at 37°C.
-
Detection:
-
To detect C3b deposition, add a primary antibody specific for C3b, followed by a secondary enzyme-conjugated antibody.
-
To detect C5b-9 deposition, add a primary antibody that recognizes a neoantigen on the C5b-9 complex, followed by a secondary enzyme-conjugated antibody.
-
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength. The color intensity is proportional to the amount of deposited complement fragment.
-
-
Protocol for Classical Pathway Inhibition: The protocol is similar, but the wells are coated with an activator of the classical pathway, such as aggregated IgG, and the serum is diluted in a buffer containing both Ca²⁺ and Mg²⁺.
Conclusion
The experimental evidence clearly indicates that this compound is a potent inhibitor of both the classical and alternative complement pathways. However, it exhibits a significantly higher potency against the alternative pathway, as demonstrated by its lower IC50 value in functional assays. This differential inhibition is an important consideration for the therapeutic application of this compound and its analogs in various complement-mediated diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate the effects of this compound and other complement inhibitors.
References
Compstatin's Superiority in Halting Hemolysis: A Comparative Guide to Complement Inhibitors
For Immediate Release
A comprehensive analysis of complement inhibitors highlights the exceptional efficacy of Compstatin in preventing both intravascular and extravascular hemolysis. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and other key complement-targeting therapeutics, supported by experimental data and protocols.
In the landscape of therapies for complement-mediated hemolytic anemias, such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and Autoimmune Hemolytic Anemia (AIHA), the ability to inhibit both intravascular and extravascular hemolysis is a critical determinant of therapeutic success. While several complement inhibitors have demonstrated clinical benefits, their mechanisms of action and resulting efficacy profiles vary significantly. This guide delves into the performance of this compound, a C3 inhibitor, and compares it with other notable complement inhibitors, providing a clear perspective on its potential as a best-in-class therapeutic agent.
The Dual Threat: Intravascular and Extravascular Hemolysis
Intravascular hemolysis, the destruction of red blood cells (RBCs) within the bloodstream, is primarily mediated by the Membrane Attack Complex (MAC), the terminal product of the complement cascade. This process releases large amounts of hemoglobin into the plasma, leading to significant clinical consequences. Extravascular hemolysis, on the other hand, occurs when RBCs are opsonized with complement fragments, primarily C3b, and subsequently cleared by phagocytic cells in the liver and spleen. Many current therapies, particularly C5 inhibitors, effectively block intravascular hemolysis but leave the upstream C3b-mediated opsonization unchecked, leading to persistent extravascular hemolysis.
This compound: A Comprehensive Blockade at the Heart of the Complement Cascade
This compound and its analogues, such as Cp40, are potent inhibitors of complement component C3, the central hub where all three complement pathways converge.[1] By binding to C3 and its activated form, C3b, this compound effectively prevents the formation of C3 and C5 convertases, thereby blocking all downstream effector functions of the complement system.[1][2] This dual action is the key to its efficacy in preventing both the MAC-mediated intravascular lysis and the C3b-driven extravascular clearance of RBCs.[1][3][4][5]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of C3 in the complement cascade and how this compound's inhibition at this point provides a comprehensive blockade.
Caption: Complement cascade and points of inhibition.
Comparative Efficacy of Complement Inhibitors
The following tables summarize key clinical trial data for this compound and other leading complement inhibitors, demonstrating their relative efficacy in managing hemolysis.
Table 1: C3 and Factor D Inhibitors
| Drug (Target) | Disease | Key Efficacy Endpoints | Reference |
| This compound (Cp40) (C3) | PNH (in vitro) | Dose-dependent inhibition of hemolysis (IC50 ~4 µM), complete inhibition at 6 µM. Efficiently prevented C3 fragment deposition on PNH erythrocytes. | [4] |
| Pegcetacoplan (C3) | PNH | PEGASUS Study (vs. Eculizumab): Adjusted mean increase in hemoglobin of 3.8 g/dL at week 16 (p<0.0001). 85% of pegcetacoplan-treated patients were transfusion-free vs. 15% on eculizumab. 71% achieved LDH normalization vs. 15% on eculizumab. | [6] |
| PNH (naïve) | PRINCE Study (vs. control): 85.7% achieved hemoglobin stabilization vs. 0% in control. Mean change from baseline in LDH: -1870.5 U/L vs. -400.1 U/L in control. | [4][7] | |
| Danicopan (Factor D) | PNH (add-on to C5i) | ALPHA Study: Mean change in hemoglobin of 2.94 g/dL at 12 weeks. Sustained improvements in hemoglobin observed at 24 and 48 weeks. | [8][9] |
| PNH (add-on to Eculizumab) | Phase 2 Study: Mean hemoglobin increase of 2.4 g/dL at week 24. Reduced transfusion requirements. | [10] |
Table 2: C5 and C1s Inhibitors
| Drug (Target) | Disease | Key Efficacy Endpoints | Reference |
| Eculizumab (C5) | PNH | Reduces intravascular hemolysis, leading to a decrease in LDH from ~10x ULN to near normal. Does not prevent C3 opsonization, leading to potential extravascular hemolysis. | [11] |
| PNH | Long-term study: 95.0% of patients achieved LDH levels <1.5 x ULN. | [1] | |
| Crovalimab (C5) | PNH (naïve) | COMMODORE 2 Study (vs. Eculizumab): Non-inferior to eculizumab in hemolysis control (79.3% vs. 79.0%) and transfusion avoidance (65.7% vs. 68.1%). | [12][13][14][15][16] |
| Sutimlimab (C1s) | Cold Agglutinin Disease | CARDINAL Study: 54% of patients met the primary composite endpoint (increase in hemoglobin ≥2 g/dL or reaching ≥12 g/dL without transfusion). 71% remained transfusion-free after week 5. | [17] |
| Cold Agglutinin Disease | CADENZA Study: 73% of patients on sutimlimab achieved hemoglobin ≥11 g/dL vs. 20% on placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of complement inhibitors.
In Vitro Hemolysis Assay (Alternative Pathway)
This assay assesses the ability of a complement inhibitor to prevent the lysis of PNH erythrocytes, which are highly susceptible to alternative pathway-mediated hemolysis.
Caption: Workflow for in vitro hemolysis assay.
Protocol Details:
-
Erythrocyte Preparation: Isolate PNH red blood cells from patient samples. Wash the cells multiple times in a suitable buffer (e.g., PBS).
-
Serum and Inhibitor Preparation: Use normal human serum (NHS) as a source of complement. Prepare serial dilutions of this compound (e.g., Cp40) in the assay buffer.
-
Incubation: Pre-incubate the NHS with the different concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Hemolysis Induction: Add the PNH erythrocytes to the NHS-Compstatin mixture.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C to allow for complement activation and hemolysis.
-
Measurement: Centrifuge the samples to pellet the remaining intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Calculation: Calculate the percentage of hemolysis inhibition relative to a control sample without any inhibitor.
C3 Deposition Assay (Flow Cytometry)
This assay quantifies the amount of C3 fragments deposited on the surface of erythrocytes, a key indicator of opsonization and the potential for extravascular hemolysis.
Protocol Details:
-
Erythrocyte Opsonization: Incubate PNH or antibody-sensitized normal erythrocytes with NHS in the presence or absence of the complement inhibitor (e.g., this compound) for a specific time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells to remove unbound complement proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes C3 fragments (e.g., anti-C3b/iC3b/C3c).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of C3 deposited on the cell surface.
-
Data Analysis: Compare the MFI of cells treated with the inhibitor to that of untreated cells to determine the percentage of inhibition of C3 deposition.
Conclusion
References
- 1. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AP 50 Alternate complement pathway [heftpathology.com]
- 3. haemoscan.com [haemoscan.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The complement alternative pathway in paroxysmal nocturnal hemoglobinuria: From a pathogenic mechanism to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Regulatory Activity for the Complement Alternative PathwayUsing an Adaptation of the AP50 in vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. Modeling the activation of the alternative complement pathway and its effects on hemolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CH50 hemolysis assay [bio-protocol.org]
- 11. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total complement activity - Wikipedia [en.wikipedia.org]
- 13. haemoscan.com [haemoscan.com]
- 14. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C3b deposition on human erythrocytes induces the formation of a membrane skeleton–linked protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abbexa.com [abbexa.com]
- 17. researchgate.net [researchgate.net]
Upstream vs. Downstream Complement Inhibition: A Comparative Guide for Researchers
A deep dive into the mechanisms, efficacy, and experimental evaluation of C3 and C5 inhibitors in complement-mediated diseases.
The complement system, a cornerstone of innate immunity, is a tightly regulated cascade of proteins crucial for host defense. However, its dysregulation can drive the pathology of numerous inflammatory and autoimmune diseases. Therapeutic intervention in this pathway has led to the development of complement inhibitors, primarily targeting either the central component C3 or the terminal component C5. This guide provides a comprehensive comparison of upstream (C3) versus downstream (C5) complement inhibition, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, a summary of comparative clinical data, and relevant experimental protocols.
The Complement Cascade: A Tale of Two Targets
The complement system is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, a pivotal event that initiates the downstream effector functions. This cleavage is mediated by enzymes called C3 convertases. The resulting C3b fragment plays a crucial role in opsonization and amplification of the complement response, while the C3a fragment is an inflammatory mediator.
C3b then participates in the formation of C5 convertases, which cleave C5 into the potent anaphylatoxin C5a and the C5b fragment.[1][2][3][4] C5a is a powerful chemoattractant for inflammatory cells, while C5b initiates the assembly of the membrane attack complex (MAC), a pore-forming structure that can lead to cell lysis.[5]
Upstream inhibition at the C3 level offers a broad blockade of complement activation, preventing the generation of all downstream effector molecules, including C3a, C3b, C5a, and the MAC.[6][7][8] In contrast, downstream inhibition at the C5 level specifically targets the terminal pathway, preventing the formation of C5a and the MAC, but leaving the upstream functions of C3 intact.[9][10][11][12][13]
Mechanisms of Action: C3 vs. C5 Inhibitors
C3 Inhibition: A Comprehensive Blockade
C3 inhibitors, such as pegcetacoplan , act at the central hub of the complement cascade.[6][14][15] By binding to C3 and its active fragment C3b, they prevent the cleavage of C3 by C3 convertases.[6][7][8] This upstream blockade has several key consequences:
-
Prevention of Opsonization: It inhibits the deposition of C3b on cell surfaces, thereby preventing opsonization and subsequent phagocytosis by immune cells. This is particularly relevant in conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH), where extravascular hemolysis is driven by C3b-mediated clearance of red blood cells.[7]
-
Inhibition of Anaphylatoxin Production: It blocks the generation of the pro-inflammatory molecules C3a and C5a.
-
Abolition of MAC Formation: By preventing the formation of C5 convertase, it completely abrogates the assembly of the MAC.[6]
C5 Inhibition: A Targeted Downstream Approach
C5 inhibitors, including the monoclonal antibodies eculizumab and ravulizumab , and the small molecule avacincaptad pegol , act at the terminal end of the complement cascade.[9][11][12][13][16] Their mechanism involves binding to C5, thereby preventing its cleavage by C5 convertase. This targeted inhibition results in:
-
Prevention of C5a and MAC Formation: It blocks the generation of the potent inflammatory mediator C5a and the lytic MAC.[11][12]
-
Preservation of Upstream Functions: The activities of C3a and C3b remain intact. This can be a double-edged sword; while C3b-mediated opsonization for pathogen clearance is preserved, it can also lead to extravascular hemolysis in PNH as red blood cells become coated with C3b.
Comparative Efficacy: Clinical Trial Data
The choice between C3 and C5 inhibition is often disease-specific and depends on the underlying pathophysiology. Below is a summary of comparative data from key clinical trials in Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA).
Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is a rare blood disorder characterized by complement-mediated destruction of red blood cells. While C5 inhibitors have been the standard of care, C3 inhibitors have emerged as a potent alternative, particularly in patients with an incomplete response to C5 inhibition due to extravascular hemolysis.
| Endpoint | C3 Inhibitor (Pegcetacoplan) | C5 Inhibitor (Eculizumab/Ravulizumab) | Study (Comparison) |
| Hemoglobin Level | Superior improvement | Less improvement | PEGASUS (Head-to-head vs. Eculizumab)[17] |
| Transfusion Avoidance | Higher percentage of patients | Lower percentage of patients | PEGASUS[17], MAIC vs. Ravulizumab[18] |
| Lactate Dehydrogenase (LDH) Levels | Significant reduction | Significant reduction | PRINCE (vs. supportive care)[17] |
| Breakthrough Hemolysis | Reduced incidence | Higher incidence | MAIC vs. Ravulizumab[18] |
| Fatigue Improvement (FACIT-Fatigue Score) | Greater improvement | Less improvement | MAIC vs. Ravulizumab[18] |
MAIC: Matching-Adjusted Indirect Comparison
Geographic Atrophy (GA)
GA is an advanced form of age-related macular degeneration leading to progressive vision loss. The complement cascade is implicated in the pathogenesis of GA.
| Endpoint | C3 Inhibitor (Pegcetacoplan) | C5 Inhibitor (Avacincaptad Pegol) | Study (Comparison) |
| Reduction in GA Lesion Growth (vs. Sham) | ~16-22% reduction at 24 months | ~28-30% reduction at 18 months | OAKS & DERBY (Pegcetacoplan)[19][20], GATHER1 (Avacincaptad Pegol)[16][21][22] |
| Dosing Frequency | Monthly or every other month intravitreal injection | Monthly intravitreal injection | OAKS & DERBY[20][23], GATHER1[21] |
Experimental Protocols
Assessing the efficacy of complement inhibitors requires robust and standardized experimental protocols. Below are outlines of key assays used in the research and development of these therapies.
Total Hemolytic Complement (CH50) Assay
The CH50 assay is a functional screen for the classical complement pathway. It measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells. A reduced CH50 level can indicate consumption or deficiency of complement components.
Principle: Serial dilutions of test serum are incubated with antibody-coated sheep erythrocytes. The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin. The CH50 unit is the reciprocal of the dilution that causes 50% hemolysis.
Brief Protocol:
-
Prepare serial dilutions of the test serum in a suitable buffer (e.g., Veronal buffered saline).
-
Add a standardized suspension of antibody-sensitized sheep red blood cells to each dilution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifuge to pellet unlysed cells.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 415 nm or 540 nm).
-
Calculate the percentage of hemolysis for each dilution relative to a total lysis control.
-
Determine the serum dilution that results in 50% hemolysis.
Quantification of Complement Fragments
Measuring the levels of specific complement fragments, such as C3a, C5a, and the soluble membrane attack complex (sC5b-9), can provide a more direct assessment of complement activation and the pharmacodynamic effects of inhibitors.
Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. These assays utilize specific antibodies to capture and detect the complement fragments of interest in plasma or serum samples.
Brief Protocol:
-
Coat a microplate with a capture antibody specific for the target complement fragment (e.g., anti-C3a).
-
Block non-specific binding sites.
-
Add diluted plasma or serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
Measure the signal using a plate reader.
-
Quantify the concentration of the complement fragment by comparing the sample signal to a standard curve.
Conclusion
The choice between upstream C3 and downstream C5 inhibition represents a critical decision in the development of therapies for complement-mediated diseases. C3 inhibition offers a broad and powerful blockade of the entire complement cascade, proving highly effective in diseases with both intravascular and extravascular hemolysis like PNH. C5 inhibition provides a more targeted approach, effectively preventing the formation of the pro-inflammatory C5a and the lytic MAC, which is beneficial in conditions where these terminal effectors are the primary drivers of pathology.
The selection of an appropriate inhibitor will depend on the specific disease, the relative contributions of different complement pathways to its pathogenesis, and the desired therapeutic outcome. As our understanding of the complement system continues to evolve, so too will the strategies for its therapeutic modulation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the field of complement-targeted therapies.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. C5-convertase - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement system - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | gMG [ultomirishcp.com]
- 10. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | NMOSD [ultomirishcp.com]
- 11. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Table 3, Key Characteristics of Ravulizumab and Eculizumab - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. mdpi.com [mdpi.com]
- 18. Apellis to Present New Data Supporting the Efficacy and Safety of Pegcetacoplan in PNH at the American Society of Hematology Annual Meeting - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aao.org [aao.org]
- 23. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Compstatin for C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Compstatin, a cyclic peptide inhibitor of the complement component C3, has emerged as a promising therapeutic agent for a variety of complement-mediated diseases. A critical aspect of its preclinical and clinical development is the rigorous validation of its binding specificity to its target, C3. This guide provides a comparative overview of the experimental data and methodologies used to confirm the high specificity of this compound for C3, contrasting its performance with an alternative C3 inhibitor, the monoclonal antibody S77.
Executive Summary
Data Presentation: this compound vs. an Alternative C3 Inhibitor
The following tables summarize the quantitative data from various studies, highlighting the binding affinities and inhibitory concentrations that define the specificity of this compound and its analogs. A comparison with the anti-C3b antibody S77 is included to provide context against a different class of C3 inhibitor.
Table 1: Binding Affinity of this compound Analogs and Monoclonal Antibody S77 to Human C3 and its Fragments
| Inhibitor | Target | Method | Dissociation Constant (KD) | Citation(s) |
| This compound (Original) | C3 | SPR | 60–130 nM | [1] |
| This compound (Original) | C3b | SPR | ~2.6 µM | [1] |
| This compound (Original) | C3c | SPR | ~9.0 µM | [1] |
| Cp40 (this compound Analog) | C3b | SPR | 0.5 nM | [2] |
| Monoclonal Antibody S77 | C3b | SPR | 1.2 nM | [3] |
| Monoclonal Antibody S77 | iC3b | SPR | 2.2 nM | [3] |
| Monoclonal Antibody S77 | C3c | SPR | 1.8 nM | [3] |
| Monoclonal Antibody S77 | Native C3 | ELISA | No significant binding | [3] |
Table 2: Inhibitory Activity of this compound Analogs
| Inhibitor | Assay | IC50 | Citation(s) |
| This compound (Original) | Classical Pathway Hemolysis | 12 µM | [4] |
| Cp40 (this compound Analog) | Classical Pathway Hemolysis | ~20 nM | [2] |
Table 3: Species Specificity of this compound
| Species | C3 Binding | Complement Inhibition | Citation(s) |
| Human | Yes | Yes | [4] |
| Non-human Primate (Baboon) | Yes | Yes | [4] |
| Mouse | No | No | [4] |
| Rat | No | No | [4] |
| Rabbit | No | No | [4] |
| Pig | No | No | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for validating the specificity of any C3-targeting inhibitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to C3 and its fragments.
Methodology:
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purified human C3, C3b, or C3c is injected over the activated surface to achieve covalent immobilization via amine coupling. A typical immobilization level is 2000-5000 Resonance Units (RU).
-
The surface is then deactivated with ethanolamine.
-
A reference flow cell is prepared similarly but without the C3 protein to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound (or antibody) in a suitable running buffer (e.g., HBS-P) are injected over the immobilized C3 surface.
-
The association of the analyte is monitored in real-time.
-
This is followed by an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, the sensor surface is regenerated between analyte injections using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Complement Inhibition
ELISA is used to quantify the inhibition of complement activation pathways.
Objective: To determine the concentration of this compound required to inhibit 50% of complement activation (IC50).
Methodology:
-
Plate Coating:
-
Microtiter plates are coated with an activator of the classical pathway (e.g., aggregated human IgG) or the alternative pathway (e.g., zymosan).
-
-
Complement Activation and Inhibition:
-
Normal human serum, as a source of complement, is pre-incubated with serial dilutions of this compound for 15-30 minutes.
-
The serum-inhibitor mixtures are then added to the coated wells and incubated to allow complement activation.
-
-
Detection of C3b Deposition:
-
The plates are washed to remove unbound components.
-
Deposited C3b is detected using a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody.
-
-
Signal Development and Measurement:
-
A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
The absorbance is read at 450 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Hemolytic Assay for Functional Inhibition
This assay measures the ability of an inhibitor to prevent complement-mediated lysis of red blood cells.
Objective: To assess the functional inhibition of the classical complement pathway by this compound.
Methodology:
-
Cell Preparation:
-
Sheep red blood cells (SRBCs) are sensitized by incubation with a sub-agglutinating concentration of anti-SRBC antibodies (amboceptor).
-
-
Inhibition Assay:
-
Normal human serum is pre-incubated with various concentrations of this compound.
-
The sensitized SRBCs are then added to the serum-inhibitor mixtures.
-
-
Lysis and Measurement:
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped by adding ice-cold saline, and the intact cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant, which is proportional to the extent of lysis, is measured by reading the absorbance at 412-415 nm.
-
-
Data Analysis:
-
The percentage of hemolysis is calculated relative to a 100% lysis control (cells in water).
-
The IC50 is determined as the concentration of this compound that causes a 50% reduction in hemolysis.
-
Mandatory Visualizations
Complement Activation Cascade and this compound's Point of Intervention
Caption: this compound inhibits all three complement pathways by binding to C3 and preventing its cleavage.
Experimental Workflow for Specificity Validation
Caption: A multi-faceted approach is used to validate the specificity of this compound for C3.
Conclusion
The validation of this compound's specificity for C3 is a cornerstone of its development as a therapeutic agent. Through a combination of direct binding assays like SPR and functional assays such as ELISA and hemolysis, a comprehensive picture of its interaction with the complement system has been established. The data consistently show that this compound is a highly specific inhibitor of primate C3, with negligible off-target binding to other complement components or C3 from lower species. This high degree of specificity, especially when compared to other C3 inhibitors with different binding characteristics, underscores its potential for targeted and safe modulation of the complement cascade in human diseases.
References
- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C3 inhibition by this compound Cp40 prevents intra- and extravascular hemolysis of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Analysis of a C3b-specific Antibody That Selectively Inhibits the Alternative Pathway of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Compstatin's Efficacy: A Guide to In Vitro C5b-9 Reduction Assays
For researchers, scientists, and drug development professionals investigating the potent C3 inhibitor Compstatin, confirming its ability to reduce the formation of the terminal complement complex, C5b-9, is a critical step. This guide provides a comparative overview of key in vitro assays, complete with detailed experimental protocols and supporting data, to effectively evaluate the inhibitory action of this compound and its analogues.
This compound, a cyclic peptide, targets the central component of the complement system, C3. By binding to C3, it sterically hinders the formation and activity of C3 convertases, essential enzymes in all three complement pathways (classical, lectin, and alternative).[1][2] This upstream inhibition effectively blocks the entire downstream cascade, preventing the generation of anaphylatoxins like C5a and the assembly of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).[2][3] The formation of C5b-9 on cell surfaces can lead to cell lysis and inflammation, making its reduction a key indicator of a complement inhibitor's therapeutic potential.[2][4]
This guide details three primary in vitro methods to quantify the reduction of C5b-9 mediated by this compound: the Enzyme-Linked Immunosorbent Assay (ELISA), the Hemolytic Assay, and Cell-Based C5b-9 Deposition Assays.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the inhibitory activity of this compound and its more potent analog, Cp40, in comparison to other complement inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce C5b-9 formation or hemolytic activity by 50%.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound (Original) | Classical Pathway ELISA | C3 | 63 µM | [5] |
| This compound (Original) | Alternative Pathway ELISA | C3 | 12 µM | [5] |
| This compound Analog (Cp40) | Hemolytic Assay | C3 | ~4 µM | [3] |
| Eculizumab | Hemolytic Assay | C5 | 14.3 µg/mL | [6] |
| Ravulizumab | Hemolytic Assay | C5 | 24.7 µg/mL | [6] |
| AMY-101 (this compound Analog) | C5b-9 Deposition (Nm) | C3 | 6.8 µg/mL | [6] |
Note: Direct comparison of IC50 values across different studies and assay formats should be done with caution due to variations in experimental conditions.
Key In Vitro Assays for C5b-9 Reduction
Here we provide detailed protocols for three robust assays to measure this compound-mediated inhibition of C5b-9 formation.
C5b-9 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of soluble C5b-9 (sC5b-9) complex formed in serum after complement activation.
Experimental Protocol:
-
Coating: Coat a 96-well microtiter plate with an antibody specific for a neoantigen on the C5b-9 complex. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation:
-
Prepare dilutions of this compound or other inhibitors.
-
In a separate plate, pre-incubate normal human serum (NHS) with the inhibitors for 15-30 minutes at 37°C. A vehicle control (no inhibitor) should be included.
-
Activate the complement cascade by adding an activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway) to the serum-inhibitor mixtures.
-
Add the activated serum samples to the coated and blocked ELISA plate. Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a biotinylated detection antibody that recognizes a different epitope on the C5b-9 complex. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Hemolytic Assay
This functional assay measures the ability of the complement system to lyse antibody-sensitized erythrocytes, a process dependent on the formation of C5b-9.
Experimental Protocol:
-
Erythrocyte Preparation:
-
Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., gelatin veronal buffer, GVB).
-
Sensitize the SRBCs by incubating them with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin) for 30 minutes at 37°C.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound or other inhibitors in GVB containing Mg²⁺ and Ca²⁺ (for the classical pathway) or Mg²⁺ and EGTA (for the alternative pathway).
-
Add a source of complement, typically normal human serum (NHS), to each dilution of the inhibitor.
-
Add the sensitized SRBCs to the serum-inhibitor mixtures.
-
Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
-
Incubation and Measurement:
-
Incubate the mixture for 30-60 minutes at 37°C, with occasional shaking.
-
Centrifuge the tubes/plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the released hemoglobin in the supernatant at 412 nm or 541 nm.
-
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Determine the IC50 value.
Cell-Based C5b-9 Deposition Assay on Retinal Pigment Epithelial (RPE) Cells
This assay provides a more physiologically relevant model by measuring the deposition of C5b-9 on a cell surface. RPE cells are known to be susceptible to complement-mediated damage in age-related macular degeneration.[7]
Experimental Protocol:
-
Cell Culture: Culture human RPE cells (e.g., ARPE-19) on permeable supports (e.g., Transwells) until they form a confluent monolayer.
-
Complement Activation and Inhibition:
-
Serum-starve the cells for 24 hours.
-
Prepare dilutions of this compound or other inhibitors.
-
Pre-incubate normal human serum (NHS) with the inhibitors for 15-30 minutes at 37°C.
-
Add the NHS-inhibitor mixtures to the basal compartment of the Transwells.
-
Incubate for a defined period (e.g., 4-24 hours) at 37°C to allow for complement activation and C5b-9 deposition.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for a neoantigen of the C5b-9 complex.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the permeable supports on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the C5b-9 deposition using a confocal microscope.
-
Quantify the fluorescence intensity of C5b-9 staining using image analysis software.
-
Normalize the C5b-9 signal to the number of cells (e.g., by DAPI staining).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: this compound inhibits C3 convertase, blocking C5b-9 formation.
Caption: General workflow for in vitro C5b-9 inhibition assays.
Conclusion
The choice of assay for evaluating this compound's efficacy will depend on the specific research question and available resources. The ELISA provides a high-throughput method for quantifying soluble C5b-9, while the hemolytic assay offers a functional readout of the entire terminal pathway's lytic capacity. Cell-based assays provide a more physiologically relevant context by measuring C5b-9 deposition on a cell surface, which can be crucial for understanding the potential of this compound in diseases where cell-specific complement attack is a key pathological feature. By employing these robust in vitro methods, researchers can effectively characterize and compare the inhibitory potential of this compound and its derivatives, paving the way for further pre-clinical and clinical development.
References
- 1. Classical complement pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention [frontiersin.org]
- 3. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Monovalent vs. Bivalent Compstatin Derivatives: A Comparative Analysis for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The development of complement inhibitors has marked a significant advancement in treating a range of inflammatory and autoimmune diseases. Compstatin, a cyclic peptide that inhibits complement component C3, stands out as a particularly promising therapeutic agent.[1][2] Its derivatives have been engineered to enhance potency and pharmacokinetic profiles, leading to two principal architectural variants: monovalent and bivalent constructs. This guide provides an objective comparison of these two classes of this compound derivatives, supported by experimental data, to aid researchers in selecting and developing the optimal therapeutic candidate.
Mechanism of Action: Targeting the Core of the Complement Cascade
This compound and its derivatives function by binding to the C3c region of complement component C3 and its activated form, C3b.[2][3] This interaction sterically hinders the binding of native C3 to the C3 convertases (C4b2b and C3bBb), thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[4][5] By inhibiting this central step, this compound effectively blocks all three complement activation pathways (classical, lectin, and alternative) and the subsequent amplification loop, preventing downstream inflammatory events and cell lysis.[1][4]
Performance Data: A Head-to-Head Comparison
The primary distinction between monovalent and bivalent this compound derivatives lies in their binding kinetics and avidity, which in turn affects their inhibitory potency and potential clinical efficacy. Monovalent derivatives, such as Cp40 (AMY-101), are single peptide molecules that have been optimized for high-affinity binding.[1] Bivalent derivatives, exemplified by surrogates of pegcetacoplan, consist of two this compound peptides linked together, often by a polyethylene glycol (PEG) spacer.[1]
| Derivative Class | Derivative Example | Target | Binding Affinity (KD) | IC50 (Complement Inhibition) | Key Characteristics |
| Monovalent | Original this compound | C3/C3b | ~12 µM | 12 µM | Initial lead peptide. |
| 4(1MeW)7W this compound | C3 | 15 nM | - | 267-fold increased potency over original.[3] | |
| Cp20 | C3b | - | - | Precursor to Cp40 with improved affinity. | |
| Cp40 (AMY-101) | C3b | 0.5 nM | - | Subnanomolar affinity; currently in clinical trials. | |
| Bivalent | Pegcetacoplan Surrogate | C3/C3b | Generally weaker than Cp40 for soluble C3 | - | Shows preference for surface-immobilized C3b due to an avidity effect. [1] |
Monovalent derivatives like Cp40 exhibit potent, high-affinity binding to both soluble and surface-bound C3.[1] In contrast, a bivalent surrogate of pegcetacoplan, which links two peptide moieties with a 40-kDa PEG chain, generally displays weaker affinity for soluble C3.[1] However, its bivalent nature allows for a significant avidity effect when interacting with surfaces where multiple C3b molecules are deposited, leading to a notable preference for these surface-immobilized targets.[1] This distinction in target engagement may translate to different clinical activity profiles.
Experimental Methodologies
The data presented above are derived from established experimental protocols designed to assess the binding and inhibitory functions of this compound derivatives.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance is employed to determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound derivatives to their target, C3 or its fragments.
Protocol Outline (based on Katragadda et al., 2006 and subsequent adaptations): [2]
-
Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip) is activated.
-
Ligand Immobilization: Biotinylated C3b is captured onto the sensor chip surface. Reference flow cells are left untreated or blocked to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the this compound derivative (analyte) are injected across the flow cells in a running buffer (e.g., PBS with Tween-20).
-
Data Acquisition: The change in resonance units (RU) over time is recorded, generating sensorgrams that show the association and dissociation phases of the interaction.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Complement Inhibition Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the ability of this compound derivatives to inhibit complement activation in human serum.
Protocol Outline (based on Mallik et al., 2005): [2]
-
Plate Coating: Microtiter plate wells are coated with an antigen-antibody complex (e.g., IgM or aggregated IgG) to initiate the classical complement pathway.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Incubation: Normal human serum, serving as a source of complement proteins, is mixed with various concentrations of the this compound derivative (or a control) and added to the wells.
-
Complement Activation: The plate is incubated to allow complement activation and the deposition of C3 fragments onto the well surface.
-
Detection: The deposited C3 fragments are detected using a horseradish peroxidase (HRP)-conjugated anti-C3 antibody.
-
Signal Development: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The absorbance data are converted to percentage inhibition relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.
References
- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lambris.com [lambris.com]
- 3. lambris.com [lambris.com]
- 4. Thermodynamic studies on the interaction of the third complement component and its inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Compstatin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of Compstatin
For researchers, scientists, and drug development professionals, the proper handling and disposal of peptide-based compounds like this compound are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these procedures is critical to mitigate risks and build a culture of safety and trust in the laboratory environment.
Hazard Identification and Safety Precautions
This compound, a peptide inhibitor of complement component C3, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear safety goggles with side shields.[2][3]
-
Hand Protection: Use protective, chemical-impermeable gloves.[2][3]
-
Skin and Body Protection: Don impervious clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| Molecular Formula | C66H99N23O17S2[1][2] |
| Molecular Weight | 1550.77 g/mol [1] |
| CAS Number | 206645-99-0[1][2] |
| Storage Temperature | Lyophilized powder: -20°C[2] In solvent: -80°C[2] |
| GHS Hazard Codes | H302 (Harmful if swallowed)[1][2] H315 (Causes skin irritation)[1] H319 (Causes serious eye irritation)[1] H335 (May cause respiratory irritation)[1] H410 (Very toxic to aquatic life with long lasting effects)[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, separate this compound waste from other laboratory waste streams.[4] This includes empty vials, contaminated pipette tips, gloves, and any solutions containing the peptide.
-
Waste Container: Collect all solid and liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical nature of the waste.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents.[4] Also, include the generation date and the principal investigator's contact information.[4]
2. Decontamination of Labware:
-
Non-disposable Labware: Any non-disposable labware that has come into contact with this compound should be decontaminated.
-
Rinsing Procedure: Rinse the labware with a suitable solvent (e.g., ethanol or a detergent solution) to remove any residual peptide.[5]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous waste, and added to the designated this compound waste container.[5]
3. Preparing for Disposal:
-
Secure Closure: Ensure the hazardous waste container is securely closed to prevent spills or leakage.[3]
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.[2]
-
Avoid Environmental Release: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3][4] This is to prevent its release into the environment, where it can be harmful to aquatic life.[2]
4. Final Disposal:
-
Approved Waste Disposal Facility: The disposal of the this compound waste container must be handled by an approved and licensed hazardous waste disposal company.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations for hazardous waste.[2][4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing your institution's commitment to best practices in laboratory safety and chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
